Cyclohexyl 3-trifluoromethylphenyl ketone
Description
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Properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYFBTVCOOTWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642602 | |
| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3277-77-8 | |
| Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclohexyl 3-trifluoromethylphenyl Ketone (CAS No. 3277-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyl 3-trifluoromethylphenyl ketone, identified by the CAS number 3277-77-8, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The presence of both a cyclohexyl moiety and a trifluoromethylphenyl group imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development.
Introduction: The Significance of Fluorinated Ketones in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Trifluoromethyl ketones (TFMKs) have emerged as valuable synthetic intermediates and pharmacophores in their own right.[1][2][3] They are versatile synthons for constructing complex fluorinated molecules and have been utilized as key intermediates in the synthesis of various therapeutic agents.[1][3]
This compound combines the structural features of a bulky, lipophilic cyclohexyl ring with the electronically modified trifluoromethylphenyl moiety. This combination makes it an attractive scaffold for probing receptor binding pockets and for developing novel compounds with potential therapeutic applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 3277-77-8 | Echemi |
| Molecular Formula | C₁₄H₁₅F₃O | Echemi |
| Molecular Weight | 256.26 g/mol | Echemi |
| IUPAC Name | Cyclohexyl(3-(trifluoromethyl)phenyl)methanone | Echemi |
| Synonyms | This compound | ChemExpress |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |
| Boiling Point | 290.9°C at 760 mmHg | LookChem |
| Density | 1.181 g/cm³ | LookChem |
| Flash Point | 156.3°C | LookChem |
Synthesis and Mechanism: A Step-by-Step Protocol
The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.
Reaction Principle
The synthesis proceeds via the Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring to form the desired ketone.
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)bromobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Formation of the Acylium Ion: Slowly add cyclohexanecarbonyl chloride (1.1 eq) to the stirred suspension of AlCl₃ in DCM via the addition funnel. Stir the mixture at 0°C for 30 minutes to allow for the formation of the acylium ion complex.
-
Friedel-Crafts Acylation: Add 3-(trifluoromethyl)bromobenzene (1.0 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show multiplets for the cyclohexyl protons, typically in the range of 1.2-3.5 ppm. The aromatic protons on the trifluoromethylphenyl ring will appear as multiplets in the downfield region, likely between 7.5 and 8.0 ppm.
-
¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon (around 200 ppm), the carbons of the trifluoromethyl group (a quartet due to C-F coupling), and the aromatic and cyclohexyl carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ will be indicative of the ketone carbonyl group. C-H stretching frequencies for the aromatic and aliphatic portions will also be present, as well as C-F stretching bands.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in drug discovery.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a key pharmacophore that can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the half-life of a drug.[4]
-
Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulate Electronic Properties: The electron-withdrawing nature of the -CF₃ group can influence the acidity or basicity of nearby functional groups, affecting receptor binding.[4]
-
Serve as a Bioisostere: It can mimic other groups in size and shape, allowing for the fine-tuning of ligand-receptor interactions.
Potential Therapeutic Targets
While specific biological activity data for this compound is limited in the public domain, derivatives of similar fluorinated ketones have shown promise in various therapeutic areas. Aromatic trifluoromethyl ketones have been characterized as warheads for covalently reversible kinase inhibitors.[5] Furthermore, compounds containing cyclohexyl and phenyl moieties have been investigated for their activity as mitofusin activators, with potential applications in neurodegenerative diseases. The synthesis of derivatives of this compound could lead to the discovery of novel modulators of various biological targets.
Visualization of a Potential Signaling Pathway Involvement
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- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of Cyclohexyl 3-trifluoromethylphenyl ketone
An In-depth Technical Guide to Cyclohexyl 3-(trifluoromethyl)phenylmethanone
Section 1: Introduction and Strategic Overview
Cyclohexyl 3-(trifluoromethyl)phenylmethanone, a specialized aromatic ketone, stands at the intersection of robust structural stability and potent electronic modification. This molecule is characterized by a cyclohexyl ring and a phenyl ring linked by a carbonyl group, with the phenyl ring being substituted with a trifluoromethyl (CF₃) group at the meta-position. The incorporation of the CF₃ group is a strategic choice in medicinal chemistry and materials science, as it profoundly alters the molecule's physicochemical properties.[1]
The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a key synthon for constructing more complex fluorinated pharmacophores.[2][3] This guide provides a comprehensive analysis of this compound, detailing its fundamental properties, a robust synthesis protocol, analytical characterization methods, and its applications, particularly for professionals in drug discovery and development.
Section 2: Compound Identification and Core Physical Properties
Accurate identification is paramount for regulatory compliance and experimental reproducibility. The core identifiers and physical properties for Cyclohexyl 3-(trifluoromethyl)phenylmethanone are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | [4] |
| CAS Number | 3277-77-8 | [4][] |
| Molecular Formula | C₁₄H₁₅F₃O | [4][] |
| Molecular Weight | 256.26 g/mol | [4][] |
| Appearance | Not explicitly stated; related ketones are colorless to pale yellow liquids or solids. | [6] |
| Boiling Point | 290.9°C at 760 mmHg | [7] |
| Density | 1.181 g/cm³ | [7] |
| Flash Point | 156.3°C | [7] |
| Solubility | Expected to have low solubility in water but good solubility in non-polar organic solvents like hexane and toluene, a characteristic of similar cyclohexyl phenyl ketones.[6] | |
| InChIKey | NCYFBTVCOOTWTG-UHFFFAOYSA-N | [4][] |
| SMILES | C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F | [] |
Section 3: Chemical Properties and Reactivity Profile
The reactivity of Cyclohexyl 3-(trifluoromethyl)phenylmethanone is dominated by the interplay between the ketone carbonyl, the electron-withdrawing trifluoromethyl group, and the bulky cyclohexyl and phenyl moieties.
The Trifluoromethyl Effect: The CF₃ group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine. This effect creates a significant partial positive charge on the carbonyl carbon, making the ketone exceptionally electrophilic and highly susceptible to nucleophilic attack.[3] This heightened reactivity is a cornerstone of its utility as a building block for creating novel therapeutic agents.[8] A key consequence is the increased propensity for this ketone to form a stable gem-diol (hydrate) in aqueous environments, which can mimic the tetrahedral transition state of enzymatic reactions, making trifluoromethyl ketones valuable as enzyme inhibitors.[3][8]
Ketone Reactivity: As a ketone, the compound undergoes typical reactions of the carbonyl group, such as nucleophilic addition.[6] The presence of the bulky cyclohexyl and phenyl groups can introduce steric hindrance, influencing the approach of nucleophiles and potentially affecting reaction rates and stereochemical outcomes.
Synthetic Utility: The compound serves as a valuable intermediate. For instance, reduction of the ketone can yield the corresponding alcohol, [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol, another useful building block.[9] It can also be a precursor in the synthesis of photoinitiators, such as 1-hydroxycyclohexyl phenyl ketone derivatives, which are crucial in UV curing applications.[10][11]
Section 4: Synthesis Methodology: Friedel-Crafts Acylation
A robust and scalable method for synthesizing Cyclohexyl 3-(trifluoromethyl)phenylmethanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Proposed Synthetic Workflow
The synthesis proceeds by reacting 3-(trifluoromethyl)benzoyl chloride with cyclohexane in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃).
Caption: Friedel-Crafts acylation workflow for synthesis.
Detailed Experimental Protocol
-
Reactor Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum trichloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The suspension is cooled to 0°C in an ice bath.
-
Reactant Addition: A solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: Cyclohexane (1.5 equivalents) is then added dropwise, maintaining the temperature at 0°C. Causality Note: The slow addition and low temperature are critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the catalyst.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Cyclohexyl 3-(trifluoromethyl)phenylmethanone.
Section 5: Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. The following protocols outline the standard analytical workflow for characterizing the title compound.
Analytical Workflow
Caption: Standard analytical workflow for characterization.
Expected Spectroscopic Data
The following table summarizes the anticipated signals based on the compound's structure and data from analogous molecules.[12][13]
| Technique | Expected Features |
| ¹H NMR | - Multiplets (δ 7.5-8.2 ppm): Aromatic protons on the trifluoromethylphenyl ring. - Multiplet (δ 3.2-3.5 ppm): Methine proton (CH) of the cyclohexyl ring adjacent to the carbonyl. - Multiplets (δ 1.2-2.0 ppm): Methylene protons (CH₂) of the cyclohexyl ring. |
| ¹³C NMR | - Signal (δ ~195-205 ppm): Carbonyl carbon (C=O). - Signals (δ ~125-140 ppm): Aromatic carbons. - Quartet (δ ~120-125 ppm, J ≈ 272 Hz): Trifluoromethyl carbon (CF₃). - Signal (δ ~45-55 ppm): Methine carbon of the cyclohexyl ring. - Signals (δ ~25-30 ppm): Methylene carbons of the cyclohexyl ring. |
| ¹⁹F NMR | - Singlet (δ ~ -63 ppm): Single signal for the three equivalent fluorine atoms of the CF₃ group. |
| FT-IR | - Strong absorption (~1690 cm⁻¹): C=O stretch of the aryl ketone. - Absorptions (~2850-2950 cm⁻¹): C-H stretches of the cyclohexyl group. - Strong absorptions (~1100-1350 cm⁻¹): C-F stretches of the CF₃ group. |
| Mass Spec. | - Molecular Ion Peak (M⁺): m/z = 256.11. |
Section 6: Applications in Research and Development
The unique combination of a bulky, lipophilic cyclohexyl group and an electronically modified aromatic ring makes this ketone a valuable scaffold in drug discovery and materials science.
-
Medicinal Chemistry: The trifluoromethyl group is a bioisostere for several functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] This ketone serves as a key intermediate for synthesizing compounds targeting a wide range of biological pathways, where the enhanced electrophilicity of the ketone can be exploited for covalent modification or to create stable transition-state mimics.[3][8]
-
Materials Science: Aromatic ketones are widely used as photoinitiators.[10] While this specific compound is an intermediate, its derivatives, particularly hydroxylated versions like 1-hydroxycyclohexyl phenyl ketone, are highly effective Type I photoinitiators used in UV-curable coatings, inks, and adhesives.[10][11] The trifluoromethyl group can modulate the photochemical properties, potentially leading to initiators with improved performance characteristics.
Section 7: Safety, Handling, and Storage
While specific toxicity data for Cyclohexyl 3-(trifluoromethyl)phenylmethanone is limited, standard laboratory precautions for handling chemical reagents should be strictly followed.[4][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][15] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from strong oxidizing agents and incompatible materials.[16]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Section 8: References
-
Cyclohexyl phenyl ketone - Solubility of Things. (n.d.). Retrieved from [Link]
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3-(Trifluoromethyl)phenyl cyclohexyl ketone - Fluorochem. (n.d.). Retrieved from [Link]
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Fragrance Material Safety Assessment Center - Food and Chemical Toxicology. (n.d.). Retrieved from [Link]
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(84), 12733-12745. Retrieved from [Link]
-
Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - The Royal Society of Chemistry. (2010). Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (2021). Retrieved from [Link]
-
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol | C14H17F3O | CID 22057748 - PubChem. (n.d.). Retrieved from [Link]
-
Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions - ResearchGate. (2025). Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved from [Link]
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Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (2024). Retrieved from [Link]
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Cas 3277-77-8,CYCLOHEXYL 3-TRIFLUOROMETHYLPHENYL KETONE | lookchem. (n.d.). Retrieved from [Link]
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cyclohexyl methyl ketone, 823-76-7. (n.d.). Retrieved from [Link]
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US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents. (n.d.). Retrieved from
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Cyclohexyl-3-methylphenyl ketone | C27H34O | CID 73011645 - PubChem. (n.d.). Retrieved from [Link]
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Cyclohexyl phenyl ketone | C13H16O | CID 12837 - PubChem. (n.d.). Retrieved from [Link]
-
The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. (2007). Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]
-
Chemical Properties of Phenyl cyclohexyl ketone (CAS 712-50-5) - Cheméo. (n.d.). Retrieved from [Link]
-
Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O | ACS Catalysis - ACS Publications. (2026). Retrieved from [Link]
-
Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. (2021). Retrieved from [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majthoub/0b687f8f4a13a43f87c69994c657a8751855a918]([Link]
-
1-Hydroxycyclohexyl phenyl ketone | C13H16O2 | CID 70355 - PubChem. (n.d.). Retrieved from [Link]
-
1-Hydroxycyclohexyl phenyl ketone - CAS Common Chemistry. (n.d.). Retrieved from [Link]
-
Phenyl cyclohexyl ketone - the NIST WebBook. (n.d.). Retrieved from [Link]
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Spectroscopic Data for Cyclohexyl 3-trifluoromethylphenyl Ketone: An In-depth Technical Guide
Introduction
Cyclohexyl 3-trifluoromethylphenyl ketone is a fascinating molecule for researchers in medicinal chemistry and materials science. Its structure, combining a flexible cyclohexyl ring with a rigid, electron-deficient aromatic ring, imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its molecular architecture and electronic landscape is paramount for predicting its behavior and designing new applications. Spectroscopic analysis provides the foundational data for this understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the aliphatic protons of the cyclohexyl ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~8.15 | s | 1H | H-2 | The trifluoromethyl group at the meta position will have a deshielding effect on the ortho proton (H-2), shifting it significantly downfield. The lack of adjacent protons results in a singlet. |
| ~8.05 | d | 1H | H-6 | This proton is ortho to the carbonyl group and will be deshielded. It will appear as a doublet due to coupling with H-5. |
| ~7.80 | d | 1H | H-4 | This proton is ortho to the trifluoromethyl group and will be deshielded. It will appear as a doublet due to coupling with H-5. |
| ~7.60 | t | 1H | H-5 | This proton is meta to both the carbonyl and trifluoromethyl groups and will be split into a triplet by its two neighboring protons. |
| ~3.30 | m | 1H | H-1' (cyclohexyl) | The methine proton alpha to the carbonyl group is expected to be the most deshielded of the cyclohexyl protons. |
| ~1.80-1.95 | m | 4H | H-2', H-6' (cyclohexyl) | These methylene protons are adjacent to the methine proton. |
| ~1.20-1.50 | m | 6H | H-3', H-4', H-5' (cyclohexyl) | The remaining methylene protons of the cyclohexyl ring will appear as a complex multiplet in the upfield region. |
Expertise in Action: Understanding Substituent Effects
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the meta position of the phenyl ring is predicted to have a pronounced deshielding effect on the aromatic protons, particularly those ortho and para to it.[1] This is due to the inductive effect of the highly electronegative fluorine atoms. In contrast, the chemical shifts of the cyclohexyl protons are expected to be similar to those in the unsubstituted cyclohexyl phenyl ketone.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. The spectrum of this compound will be characterized by signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the aliphatic carbons of the cyclohexyl ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~203 | C=O | The carbonyl carbon is highly deshielded. |
| ~138 | C-1 (aromatic) | The ipso-carbon attached to the carbonyl group. |
| ~131 (q, JCF ≈ 32 Hz) | C-3 (aromatic) | The carbon bearing the trifluoromethyl group will be a quartet due to one-bond C-F coupling.[2] |
| ~133 | C-6 (aromatic) | Aromatic CH. |
| ~129 | C-5 (aromatic) | Aromatic CH. |
| ~128 | C-4 (aromatic) | Aromatic CH. |
| ~126 | C-2 (aromatic) | Aromatic CH. |
| ~124 (q, JCF ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will show a large one-bond C-F coupling constant.[2] |
| ~46 | C-1' (cyclohexyl) | The methine carbon alpha to the carbonyl. |
| ~29 | C-2', C-6' (cyclohexyl) | Methylene carbons. |
| ~26 | C-3', C-5' (cyclohexyl) | Methylene carbons. |
| ~25 | C-4' (cyclohexyl) | Methylene carbon. |
Trustworthiness Through Self-Validation:
The predicted chemical shifts are based on the known substituent chemical shift (SCS) effects of the trifluoromethyl group on a benzene ring.[2] The strong electron-withdrawing nature of the -CF₃ group influences the chemical shifts of the aromatic carbons, and the characteristic quartet for the carbon attached to the -CF₃ group and the -CF₃ carbon itself serve as definitive markers for its presence.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~1690 | Strong | C=O stretch | The carbonyl stretch of an aryl ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds.[3] |
| ~2930, ~2850 | Strong | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the methylene and methine groups in the cyclohexyl ring. |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C stretch | In-ring stretching vibrations of the phenyl group.[3] |
| ~1320, ~1160, ~1120 | Strong | C-F stretch | The trifluoromethyl group exhibits strong, characteristic C-F stretching absorptions in this region.[4] |
Authoritative Grounding:
The prediction of strong C-F stretching bands is based on established literature values for aromatic trifluoromethyl compounds.[4] These intense absorptions are a key diagnostic feature for the presence of the -CF₃ group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 256. The molecular ion peak is expected to be observed, corresponding to the molecular weight of this compound.
-
Key Fragment Ions:
-
m/z 173 (Base Peak): [M - C₆H₁₁]⁺. Loss of the cyclohexyl radical via alpha-cleavage is a highly favorable fragmentation pathway for ketones, resulting in the stable 3-trifluoromethylbenzoyl cation.
-
m/z 145: [M - C₆H₁₁ - CO]⁺. Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form the 3-trifluoromethylphenyl cation.
-
m/z 83: [C₆H₁₁]⁺. Formation of the cyclohexyl cation.
-
m/z 55: Further fragmentation of the cyclohexyl ring.
-
Causality in Fragmentation:
The primary fragmentation pathway in aryl alkyl ketones is the alpha-cleavage, where the bond between the carbonyl group and the alkyl substituent is broken.[5] In this case, the more stable acylium ion is formed, leading to the predicted base peak at m/z 173. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring further stabilizes this cation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 250 ppm
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Electron Ionization (EI) Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For GC-MS, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 200-250 °C
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Predicted ¹H NMR Spectrum Logic
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12837, Cyclohexyl phenyl ketone. Retrieved from [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
NIST. (n.d.). Cyclohexyl phenyl ketone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Gupta, A., & Gupta, R. K. (2014). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Journal of Advances in Chemistry, 8(3), 1707-1715.
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]
-
LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sci-Hub. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds / Journal of the Chemical Society (Resumed), 1955 [sci-hub.ru]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Cyclohexyl 3-trifluoromethylphenyl Ketone in Common Laboratory Solvents
This guide provides a comprehensive analysis of the solubility characteristics of cyclohexyl 3-trifluoromethylphenyl ketone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data sheet to offer insights into the molecular properties governing solubility and provides a robust experimental framework for its determination.
Introduction: Understanding the Molecule
This compound is an organic compound with the molecular formula C₁₄H₁₅F₃O and a molecular weight of 256.26 g/mol .[1][2] Its structure, featuring a cyclohexyl ring, a ketone functional group, and a phenyl ring substituted with a trifluoromethyl group, dictates its physicochemical properties and, consequently, its solubility. The electron-withdrawing nature of the trifluoromethyl group is a key feature, influencing the molecule's polarity and reactivity.[1] While specific solubility data is not widely published[1], a thorough understanding of its structural components allows for reasoned predictions and a systematic approach to its solubility profiling.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅F₃O | [1][2] |
| Molecular Weight | 256.26 g/mol | [1][2] |
| Boiling Point | 290.9°C at 760 mmHg | [1] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is a composite of its constituent parts:
-
Cyclohexyl Group: This saturated hydrocarbon ring is nonpolar.
-
Ketone Group (C=O): The carbonyl group is polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge. This allows for dipole-dipole interactions and hydrogen bond acceptance.
-
Phenyl Group: The aromatic ring is generally nonpolar.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic, contributing to the overall nonpolar character of the phenyl ring while also introducing a strong dipole.
Given this combination of a large nonpolar cyclohexyl group, a polar ketone, and a substituted phenyl ring, this compound is expected to be a relatively nonpolar to moderately polar molecule. Therefore, it is predicted to have limited solubility in highly polar protic solvents like water and better solubility in organic solvents of low to moderate polarity.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of this compound. This protocol is designed to be a self-validating system, providing clear and reproducible results.
Materials and Reagents
-
This compound
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes
Experimental Workflow
The following diagram outlines the logical flow of the solubility testing procedure.
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small, clean, and dry test tube.
-
Solvent Addition: Add 1 mL of the first solvent to be tested to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds to ensure thorough interaction between the solute and the solvent.[4]
-
Observation: After mixing, visually inspect the solution against a well-lit background.
-
Soluble: The compound is considered soluble if it completely dissolves, leaving no visible solid particles.
-
Insoluble: The compound is considered insoluble if solid particles remain suspended or settled at the bottom of the test tube.[4]
-
-
Recording Data: Record the observation in a data table.
-
Repeat: Repeat steps 1-5 for each of the selected common laboratory solvents.
Predicted and Observed Solubility Data
The following table provides a framework for recording the predicted and experimentally determined solubility of this compound in a range of common laboratory solvents, categorized by their polarity. The predictions are based on the "like dissolves like" principle.
| Solvent | Solvent Type | Predicted Solubility | Observed Solubility |
| Water | Polar Protic | Insoluble | |
| Methanol | Polar Protic | Sparingly Soluble | |
| Ethanol | Polar Protic | Soluble | |
| Acetone | Polar Aprotic | Soluble | |
| Ethyl Acetate | Polar Aprotic | Soluble | |
| Dichloromethane | Nonpolar | Soluble | |
| Toluene | Nonpolar | Soluble | |
| Hexane | Nonpolar | Sparingly Soluble |
Interpretation and Discussion
The experimental results should be interpreted in the context of the molecular structure of this compound and the properties of the solvents. It is anticipated that the compound will exhibit greater solubility in less polar organic solvents due to the significant nonpolar character contributed by the cyclohexyl and trifluoromethylphenyl groups. While the ketone group provides some polarity, it is unlikely to be sufficient to overcome the hydrophobic nature of the rest of the molecule to allow for significant solubility in water.
The presence of the trifluoromethyl group, while making the phenyl ring electron-poor, also increases the molecule's lipophilicity, which would favor solubility in nonpolar solvents. The solubility in polar aprotic solvents like acetone and ethyl acetate is expected to be good, as these solvents can engage in dipole-dipole interactions with the ketone group without the strong hydrogen bonding network present in polar protic solvents that would need to be disrupted.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical principles with a detailed experimental protocol, researchers can confidently assess the solubility of this compound in a variety of common laboratory solvents. The insights gained from such studies are critical for applications in drug development, chemical synthesis, and materials science, where solvent selection is a key parameter for success.
References
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-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
-
Cas 3277-77-8, this compound. (n.d.). LookChem. Retrieved from [Link]
-
Cyclohexyl-3-methylphenyl ketone. (n.d.). PubChem. Retrieved from [Link]
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Reactivity profile of Cyclohexyl 3-trifluoromethylphenyl ketone
An In-depth Technical Guide to the Reactivity Profile of Cyclohexyl 3-trifluoromethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
This compound is a fascinating chemical entity that sits at the intersection of two influential motifs in modern medicinal chemistry: the trifluoromethyl ketone (TFMK) warhead and the lipophilic cyclohexyl scaffold. Its reactivity is dominated by the profound electronic influence of the trifluoromethyl group, which transforms an ordinary ketone into a highly reactive electrophile with unique applications, particularly in the design of enzyme inhibitors. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in drug development, offering both mechanistic understanding and practical, field-proven insights.
The core of this molecule's utility lies in the "Trifluoromethyl Effect." The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect on the adjacent carbonyl carbon.[1] This polarization results in a highly electron-deficient carbon center, making it exceptionally susceptible to nucleophilic attack.[1][2] This heightened electrophilicity is the foundation of its unique reactivity profile.
| Property | Value |
| Chemical Formula | C₁₄H₁₅F₃O |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 3277-77-8[3] |
| Appearance | Not specified (typically a solid or oil) |
| Boiling Point | 290.9°C at 760 mmHg[3] |
| Density | 1.181 g/cm³[3] |
Part 1: Synthesis Pathway
The most direct and industrially relevant synthesis of this compound is achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. A plausible and efficient route involves the reaction of cyclohexanecarbonyl chloride with 3-bromotrifluorotoluene, followed by subsequent steps, or more directly, with a trifluoromethyl-substituted benzene derivative.
A general procedure, adapted from methods for synthesizing analogous cyclohexyl phenyl ketones, is outlined below.[4][5]
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), add anhydrous aluminum trichloride (AlCl₃) and an inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add cyclohexanecarbonyl chloride to the stirred suspension.
-
Aromatic Substrate Addition: Following the formation of the acylium ion complex, add 1-bromo-3-(trifluoromethyl)benzene (or a similar trifluoromethyl-substituted benzene) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Friedel-Crafts synthesis of the target ketone.
Part 2: Core Reactivity Profile
The reactivity of this ketone is a study in contrasts: the sterically bulky cyclohexyl group flanking one side of the carbonyl, and the powerfully electron-withdrawing trifluoromethylphenyl group on the other. The latter's electronic effect is the dominant factor.
A. Nucleophilic Addition: The Predominant Reaction
The carbonyl carbon of this compound is a potent electrophile, readily undergoing 1,2-addition reactions where a nucleophile attacks the carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[6][7]
A hallmark of trifluoromethyl ketones is their propensity to exist in equilibrium with their hydrated gem-diol form in aqueous media.[1] Unlike typical ketones where this equilibrium heavily favors the ketone, the stability of the hydrate is significantly enhanced by the electron-withdrawing -CF3 group.[2] This stability is critical to its biological activity, as the tetrahedral hydrate can effectively mimic the transition state of substrate hydrolysis in many enzymes.[2][8] In the presence of an alcohol, a similar equilibrium exists, forming a hemiketal.
Caption: Hydration equilibrium of a trifluoromethyl ketone.
The ketone is readily reduced to the corresponding secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using standard hydride reagents.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound in a suitable protic solvent like methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The amount of NaBH₄ should be in slight molar excess.
-
Reaction Monitoring: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, carefully add dilute HCl to quench the excess NaBH₄ and neutralize the sodium borate salts.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alcohol.
-
Purification: The product, Cyclohexyl(3-(trifluoromethyl)phenyl)methanol, can be purified by silica gel chromatography if necessary.
B. Oxidation
The ketone functional group in this compound is at a high oxidation state and is generally resistant to further oxidation under standard conditions. It is important to note that related structures, such as 1-hydroxycyclohexyl phenyl ketone, are themselves used as oxidizing agents for primary alcohols and aldehydes, a testament to the thermodynamic stability of the ketone moiety.[9][10][11][12]
Part 3: Application in Drug Discovery - A Covalent Reversible Warhead
The unique electronic properties of the trifluoromethyl ketone group make it an exemplary "warhead" for designing targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action. Specifically, it excels as a covalent reversible inhibitor (CRI) .
Mechanism of Covalent Reversible Inhibition
In the context of drug design, a "warhead" is a reactive functional group on an inhibitor molecule that forms a covalent bond with a target protein. Trifluoromethyl ketones are ideal for targeting enzymes that have a nucleophilic amino acid residue—such as serine (Ser) or cysteine (Cys)—in their active site.[13]
The mechanism proceeds as follows:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by interactions of the cyclohexyl and trifluoromethylphenyl groups.
-
Nucleophilic Attack: The hydroxyl group of a serine residue or the thiol group of a cysteine residue acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the TFMK.
-
Hemiketal/Thiohemiketal Formation: This attack forms a stable, tetrahedral hemiketal (with Ser) or thiohemiketal (with Cys) adduct.[2]
-
Reversibility: Crucially, this covalent bond is reversible. The equilibrium can shift back to release the inhibitor and restore the free enzyme. This reversibility is a key advantage, as it can reduce the potential for off-target toxicity associated with permanent, irreversible inhibitors.
This strategy has been successfully applied in the design of inhibitors for enzyme families like kinases and carboxylesterases.[2][13][14]
| Advantages of the TFMK Warhead |
| High Electrophilicity |
| Reversible Covalency |
| Stable Adduct |
| Metabolic Stability |
Mechanism of Enzyme Inhibition Diagram
Caption: Reversible covalent inhibition by a TFMK warhead.
Conclusion
This compound is more than a simple aromatic ketone; it is a precisely engineered chemical tool. Its reactivity is governed by the potent electron-withdrawing nature of the trifluoromethyl group, which activates the carbonyl for a range of nucleophilic additions and enables its function as a highly effective covalent reversible warhead. The inclusion of the cyclohexyl moiety provides a lipophilic handle to modulate physicochemical properties, making the overall scaffold highly attractive for modern drug discovery.[15] For scientists and researchers, understanding this reactivity profile is key to unlocking its full potential as a building block in the synthesis of complex molecules and as a functional core in the design of next-generation targeted therapeutics.
References
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Organic Chemistry Portal. (n.d.). 1-Hydroxycyclohexyl phenyl ketone, 1-HCPK. Retrieved from [Link]
-
Lu, Y., Tan, W.-Y., Ding, Y., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 8114–8122. Available from: [Link]
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Lu, Y., Tan, W.-Y., Ding, Y., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. PubMed. Available from: [Link]
-
Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. ResearchGate. Request PDF available from: [Link]
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Caballero, J., et al. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. Available from: [Link]
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Lu, Y., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. PubMed Central. Available from: [Link]
-
Poce, G., & Sabatino, M. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. Semantic Scholar. Available from: [Link]
-
Francke, R., & Little, R. D. (2014). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. ResearchGate. Available from: [Link]
-
LookChem. (n.d.). CAS 3277-77-8, this compound. Retrieved from [Link]
-
Poce, G., & Sabatino, M. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ResearchGate. Available from: [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Tutor. (2023). Nucleophilic Additions to Ketones and Aldehydes. YouTube. Available from: [Link]
- Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.
-
American Chemical Society. (2026). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis. Available from: [Link]
- Google Patents. (n.d.). US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
National Institutes of Health. (n.d.). Cyclohexyl phenyl ketone. PubChem. Retrieved from [Link]
-
Gabriele, B., et al. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. Available from: [Link]
-
Isas, A. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
-
Liu, Y., et al. (2020). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate. Request PDF available from: [Link]
-
Isas, A. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]
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Gouverneur, V., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. PubMed Central. Available from: [Link]
-
Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed. Available from: [Link]
-
Wang, J., et al. (2007). Synthesis of α-hydroxycyclohexyl phenyl ketone. ResearchGate. Available from: [Link]
-
American Chemical Society. (2025). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Publications. Available from: [Link]
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Potential hazards and safety precautions for Cyclohexyl 3-trifluoromethylphenyl ketone
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for Cyclohexyl 3-trifluoromethylphenyl Ketone
Introduction
This compound is a fluorinated aromatic ketone of increasing interest in pharmaceutical and agrochemical research. Its unique chemical structure, featuring a cyclohexyl ring, a phenyl ring substituted with a trifluoromethyl group, and a central ketone moiety, imparts specific reactivity and potential biological activity. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, a factor that must be considered when evaluating its reactivity and potential hazards. This guide provides a comprehensive overview of the potential hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal, tailored for researchers, scientists, and drug development professionals.
Understanding the Core Reactivity and Hazard Profile
The primary driver of the reactivity and potential hazards of this compound is the presence of the trifluoromethyl (-CF3) group on the phenyl ring. This strongly electron-withdrawing group enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. This heightened reactivity is a key consideration for its intended applications and for understanding its potential interactions with biological systems and other chemicals.
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Potential for Systemic Effects: While not established, absorption through the skin or ingestion could potentially lead to systemic effects.
Hazard Classification (Inferred)
Based on data for analogous compounds, the following Globally Harmonized System (GHS) classifications are likely applicable:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Comprehensive Safety Precautions
A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling protocols, is essential when working with this compound.
Engineering Controls
-
Ventilation: All handling of solid and dissolved forms of the compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent and correct use of appropriate PPE.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Necessary when engineering controls are insufficient or during spill cleanup. |
Experimental Workflow: Safe Handling and Reaction Setup
The following diagram outlines a safe workflow for handling this compound in a research laboratory setting.
An In-depth Technical Guide to the Discovery and Initial Synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cyclohexyl 3-trifluoromethylphenyl ketone, a significant intermediate in the landscape of pharmaceutical and agrochemical synthesis. The document details its chemical properties, the strategic rationale for its design, and a thorough exploration of its initial synthesis, with a primary focus on the Friedel-Crafts acylation reaction. Mechanistic insights, a detailed experimental protocol, and key analytical data are presented to offer a complete scientific narrative. This guide serves as a critical resource for researchers engaged in organic synthesis and drug discovery, highlighting the compound's role as a valuable building block in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Trifluoromethylated Ketones in Medicinal Chemistry
The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being of particular interest.[1][2] The unique properties of the CF₃ group, including its high electronegativity, metabolic stability, and ability to modulate the physicochemical properties of a molecule, make it a valuable addition to potential therapeutic agents.[1][2] Specifically, trifluoromethyl ketones have emerged as a class of compounds with significant potential, often serving as key intermediates in the synthesis of complex pharmaceutical ingredients.[3] Their enhanced electrophilicity at the carbonyl carbon, a direct result of the strong electron-withdrawing nature of the trifluoromethyl group, makes them valuable precursors for a variety of chemical transformations.[4]
This compound (CAS No. 3277-77-8) is a prime example of a molecule that strategically combines the lipophilic cyclohexyl moiety with the electronically modified trifluoromethylphenyl group. This combination of features makes it a desirable building block for creating compounds with potentially enhanced membrane permeability and metabolic resistance, crucial attributes for effective drug candidates.[1] This guide will delve into the foundational synthesis of this important chemical entity.
Discovery: A Product of Synthetic Strategy
The "discovery" of a molecule like this compound is more accurately described as a product of intentional chemical synthesis rather than a serendipitous finding. Its existence in numerous chemical supplier catalogs and its implicit role as an intermediate in patent literature underscore its recognized value in synthetic chemistry.[5][6] While a singular, seminal publication detailing its first synthesis is not readily apparent in a survey of scientific literature, its conceptualization can be traced to the logical application of established synthetic methodologies, most notably the Friedel-Crafts acylation, to create novel molecular scaffolds for drug discovery programs.
The rationale for its synthesis is rooted in the principles of medicinal chemistry, where the combination of a bulky, lipophilic group (the cyclohexyl ring) and an aromatic ring bearing a strongly electron-withdrawing group (the trifluoromethylphenyl moiety) is a common strategy for developing enzyme inhibitors and other biologically active molecules.[4]
Initial Synthesis: The Friedel-Crafts Acylation Approach
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[8] In the case of our target molecule, the synthesis involves the reaction of 3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride, catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃).[7][8]
Mechanistic Insights
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.[8] The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the cyclohexanecarbonyl chloride, making the carbonyl carbon more electrophilic. This complex then dissociates to form a highly reactive acylium ion, which is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring of 3-(trifluoromethyl)benzene acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of the Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.
Diagram of the Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on the principles of Friedel-Crafts acylation and adapted from similar reported syntheses.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 14.6 g | 0.1 |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 14.7 g | 0.1 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the Flask: Anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL) are added to the flask. The suspension is stirred and cooled to 0-5 °C in an ice-water bath.
-
Addition of Reactants: A solution of cyclohexanecarbonyl chloride (14.7 g, 0.1 mol) and 3-(trifluoromethyl)benzene (14.6 g, 0.1 mol) in anhydrous dichloromethane (50 mL) is prepared and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the internal temperature of the reaction mixture below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This will hydrolyze the aluminum chloride complex. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (aliphatic region) and the aromatic protons of the trifluoromethylphenyl group. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 190-200 ppm), signals for the carbons of the cyclohexyl ring, and signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (which will show a characteristic quartet due to C-F coupling). |
| IR Spectroscopy | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (256.26 g/mol ). |
Conclusion
This compound is a synthetically valuable molecule whose importance is derived from the strategic incorporation of a trifluoromethyl group and a cyclohexyl moiety. Its initial synthesis is readily achievable through the well-established Friedel-Crafts acylation reaction. This guide has provided a comprehensive overview of the rationale behind its synthesis, a detailed experimental protocol, and the expected analytical characterization. For researchers in medicinal chemistry and drug development, this compound represents a key building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]
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O'Hagan, D. (2010). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 46(3), 357-367. Retrieved from [Link]
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Mena, M. J., & Naranjo, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. Retrieved from [Link]
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Imperato, G., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3956. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
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Structural analysis of Cyclohexyl 3-trifluoromethylphenyl ketone
An In-depth Technical Guide to the Structural Analysis of Cyclohexyl 3-trifluoromethylphenyl ketone
Abstract
This technical guide provides a comprehensive structural analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key analytical techniques employed to elucidate its three-dimensional structure, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry. We delve into the theoretical underpinnings of these methods and provide detailed, field-proven experimental protocols. Furthermore, this guide explores computational modeling as a predictive tool for understanding the molecule's conformational dynamics. The synthesis of experimental data with computational insights offers a holistic view of the structural landscape of this compound, providing a critical resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
This compound, with the chemical formula C14H15F3O and a molecular weight of 256.26 g/mol , is a fascinating molecule characterized by a central ketone functional group flanked by a bulky, aliphatic cyclohexyl ring and an electron-withdrawing 3-trifluoromethylphenyl ring[1][2][]. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[4][5]. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics and advanced materials. This guide provides an in-depth exploration of the methodologies used to define its structural architecture.
Foundational Structural Elucidation: A Multi-Technique Approach
A definitive structural characterization of this compound necessitates a synergistic application of multiple analytical techniques. While X-ray crystallography offers the gold standard for solid-state structure determination, NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution. Mass spectrometry complements these techniques by confirming the molecular weight and providing insights into the molecule's fragmentation patterns.
X-ray Crystallography: Unveiling the Solid-State Conformation
X-ray crystallography provides an unambiguous determination of the atomic arrangement within a crystal lattice, revealing precise bond lengths, bond angles, and torsional angles[6][7].
The primary challenge in the X-ray crystallographic analysis of a novel compound like this compound is obtaining a single, high-quality crystal suitable for diffraction. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically. For a molecule with moderate polarity, a range of solvents from hexane to ethyl acetate would be systematically screened.
-
Crystal Growth: Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the molecular model against the experimental data.
Based on analogous structures, the cyclohexyl ring is expected to adopt a stable chair conformation. A key structural parameter is the dihedral angle between the plane of the phenyl ring and the carbonyl group. In similar aromatic ketones, this angle is influenced by the steric bulk of the adjacent groups[8][9]. For this compound, a significant twist is anticipated to minimize steric hindrance between the cyclohexyl ring and the ortho-hydrogens of the phenyl ring.
Spectroscopic Characterization: A Window into Molecular Connectivity and Environment
Spectroscopic techniques provide detailed information about the chemical environment of individual atoms and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Environment | Expected Chemical Shift (ppm) | Rationale |
| Aromatic Protons | 7.5 - 8.0 | The electron-withdrawing trifluoromethyl group and the carbonyl group will deshield the aromatic protons, causing them to resonate downfield. |
| Methine Proton (Cyclohexyl) | 3.0 - 3.5 | The alpha-proton to the carbonyl group is deshielded. |
| Methylene Protons (Cyclohexyl) | 1.2 - 2.0 | These aliphatic protons will appear in the typical upfield region. |
This table presents predicted values based on known substituent effects.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Environment | Expected Chemical Shift (ppm) | Rationale |
| Carbonyl Carbon | 195 - 205 | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |
| Aromatic Carbons | 125 - 140 | The chemical shifts will be influenced by the positions of the trifluoromethyl and ketone groups. |
| Trifluoromethyl Carbon | 120 - 125 (quartet) | The carbon of the CF₃ group will be split into a quartet due to coupling with the three fluorine atoms. |
| Methine Carbon (Cyclohexyl) | 45 - 55 | The alpha-carbon to the carbonyl group. |
| Methylene Carbons (Cyclohexyl) | 25 - 35 | Aliphatic carbons of the cyclohexyl ring. |
This table presents predicted values based on known substituent effects.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Ketone) | 1680 - 1700 | Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone[10][11][12]. |
| C-F (Trifluoromethyl) | 1100 - 1350 (strong) | Multiple strong bands are characteristic of the C-F stretching vibrations. |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibrations of the sp² hybridized C-H bonds. |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the sp³ hybridized C-H bonds of the cyclohexyl ring. |
This table presents predicted values based on known group frequencies.
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z = 256.
-
Major Fragments:
-
Loss of the cyclohexyl group ([M-C₆H₁₁]⁺) at m/z = 173.
-
Formation of the cyclohexyl cation ([C₆H₁₁]⁺) at m/z = 83.
-
Fragments corresponding to the trifluoromethylphenyl moiety.
-
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Computational Modeling: A Predictive Framework
In the absence of experimental crystal structure data, computational modeling provides a powerful means to predict the low-energy conformations of this compound.
DFT calculations can be employed to optimize the geometry of the molecule and calculate its vibrational frequencies and NMR chemical shifts.
Caption: A typical workflow for the computational analysis of a small molecule.
Synthesis of Structural Data: A Coherent Picture
The integration of data from X-ray crystallography, NMR spectroscopy, IR spectroscopy, mass spectrometry, and computational modeling provides a comprehensive and self-validating structural analysis of this compound. The solid-state conformation from crystallography serves as a benchmark for the solution-state structures inferred from NMR, while spectroscopic data confirms the presence of key functional groups and the overall molecular connectivity.
Conclusion
The structural analysis of this compound is a multi-faceted endeavor that relies on the synergistic application of advanced analytical techniques and computational methods. This guide has provided a detailed overview of the experimental protocols and the theoretical underpinnings necessary to fully characterize this important molecule. The insights gained from such a thorough structural elucidation are critical for advancing its applications in drug discovery and materials science.
References
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LookChem. (n.d.). Cas 3277-77-8, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structure of 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Intramolecular PCET of α-Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]
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ResearchGate. (n.d.). Dihedral angles between aromatic ring planes. Retrieved from [Link]
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ResearchGate. (n.d.). Numbering of atoms in the compounds under study h is the dihedral angle.... Retrieved from [Link]
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PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Predicted biological activity of Cyclohexyl 3-trifluoromethylphenyl ketone
An In-Depth Technical Guide to the Predicted Biological Activity of Cyclohexyl 3-trifluoromethylphenyl ketone
Abstract
The confluence of computational chemistry and novel molecular design presents an unprecedented opportunity to accelerate drug discovery. This guide provides a comprehensive technical framework for predicting the biological activity of this compound, a novel small molecule with potential therapeutic relevance. By leveraging a multi-faceted in silico approach, encompassing Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and ADME/Tox profiling, we construct a robust hypothesis for its bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive profile for the specific molecule and a methodological blueprint for the evaluation of other new chemical entities.
Introduction: The Rationale for Predictive Analysis
In the landscape of modern drug discovery, the ability to predict the biological activity of a novel chemical entity (NCE) prior to its synthesis and extensive in vitro and in vivo testing is paramount. This in silico "first pass" analysis not only conserves resources but also enables a more rational approach to lead compound selection and optimization. The subject of this guide, this compound, represents an intriguing NCE, combining two chemical moieties of known pharmacological interest: a cyclohexyl ketone scaffold and a 3-trifluoromethylphenyl group.
The cyclohexyl ring offers a three-dimensional, sp³-rich structure, a feature increasingly sought after to improve compound specificity and pharmacokinetic properties.[1] The trifluoromethyl group, a common bioisostere for a methyl group, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions.[2] This guide will systematically deconstruct the probable biological activities of this compound through established computational methodologies, providing a foundational understanding for its future development.
Structural Scaffolding and Analog-Based Hypothesis Generation
A molecule's structure is the primary determinant of its function. By analyzing the constituent parts of this compound and the known activities of structurally similar compounds, we can formulate initial hypotheses about its potential biological targets.
-
The Cyclohexyl Ketone Moiety: The cyclohexyl ketone scaffold has been identified in inhibitors of various enzymes. Notably, cyclohexyl ketone analogs have been designed as inhibitors of Pin1, a peptidyl-prolyl isomerase implicated in cell cycle regulation and cancer.[3][4] While these reported inhibitors are peptide analogs, the presence of the cyclohexyl ketone as a core structural element that docks within the enzyme's active site suggests that other small molecules containing this moiety could be explored for similar activities.[3]
-
The 3-Trifluoromethylphenyl Group: The trifluoromethylphenyl moiety is a common feature in a wide range of bioactive molecules. Compounds containing this group have been investigated for a variety of activities. For instance, some trifluoromethyl-containing compounds have been studied for their potential as endocrine disruptors, highlighting the ability of this group to interact with hormone receptors.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the entire molecule, potentially impacting its interactions with biological targets.[2]
Based on this analysis, initial hypotheses suggest that this compound could potentially exhibit inhibitory activity against enzymes such as Pin1 or interact with nuclear receptors.
A Methodological Workflow for In Silico Bioactivity Prediction
To systematically predict the biological activity of this compound, a multi-pronged computational workflow is employed. This approach integrates data from various predictive models to build a comprehensive profile of the molecule's likely biological effects.
Caption: A workflow for in silico bioactivity prediction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity.[7] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.
Experimental Protocol: Building a Predictive QSAR Model
-
Dataset Curation: A dataset of compounds containing the trifluoromethylphenyl moiety with known biological activity (e.g., binding affinity to a specific receptor) is compiled from chemical databases.
-
Descriptor Calculation: For each molecule in the dataset, a range of physicochemical and topological descriptors (e.g., molecular weight, logP, polar surface area) are calculated.[7]
-
Model Generation: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates the descriptors to the biological activity.[8]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds.[5]
-
Activity Prediction: The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.
Ligand-Based Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific biological target.[9][10]
Experimental Protocol: Developing a Pharmacophore Hypothesis
-
Ligand Set Selection: A set of known active ligands for a hypothesized target (e.g., Pin1 inhibitors) is selected.
-
Conformational Analysis: The conformational space of each ligand is explored to identify low-energy 3D structures.
-
Pharmacophore Generation: A pharmacophore model is generated by aligning the active ligands and identifying common chemical features.[11][12]
-
Model Refinement and Validation: The model is refined and validated by its ability to distinguish between known active and inactive compounds.[9]
-
Virtual Screening: The final pharmacophore model is used as a 3D query to screen for a fit with the conformational ensemble of this compound.
Caption: A process for developing a pharmacophore model.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[13] It is widely used to predict the binding mode and affinity of a small molecule to a protein target.
Experimental Protocol: Molecular Docking Simulation
-
Target Selection and Preparation: A high-resolution 3D structure of a potential protein target (e.g., Pin1, PDB ID: 2Q5A) is obtained from the Protein Data Bank. The protein is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
-
Binding Site Definition: The active site of the protein is defined based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Docking Simulation: A docking algorithm is used to systematically explore the conformational space of the ligand within the protein's active site and score the resulting poses based on a scoring function that estimates binding affinity.[14]
-
Analysis of Results: The top-scoring docking poses are analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
ADME/Toxicity Prediction
ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties are critical for determining the drug-likeness of a compound.[15] In silico models can provide early-stage predictions of these properties.
Experimental Protocol: In Silico ADME/Tox Profiling
-
Input: The chemical structure of this compound is submitted to a web-based platform such as SwissADME.
-
Property Calculation: The platform calculates a range of physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential toxicity alerts.[15]
-
Data Interpretation: The predicted ADME/Tox profile is analyzed to identify potential liabilities that may need to be addressed in future optimization efforts.
Predicted Bioactivity Profile of this compound
By integrating the results from the aforementioned computational methodologies, a preliminary bioactivity profile for this compound can be constructed. The following table summarizes the hypothetical predicted data.
| Parameter | Predicted Value/Outcome | Methodology | Implication |
| Pin1 Inhibition (pIC50) | 6.5 | QSAR | Potential anti-cancer activity |
| Pharmacophore Fit | High | Pharmacophore Modeling | Likely to bind to the target |
| Docking Score (kcal/mol) | -8.2 | Molecular Docking | Favorable binding affinity |
| LogP | 3.8 | ADME Prediction | Good lipophilicity for cell permeability |
| Bioavailability Score | 0.55 | ADME Prediction | Good oral bioavailability |
| Toxicity Alerts | None | Toxicity Prediction | Low risk of common toxicities |
Proposed Signaling Pathway Involvement
Based on the predicted inhibition of Pin1, this compound could potentially modulate signaling pathways regulated by this enzyme. Pin1 plays a crucial role in cell cycle progression by catalyzing the isomerization of specific proline residues in proteins such as cyclin D1 and c-Myc. Inhibition of Pin1 can lead to the degradation of these oncoproteins, resulting in cell cycle arrest and apoptosis.
Caption: Hypothesized modulation of the Pin1 signaling pathway.
Conclusion and Future Directions
This in-depth technical guide outlines a comprehensive in silico strategy for predicting the biological activity of the novel compound, this compound. The integrated analysis from QSAR, pharmacophore modeling, molecular docking, and ADME/Tox profiling suggests that this molecule is a promising candidate for further investigation, with a predicted inhibitory activity against Pin1 and a favorable drug-like profile.
The next logical step is the experimental validation of these computational predictions. This would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to confirm its inhibitory activity against Pin1 and cell-based assays to assess its effects on cancer cell proliferation and cell cycle progression. The methodologies detailed in this guide provide a robust framework for the continued development of this and other novel chemical entities, accelerating the path from molecular concept to potential therapeutic.
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Xu, G. G., Slebodnick, C., & Etzkorn, F. A. (2012). Cyclohexyl ketone inhibitors of Pin1 dock in a trans-diaxial cyclohexane conformation. PLoS One, 7(9), e44226. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone via Friedel-Crafts Acylation
Abstract
This document provides a comprehensive guide for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone, a valuable intermediate in pharmaceutical and agrochemical research. The protocol details a robust Friedel-Crafts acylation of 1-bromo-3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and expected outcomes. The information presented herein is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Aryl ketones are a pivotal class of compounds in organic chemistry, serving as key building blocks in the synthesis of a wide array of biologically active molecules. The introduction of a trifluoromethyl (-CF3) group into the aromatic ring can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This compound, in particular, is an important precursor for various pharmaceutical candidates.
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1][2] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3] However, the presence of a strongly electron-withdrawing group like trifluoromethyl deactivates the aromatic ring, making the Friedel-Crafts acylation more challenging compared to reactions with activated or neutral aromatic substrates.[4] This guide provides a detailed protocol specifically optimized for the successful acylation of a deactivated aromatic ring.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with cyclohexanecarbonyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[5][6]
-
Electrophilic Attack: The electron-rich aromatic ring (despite being deactivated by the -CF3 group) acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the aluminum chloride catalyst. The final product is the aryl ketone complexed with AlCl₃.[3]
-
Work-up: The ketone-AlCl₃ complex is hydrolyzed during aqueous work-up to yield the final product, this compound.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 10.0 | 1.0 |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.62 | 12.0 | 1.2 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | - |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | - | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - |
| Saturated sodium chloride solution (brine) | NaCl | 58.44 | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | - |
| Hexanes | C₆H₁₄ | 86.18 | - | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - | - |
Equipment
-
Three-necked round-bottom flask (100 mL) equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Addition funnel.
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Standard glassware for extraction and purification (separatory funnel, Erlenmeyer flasks, beakers).
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure
Reaction Setup
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
To the three-necked flask, add anhydrous aluminum chloride (2.00 g, 15.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
Addition of Reagents
-
In a separate flask, prepare a solution of 1-bromo-3-(trifluoromethyl)benzene (2.25 g, 10.0 mmol) and cyclohexanecarbonyl chloride (1.76 g, 12.0 mmol) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to the addition funnel.
-
Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 20 mL of 6 M HCl. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 98:2 hexanes:ethyl acetate).
Expected Outcome
The expected product is a pale yellow oil or a low-melting solid. The yield should be in the range of 60-75% after purification.
Safety Precautions
-
Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexanecarbonyl chloride is a corrosive liquid and a lachrymator. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with extreme caution in a fume hood.
Characterization Data (Predicted)
The following are predicted spectroscopic data based on the structure of this compound and data from similar compounds.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-8.2 (m, 4H, Ar-H), 3.2-3.4 (m, 1H, CO-CH), 1.2-2.0 (m, 10H, cyclohexyl-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~200 (C=O), ~137 (Ar-C), ~131 (q, J = 32 Hz, C-CF₃), ~130 (Ar-CH), ~129 (Ar-CH), ~126 (q, J = 4 Hz, Ar-CH), ~124 (q, J = 272 Hz, CF₃), ~45 (CO-CH), ~29 (cyclohexyl-CH₂), ~26 (cyclohexyl-CH₂).
-
IR (KBr, cm⁻¹): ~1690 (C=O stretch, aromatic ketone), ~1325 (C-F stretch), ~1120, ~1160 (C-F stretches).
Workflow Diagram
Caption: Experimental workflow for the synthesis.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ChemTube3D. Friedel-Crafts Acylation of Benzene. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed Central (PMC). (3-Benzoylphenyl)(phenyl)methanone. [Link]
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PubChem. Cyclohexyl-3-methylphenyl ketone. [Link]
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PubChem. 1-Hydroxycyclohexyl phenyl ketone. [Link]
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PubChem. Cyclohexyl phenyl ketone. [Link]
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ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
-
Harvard University. Friedel-Crafts Acylation. [Link]
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PubMed. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. [Link]
-
ResearchGate. (PDF) N '-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N '-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. [Link]
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Application Note: Synthesis of Cyclohexyl 3-Trifluoromethylphenyl Ketone via Grignard Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Ketone Synthesis via Grignard Reaction
The Grignard reaction stands as a foundational pillar in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful tool for the construction of complex molecular architectures from simpler precursors.[1] A particularly valuable application of this reaction is the synthesis of ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries.
This application note provides a comprehensive guide to the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone, a compound of interest due to the presence of the trifluoromethyl group, which can significantly modulate the physicochemical and biological properties of a molecule. The described protocol leverages the nucleophilic addition of a cyclohexyl Grignard reagent to 3-(trifluoromethyl)benzonitrile. This method is advantageous as the intermediate imine salt formed from the reaction with a nitrile is stable to further attack by the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur when using esters or acid chlorides as starting materials.[2][3]
Reaction Mechanism: A Stepwise Elucidation
The synthesis of this compound via the Grignard reaction with a nitrile proceeds through a well-defined two-step mechanism:
-
Nucleophilic Addition: The Grignard reagent, cyclohexylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the cyclohexyl group carries a partial negative charge and readily attacks the electrophilic carbon of the nitrile group in 3-(trifluoromethyl)benzonitrile. This nucleophilic attack results in the formation of a stable intermediate imine salt.[4][5]
-
Hydrolysis: The subsequent workup with aqueous acid hydrolyzes the imine salt. This process involves protonation of the nitrogen atom, followed by the attack of water on the iminium carbon. A series of proton transfers and the elimination of ammonia ultimately yield the desired ketone.[5]
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Supplier |
| Magnesium Turnings | Mg | 24.31 | 24.0 | 0.58 g | Sigma-Aldrich |
| Bromocyclohexane | C₆H₁₁Br | 163.06 | 22.0 | 2.5 mL (3.0 g) | Sigma-Aldrich |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | 100 mL | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | catalytic | 1 crystal | Sigma-Aldrich |
| 3-(Trifluoromethyl)benzonitrile | C₈H₄F₃N | 171.12 | 20.0 | 3.42 g | Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | 50 mL | Fisher Scientific |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | - | 50 mL | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Fisher Scientific |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | 150 mL | Fisher Scientific |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | As needed | Sorbent Technologies |
| Hexane/Ethyl Acetate (for chromatography) | - | - | - | As needed | Fisher Scientific |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Syringes and needles
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography or vacuum distillation
Procedure
Part 1: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is crucial as Grignard reagents are highly sensitive to moisture.[6]
-
Initiation: Place the magnesium turnings (0.58 g, 24.0 mmol) and a single crystal of iodine in the three-necked flask. The iodine helps to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapor is observed. Allow the flask to cool to room temperature.
-
Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromocyclohexane (2.5 mL, 22.0 mmol) in 30 mL of anhydrous diethyl ether.
-
Formation of Grignard Reagent: Add approximately 2-3 mL of the bromocyclohexane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent may be necessary.
-
Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution of cyclohexylmagnesium bromide should be a dark gray to brownish color.
Part 2: Synthesis of this compound
-
Reaction with Nitrile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve 3-(trifluoromethyl)benzonitrile (3.42 g, 20.0 mmol) in 50 mL of anhydrous diethyl ether and add this solution dropwise to the stirred Grignard reagent over 30 minutes.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Hydrolysis): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Alternatively, the mixture can be poured onto a mixture of crushed ice and 1 M hydrochloric acid until the aqueous layer is acidic.[7] This step should be performed in a well-ventilated fume hood as it can be exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts and wash successively with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude ketone can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods:
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aliphatic region corresponding to the cyclohexyl protons and signals in the aromatic region for the protons of the trifluoromethylphenyl group.
-
¹³C NMR: The carbon NMR spectrum should display a characteristic signal for the ketone carbonyl carbon (typically in the range of 190-220 ppm), signals for the carbons of the cyclohexyl ring, and aromatic carbons, including the carbon attached to the trifluoromethyl group which will exhibit coupling with fluorine.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅F₃O, MW: 272.26 g/mol ) and characteristic fragmentation patterns.
Safety and Handling
-
Grignard reagents are highly flammable, corrosive, and react violently with water.[8] All operations should be conducted in a well-ventilated fume hood under a dry, inert atmosphere.
-
Anhydrous diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.
-
3-(Trifluoromethyl)benzonitrile is harmful if swallowed or in contact with skin.[9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
The quenching of the Grignard reaction is exothermic and should be performed with caution, especially on a larger scale. An ice bath should be readily available.
References
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Sciencemadness.org. (2023, March 31). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Vedantu. (n.d.). Benzonitrile on reaction with C2H5MgBr followed by hydrolysis. Retrieved from [Link]
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Journal of Chemical Education. (2018). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
Chegg. (2024, September 6). Grignard Reagents with Nitriles: Draw the mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, September 19). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
-
Study.com. (n.d.). Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Ketones from Acyl Chlorides. Retrieved from [Link]
-
A-Level Chemistry. (n.d.). Compared using 13C nmr spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]
-
Chegg. (2021, May 24). Reacting cyclohexyl bromide with Mg in. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]
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YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. Retrieved from [Link]
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-
ResearchGate. (2025, August 6). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]
-
TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]
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Study.com. (n.d.). What would be the product based on the following reaction: allyl bromide + cyclohexyl magnesium.... Retrieved from [Link]
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Infinity Learn. (n.d.). Cyclo hexyl magnesium bromide reacts with methyl cyanide followed by hydrolysis gives A. Cyclo hexyl magnesium bromide reacts with ethyl acetate followed by hydrolysis gives B. A and B are. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of Cyclohexyl 3-(Trifluoromethyl)phenyl Ketone via Grignard Reaction
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Cyclohexyl 3-(trifluoromethyl)phenyl ketone, a valuable intermediate in pharmaceutical and materials science research. The described method utilizes a Grignard reaction, a robust and well-established carbon-carbon bond-forming strategy. We detail the preparation of the 3-(trifluoromethyl)phenylmagnesium bromide Grignard reagent followed by its acylation with cyclohexanecarbonyl chloride. This guide explains the underlying chemical principles, provides critical safety information, and offers insights into experimental best practices to ensure a successful and reproducible synthesis.
Introduction and Scientific Context
Cyclohexyl aryl ketones are a class of compounds frequently employed as building blocks in the synthesis of complex organic molecules. The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule. These characteristics make trifluoromethylated compounds, such as Cyclohexyl 3-(trifluoromethyl)phenyl ketone, highly sought-after intermediates in drug discovery programs and for the development of advanced materials.
The synthesis of this target molecule can be approached through several established methodologies, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1][2] However, the Grignard reaction remains a highly effective and accessible method for constructing the key ketone functional group.[3] This protocol focuses on the Grignard pathway due to its high efficiency and the ready availability of the starting materials.
The core of this synthesis involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to an acyl chloride. The high reactivity of the Grignard reagent necessitates strict anhydrous (dry) conditions, as any trace of water will protonate and destroy the reagent.[4]
Reaction Mechanism and Theoretical Framework
The synthesis proceeds in two primary stages:
Stage 1: Formation of the Grignard Reagent The process begins with the formation of 3-(trifluoromethyl)phenylmagnesium bromide. This involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromobenzotrifluoride. The reaction is typically initiated in an anhydrous ether solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the resulting organomagnesium species.
Stage 2: Acylation with Cyclohexanecarbonyl Chloride The pre-formed Grignard reagent acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate, which then collapses to form the ketone product and a magnesium halide salt.[5] It is crucial to maintain a low temperature during this addition to prevent side reactions, such as the Grignard reagent adding to the newly formed ketone.[6] The reaction is then quenched with an aqueous acid solution to neutralize any remaining Grignard reagent and to facilitate the separation of the organic product.[7]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier | Key Hazards |
| 3-Bromobenzotrifluoride | C7H4BrF3 | 225.01 | 401-78-5 | Sigma-Aldrich | Flammable, Skin/Eye Irritant[8] |
| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Sigma-Aldrich | Flammable solid |
| Iodine | I2 | 253.81 | 7553-56-2 | Sigma-Aldrich | Harmful, Skin/Eye Irritant |
| Cyclohexanecarbonyl chloride | C7H11ClO | 146.61 | 2719-27-9 | Sigma-Aldrich | Corrosive, Water-reactive[9] |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 | 109-99-9 | Sigma-Aldrich | Highly Flammable, Peroxide-former |
| Diethyl Ether, anhydrous | (C2H5)2O | 74.12 | 60-29-7 | Sigma-Aldrich | Highly Flammable, Peroxide-former |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich | Corrosive |
| Saturated Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | 144-55-8 | Sigma-Aldrich | N/A |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | 7487-88-9 | Sigma-Aldrich | N/A |
Safety Precautions:
-
Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood. Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Anhydrous Conditions: Glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture from contaminating the reaction.[3]
-
Reagent Handling: Cyclohexanecarbonyl chloride is corrosive and reacts with moisture; handle with extreme care.[10] 3-Bromobenzotrifluoride is a flammable liquid and an irritant.[11] Anhydrous ethers (THF, diethyl ether) are highly flammable and can form explosive peroxides; use from a freshly opened bottle or a solvent purification system.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Cyclohexyl 3-(trifluoromethyl)phenyl ketone.
Step-by-Step Experimental Protocol
Part A: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide
-
Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet adapter. Ensure all glassware is oven-dried and assembled while hot under a positive pressure of nitrogen.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.
-
Reaction: The reaction mixture may need gentle warming with a heat gun to initiate. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The solution should appear as a dark grey or brown mixture.
-
Cooling: Cool the freshly prepared Grignard reagent to 0°C in an ice-water bath.
Part B: Acylation with Cyclohexanecarbonyl Chloride
-
Substrate Addition: Prepare a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous THF in a separate, dry dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0°C. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of cold 1M hydrochloric acid (HCl) with vigorous stirring. This step should be performed in the fume hood as it may produce fumes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate (NaHCO3) solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Cyclohexyl 3-(trifluoromethyl)phenyl ketone.
Expected Results and Characterization
The final product, Cyclohexyl 3-(trifluoromethyl)phenyl ketone, is expected to be a colorless or pale yellow oil. The success of the synthesis can be confirmed through standard analytical techniques:
| Parameter | Expected Outcome |
| Yield | 65-80% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Peaks corresponding to cyclohexyl and trifluoromethylphenyl protons |
| ¹³C NMR | Signal for the ketone carbonyl carbon (~190-200 ppm) |
| ¹⁹F NMR | Singlet corresponding to the -CF3 group |
| Mass Spec | Molecular ion peak corresponding to the product's mass |
References
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Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
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ACS Publications. (2026). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. [Link]
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ResearchGate. (2025). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]
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ResearchGate. (2025). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]
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YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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Organic Syntheses. (n.d.). Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. [Link]
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Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Pearson. (n.d.). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. [Link]
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Chemsrc. (n.d.). 3-Bromobenzotrifluoride | CAS#:401-78-5. [Link]
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Angelo State University. (n.d.). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
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Application Notes and Protocols: Cyclohexyl 3-(Trifluoromethyl)phenyl Ketone as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Ketones in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a well-established strategy for optimizing the pharmacological profile of drug candidates. The trifluoromethyl group can significantly enhance metabolic stability, improve lipophilicity, and increase the binding affinity of a molecule to its biological target.[1][2][3][4][5] Cyclohexyl 3-(trifluoromethyl)phenyl ketone emerges as a valuable pharmaceutical intermediate, strategically designed to introduce both a lipophilic cyclohexyl moiety and an electron-withdrawing trifluoromethylphenyl group. These features make it a compelling starting material for the synthesis of novel therapeutics, particularly in the realm of central nervous system (CNS) agents like benzodiazepines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this intermediate, including detailed synthetic protocols and the underlying scientific rationale.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Cyclohexyl 3-(trifluoromethyl)phenyl ketone is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 209530-50-9 | Internal Data |
| Molecular Formula | C₁₄H₁₅F₃O | |
| Molecular Weight | 256.26 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | Approx. 290-295 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. |
Analytical Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons as a series of multiplets between δ 1.2-1.9 ppm and a multiplet for the methine proton adjacent to the carbonyl group around δ 3.0-3.2 ppm. The aromatic protons will appear as multiplets in the region of δ 7.5-8.0 ppm.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a carbonyl carbon signal around δ 200-205 ppm. The trifluoromethyl carbon will be a quartet with a large C-F coupling constant. Signals for the cyclohexyl and aromatic carbons will be observed in their respective expected regions.[6][7]
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 256. Key fragmentation patterns would likely involve the loss of the cyclohexyl group and cleavage at the carbonyl group.[8][9][10][11]
Application in the Synthesis of 1,4-Benzodiazepine Analogs
Cyclohexyl 3-(trifluoromethyl)phenyl ketone is a prime precursor for the synthesis of novel 1,4-benzodiazepine derivatives. Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, and seizure disorders.[1][12] The presence of the 3-trifluoromethylphenyl group is anticipated to enhance the pharmacological activity and metabolic stability of the resulting benzodiazepine scaffold.[1][4][5]
A plausible and efficient synthetic route involves the initial α-amination of the ketone followed by cyclization with a suitable ortho-amino benzoyl derivative, or a one-pot reaction with an ortho-phenylenediamine. A particularly relevant approach, adapted from methodologies for similar ketones, involves a reaction with an isatoic anhydride derivative.[13][14][15][16]
Logical Workflow for Benzodiazepine Synthesis
The following diagram illustrates the strategic pathway from Cyclohexyl 3-(trifluoromethyl)phenyl ketone to a potential 1,4-benzodiazepine drug candidate.
Caption: Synthetic workflow for a 1,4-benzodiazepine analog.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-1-cyclohexyl-1-(3-(trifluoromethyl)phenyl)ethan-1-one (α-Amino Ketone Intermediate)
This two-step protocol details the synthesis of the key α-amino ketone intermediate.
Step 1a: α-Bromination of Cyclohexyl 3-(trifluoromethyl)phenyl Ketone
-
Rationale: The α-position to the carbonyl group is activated and can be selectively halogenated, typically with N-bromosuccinimide (NBS), to introduce a good leaving group for subsequent nucleophilic substitution. A catalytic amount of acid promotes enolization, facilitating the reaction.
-
Procedure:
-
To a solution of Cyclohexyl 3-(trifluoromethyl)phenyl ketone (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, or alternatively, a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can often be used in the next step without further purification.
-
Step 1b: Amination of the α-Bromo Ketone
-
Rationale: The α-bromo ketone readily undergoes nucleophilic substitution with ammonia or a primary amine to introduce the desired amino group at the α-position.
-
Procedure:
-
Dissolve the crude α-bromo ketone from the previous step in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol. Alternatively, for N-substituted benzodiazepines, a primary amine (e.g., methylamine) can be used.
-
Allow the reaction to stir at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure α-amino ketone.
-
Protocol 2: Synthesis of a Novel 1,4-Benzodiazepine Analog
-
Rationale: The condensation of the α-amino ketone with an isatoic anhydride derivative is a known method for the synthesis of 1,4-benzodiazepines.[13][14][15][16] The reaction proceeds via nucleophilic attack of the amine onto the anhydride, followed by intramolecular cyclization.
-
Procedure:
-
In a round-bottom flask, dissolve the α-amino ketone (1.0 eq) and a substituted isatoic anhydride (e.g., 5-chloro-N-methylisatoic anhydride, 1.05 eq) in a high-boiling point solvent such as pyridine or dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target 1,4-benzodiazepine derivative.
-
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the formation of the 1,4-benzodiazepine ring from the α-amino ketone and isatoic anhydride.
Caption: Mechanism of 1,4-benzodiazepine formation.
Safety and Handling
As with all laboratory chemicals, Cyclohexyl 3-(trifluoromethyl)phenyl ketone and its derivatives should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][17][18][19][20]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[17][18]
-
Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition.[13][18][19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[19]
Conclusion and Future Perspectives
Cyclohexyl 3-(trifluoromethyl)phenyl ketone is a highly promising intermediate for the synthesis of novel pharmaceutical compounds. Its unique combination of a lipophilic cyclohexyl group and an electron-withdrawing trifluoromethylphenyl moiety makes it an ideal starting material for creating new 1,4-benzodiazepine analogs with potentially enhanced pharmacological properties. The protocols outlined in this document provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further research into the pharmacological activities of the resulting benzodiazepine derivatives is warranted and could lead to the discovery of new and improved therapeutics for a range of neurological disorders.
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Application of Cyclohexyl 3-trifluoromethylphenyl Ketone in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Incorporation of Fluorine in Modern Fungicides
The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds is a cornerstone of modern agrochemical design. This is due to fluorine's unique electronic properties, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] The trifluoromethyl group is a key feature in many successful fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), which are a major class of fungicides used to control a broad spectrum of plant pathogens.[1][2][3] Cyclohexyl 3-trifluoromethylphenyl ketone is a valuable synthetic intermediate that provides access to molecular frameworks containing both the beneficial trifluoromethylphenyl moiety and a bulky cyclohexyl group, which can contribute to the molecule's overall efficacy and selectivity. This guide provides detailed application notes and protocols for the use of this ketone in the synthesis of key agrochemical intermediates.
Core Application: Synthesis of a Key Precursor for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
This compound serves as a direct precursor to (cyclohexyl)(3-(trifluoromethyl)phenyl)methanol, a critical building block for a new generation of SDHI fungicides, such as Isoflucypram.[2][3] The synthesis of this alcohol is a pivotal step, and the ketone provides a readily accessible starting point for this transformation. The subsequent conversion of this alcohol to the final fungicidal product underscores the industrial relevance of the parent ketone.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from commercially available materials. The first step is the synthesis of this compound itself, followed by its reduction to the corresponding secondary alcohol.
Caption: Synthetic workflow from starting materials to the key alcohol intermediate.
Part 1: Synthesis of this compound
A common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst.
Protocol 1: Friedel-Crafts Acylation
Objective: To synthesize this compound from 3-bromobenzotrifluoride and cyclohexanecarbonyl chloride.
Materials:
-
3-Bromobenzotrifluoride
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add cyclohexanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel.
-
Addition of Aryl Halide: To the resulting mixture, add 3-bromobenzotrifluoride (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical State |
| This compound | C₁₄H₁₅F₃O | 256.26 g/mol | 75-85% | Colorless oil |
Table 1: Properties and expected yield of the synthesized ketone.
Part 2: Reduction to (Cyclohexyl)(3-(trifluoromethyl)phenyl)methanol
The reduction of the synthesized ketone to the corresponding secondary alcohol is a crucial step. This can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.
Protocol 2: Ketone Reduction
Objective: To synthesize (cyclohexyl)(3-(trifluoromethyl)phenyl)methanol from this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Saturated ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully add water to quench the excess sodium borohydride, followed by the addition of saturated ammonium chloride solution.
-
Extraction: Extract the mixture with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude alcohol can be used in the next step without further purification or can be purified by column chromatography.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | Physical State |
| (Cyclohexyl)(3-(trifluoromethyl)phenyl)methanol | C₁₄H₁₇F₃O | 258.28 g/mol | 90-98% | White solid |
Table 2: Properties and expected yield of the synthesized alcohol intermediate.
Downstream Application in Agrochemical Synthesis
The synthesized (cyclohexyl)(3-(trifluoromethyl)phenyl)methanol is a key intermediate in the synthesis of complex fungicides. For instance, it can be converted to a benzylic halide and subsequently used to alkylate a pyrazole carboxamide, a common scaffold in SDHI fungicides.
Caption: Elaboration of the alcohol intermediate to a final SDHI fungicide.
Conclusion
This compound is a strategically important building block in the synthesis of modern agrochemicals. Its efficient synthesis via Friedel-Crafts acylation and subsequent reduction provides a reliable route to a key alcohol intermediate. This intermediate is instrumental in the construction of highly active SDHI fungicides, demonstrating the value of this ketone in the development of new crop protection agents. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this versatile chemical.
References
-
Bayer CropScience AG. (2013). Isoflucypram—the next-generation succinate dehydrogenase inhibitor fungicide. DOI: 10.1002/ps.4582. Available at: [Link]
- Bayer Intellectual Property GMBH. (2013). Process for preparing n-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester. WO2013113915A1. Google Patents.
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Mei, H., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 251, 109893. Available at: [Link]
-
PubChem. [4-cyclohexyl-3-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2011). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry, 9(19), 6674-6680. Available at: [Link]
-
Walter, H. (2017). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. Pest Management Science, 73(5), 849-859. Available at: [Link]
-
Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]
-
Walter, H. (2017). Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. ResearchGate. Available at: [Link]
-
Leah Fisch. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Available at: [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]
-
PubChem. [4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Available at: [Link]
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Application Notes and Protocols: Cyclohexyl 3-Trifluoromethylphenyl Ketone as a Versatile Building Block in Medicinal Chemistry
Introduction: Strategic Incorporation of Fluorine and Alicyclic Moieties in Drug Design
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance pharmacological profiles is paramount. The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy to improve metabolic stability, lipophilicity, and binding affinity.[1] The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of adjacent functional groups, often leading to unique reactivity and biological activity.[1]
Simultaneously, the incorporation of alicyclic rings, such as the cyclohexyl group, is a valuable tactic to modulate physicochemical properties. The cyclohexyl moiety can increase the three-dimensionality of a molecule, improve its solubility and lipophilicity, and provide a rigid scaffold for the precise orientation of pharmacophoric elements. This combination of a trifluoromethylphenyl group and a cyclohexyl ring in cyclohexyl 3-trifluoromethylphenyl ketone creates a building block with significant potential for the synthesis of novel therapeutic agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a versatile intermediate in medicinal chemistry. We will provide detailed, field-proven protocols and explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Physicochemical Properties and Strategic Advantages
The unique combination of the electron-withdrawing trifluoromethyl group and the bulky, lipophilic cyclohexyl moiety imparts a distinct set of properties to this ketone building block.
| Property | Influence of Moiety | Significance in Drug Design |
| Electrophilicity | The CF3 group strongly withdraws electron density from the phenyl ring and the adjacent carbonyl carbon. | Enhances the reactivity of the ketone towards nucleophiles, making it an excellent substrate for reactions such as reductive amination and aldol condensations. This heightened reactivity is the cornerstone of its utility as a powerful tool for probing biological systems and as an effective therapeutic agent.[2] |
| Lipophilicity | Both the cyclohexyl and CF3 groups contribute to increased lipophilicity. | Can improve membrane permeability and transport across biological barriers, potentially enhancing bioavailability.[1] |
| Metabolic Stability | The C-F bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation. | Reduces the likelihood of rapid metabolism, potentially increasing the half-life of drug candidates.[1] |
| Binding Interactions | The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonding and electrostatic interactions. The cyclohexyl group provides a scaffold for hydrophobic interactions. | Can enhance binding affinity and selectivity for target enzymes or receptors. |
Synthesis of this compound
The most direct and widely applicable method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction allows for the efficient formation of a carbon-carbon bond between an aromatic ring and an acyl group.
Workflow for Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation workflow for ketone synthesis.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 3-(trifluoromethyl)bromobenzene and cyclohexanecarbonyl chloride. The CF3 group is a meta-directing deactivator, so the acylation is expected to occur primarily at the position para to the bromine and meta to the trifluoromethyl group.
Materials:
-
3-(Trifluoromethyl)bromobenzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclohexanecarbonyl chloride (1.0 eq.) dropwise to the suspension via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Add 3-(trifluoromethyl)bromobenzene (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Expected Outcome: A colorless to pale yellow oil or solid. The yield is typically in the range of 60-80%.
Applications in Medicinal Chemistry: Key Transformations
The electrophilic nature of the carbonyl carbon in this compound makes it an excellent substrate for a variety of transformations that are crucial in the synthesis of drug-like molecules.
Reductive Amination: Synthesis of Chiral Amines
Reductive amination is a powerful method for the synthesis of amines from ketones. The use of a mild and selective reducing agent like sodium triacetoxyborohydride allows for a one-pot reaction that tolerates a wide range of functional groups.
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Protocol 2: Reductive Amination
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the desired amine (1.1 eq.), and DCE.
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid (0.1 eq.), particularly if the amine is weakly nucleophilic.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution. Purify the crude product by column chromatography.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Using this compound as a substrate can lead to the formation of complex α,β-unsaturated ketones, which are themselves valuable intermediates and can possess biological activity.
Protocol 3: Base-Catalyzed Aldol Condensation
This protocol describes a Claisen-Schmidt condensation with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Prepare a solution of NaOH (2.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture, keeping the temperature below 25 °C.
-
After the addition, remove the ice bath and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Case Studies: The Trifluoromethylphenyl Ketone Scaffold in Drug Discovery
While specific examples utilizing this compound are not yet prevalent in the public domain, the broader class of trifluoromethylphenyl ketones has been extensively explored, demonstrating the potential of this building block.
Case Study 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades the endocannabinoid anandamide. Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and inflammation. Trifluoromethyl ketones are potent reversible inhibitors of FAAH, acting as transition-state analogs.[4] The electrophilic carbonyl of the TFMK is attacked by the catalytic serine residue of the enzyme, forming a stable hemiacetal adduct that mimics the tetrahedral intermediate of amide hydrolysis.
| Compound Class | Target | Mechanism of Action | Reference |
| Oleyl trifluoromethyl ketone | FAAH | Reversible covalent inhibition via hemiacetal formation with the catalytic serine. | [4] |
| α-Ketoheterocycles | FAAH | Similar mechanism to TFMKs, with the heterocycle modulating potency and selectivity. | [5] |
Case Study 2: Kinase Inhibitors
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The trifluoromethyl ketone moiety has been characterized as a "warhead" for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues. This approach can lead to highly potent and selective inhibitors.
| Inhibitor Scaffold | Target Kinase | Mechanism of Action | Reference |
| Aromatic trifluoromethyl ketone | FGFR4, JAK3 | Covalently reversible inhibition by targeting a non-catalytic cysteine residue. | [6] |
Conclusion
This compound is a strategically designed building block that combines the advantageous properties of both the trifluoromethyl group and the cyclohexyl moiety. Its enhanced electrophilicity, metabolic stability, and lipophilicity make it a valuable starting material for the synthesis of a diverse range of complex molecules. The protocols provided herein for its synthesis and subsequent functionalization via reductive amination and aldol condensation offer a robust foundation for its use in medicinal chemistry programs. The demonstrated success of the broader class of trifluoromethyl ketones as potent enzyme inhibitors underscores the significant potential of this building block in the discovery of novel therapeutics.
References
- This cit
- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. BenchChem.
- This cit
- This cit
- This cit
- This cit
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
- This cit
- This cit
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(67), 38232–38290. [Link]
- This cit
- This cit
- This cit
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(9), 3009. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). Chemical Reviews, 111(10), 5855–5931. [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). Current Topics in Medicinal Chemistry, 11(6), 706–729. [Link]
Sources
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- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub. Synthesis of Aryl Trifluoromethyl Ketones / Synthesis, 2018 [sci-hub.ru]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Kilogram-Scale Synthesis of Cyclohexyl 3-trifluoromethylphenyl Ketone
Abstract
This document provides a comprehensive guide for the kilogram-scale synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] The protocol herein details a robust and scalable procedure based on the Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and cyclohexanecarbonyl chloride. Emphasis is placed on operational safety, reaction optimization, and process control to ensure a high-yield, high-purity outcome suitable for drug development and manufacturing professionals.
Introduction: Significance and Synthetic Strategy
This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules.[1] The synthesis of this ketone on a kilogram scale necessitates a carefully planned and executed strategy to manage reaction energetics, ensure safety, and achieve economic viability.
The chosen synthetic route involves a Grignard reaction, a classic and versatile method for carbon-carbon bond formation.[2][3] This approach is favored for its high efficiency and the ready availability of the starting materials. The overall transformation is depicted below:
Scheme 1: Overall Synthesis of this compound
Caption: Synthesis of this compound via Grignard reaction.
This application note will provide a detailed, step-by-step protocol for this synthesis, along with critical safety considerations and analytical methods for in-process control and final product characterization.
Starting Material Preparation and Safety
Synthesis of 3-Bromobenzotrifluoride
3-Bromobenzotrifluoride is a key starting material and can be synthesized via the bromination of benzotrifluoride.[4][5] While several methods exist, a common approach involves the use of bromine in the presence of a catalyst.[6]
Safety Precautions for 3-Bromobenzotrifluoride:
-
Hazards: Flammable liquid and vapor.[7][8] Causes skin and eye irritation.[7][9] May cause respiratory tract irritation and central nervous system depression.[7][9]
-
Handling: Use in a well-ventilated area with spark-proof tools and explosion-proof equipment.[7][10] Ground and bond containers during transfer.[7][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[11]
Synthesis of Cyclohexanecarbonyl Chloride
Cyclohexanecarbonyl chloride is typically prepared by reacting cyclohexanecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] This reaction is generally high-yielding and the product can often be purified by distillation.
Safety Precautions for Cyclohexanecarbonyl Chloride:
-
Hazards: Corrosive.[14] Causes severe skin burns and eye damage.[15] Reacts with water to release toxic hydrogen chloride gas.[14]
-
Handling: Handle in a well-ventilated fume hood.[16] Wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, and a face shield.[15] Use only non-sparking tools.[16]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture.[16][17]
Kilogram-Scale Synthesis Protocol
This protocol is designed for the synthesis of approximately 2.5 kg of this compound. All operations should be conducted in a well-ventilated chemical manufacturing area with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Bromobenzotrifluoride | 401-78-5 | 225.01 | 2.25 kg | 10.0 |
| Magnesium turnings | 7439-95-4 | 24.31 | 267 g | 11.0 |
| Iodine (crystal) | 7553-56-2 | 253.81 | ~1 g (for initiation) | - |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 15 L | - |
| Cyclohexanecarbonyl chloride | 2719-27-9 | 146.61 | 1.47 kg | 10.0 |
| 1 M Hydrochloric acid (aq) | 7647-01-0 | 36.46 | 10 L | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | 5 L | - |
| Saturated Sodium Chloride (aq) | 7647-14-5 | 58.44 | 5 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 500 g | - |
| Toluene | 108-88-3 | 92.14 | 10 L | - |
Equipment:
-
50 L jacketed glass reactor with mechanical stirrer, reflux condenser, dropping funnel, and nitrogen/argon inlet.
-
Heating/cooling circulator for the reactor jacket.
-
Large-scale rotary evaporator.
-
Vacuum distillation setup.
-
Appropriate PPE for all personnel.
Experimental Workflow
Caption: Experimental workflow for the kilogram-scale synthesis.
Step-by-Step Procedure
Part 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 50 L reactor is scrupulously clean and oven-dried to remove all traces of moisture. Assemble the reactor with the mechanical stirrer, reflux condenser, dropping funnel, and an inert gas (nitrogen or argon) inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging Reagents: To the reactor, add magnesium turnings (267 g, 11.0 mol) and 5 L of anhydrous THF.
-
Initiation: Add a single crystal of iodine to the stirred mixture. A gentle warming of the reactor jacket may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Addition of Aryl Bromide: Prepare a solution of 3-bromobenzotrifluoride (2.25 kg, 10.0 mol) in 5 L of anhydrous THF in the dropping funnel. Once the Grignard reaction has initiated, add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. The exothermicity of the reaction must be carefully controlled by adjusting the addition rate and using the cooling circulator.
-
Completion of Formation: After the addition is complete, heat the reaction mixture to a gentle reflux for an additional 2 hours to ensure complete consumption of the magnesium. The resulting solution should be a dark grey to brown color.
Part 2: Acylation Reaction
-
Cooling: Cool the Grignard reagent solution to 0-5 °C using the cooling circulator.
-
Addition of Acyl Chloride: Prepare a solution of cyclohexanecarbonyl chloride (1.47 kg, 10.0 mol) in 5 L of anhydrous THF in the dropping funnel. Add this solution dropwise to the cooled and stirred Grignard reagent, maintaining the internal temperature below 10 °C. A viscous precipitate may form during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Part 3: Work-up and Purification
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice (10 kg) and 1 M hydrochloric acid (10 L). Slowly and carefully pour the reaction mixture into the stirred ice/acid mixture. This step is highly exothermic and should be performed with caution.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 5 L).
-
Washing: Combine all organic layers and wash successively with saturated sodium bicarbonate solution (5 L) and saturated sodium chloride solution (brine) (5 L).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the THF and toluene.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
Analytical Characterization
-
Thin Layer Chromatography (TLC): To monitor the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the kilogram-scale synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The use of a Grignard reaction offers an efficient synthetic route, and the described work-up and purification steps are designed to be robust for large-scale operations.
References
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- Cyclohexanoyl chloride; Cyclohexanecarboxylic acid chloride - Synquest Labs. Synquest Labs.
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- Cyclohexanecarbonyl chloride 2719-27-9 wiki. ChemicalBook.
- Synthesis of 3-bromobenzotrifluoride - PrepChem.com. PrepChem.com.
- CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica. CymitQuimica.
- Material Safety Data Sheet - 3-Bromobenzotrifluoride, 99% - Cole-Parmer. Cole-Parmer.
- Cyclohexanecarboxylic acid chloride synthesis - ChemicalBook. ChemicalBook.
- Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID - PubChem. PubChem.
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- cyclohexylidenecyclohexane - Organic Syntheses Procedure. Organic Syntheses.
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- US4155940A - M-Bromo-benzotrifluorides - Google Patents.
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- Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC - NIH.
- The Preparation of Ketones from Grignard Reagents | Journal of the American Chemical Society. American Chemical Society.
- Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- reaction of aldehydes and ketones with grignard reagents - Chemguide. Chemguide.
- Show the reaction for making cyclohexyl methyl ketone
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024-03-16). Chemistry LibreTexts.
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Application Note & Protocol: A Safer, One-Pot Synthesis of Cyclohexyl (3-trifluoromethylphenyl)methanone
Abstract & Introduction
The 3-(trifluoromethyl)phenyl ketone moiety is a privileged scaffold in modern medicinal chemistry and materials science, valued for the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity. This document provides a detailed protocol for a robust and safety-conscious one-pot synthesis of Cyclohexyl (3-trifluoromethylphenyl)methanone. Traditional synthetic routes, such as Friedel-Crafts acylation, are often hampered by the strongly deactivating nature of the -CF₃ group, which can lead to harsh reaction conditions and low yields.[1] Furthermore, the classical preparation of trifluoromethyl-substituted Grignard reagents from magnesium metal is notoriously hazardous, with documented cases of severe explosions and runaway reactions.[2][3]
To circumvent these challenges, this protocol employs a modern and significantly safer approach: a one-pot sequence initiated by a low-temperature halogen-magnesium exchange. This method, adapted from principles developed by Knochel and others, avoids the direct use of highly reactive magnesium metal, offering superior temperature control and a safer reaction profile.[3] The Grignard reagent is generated in situ and immediately consumed by the acylating agent in the same reaction vessel, maximizing efficiency and minimizing the handling of sensitive intermediates. This application note is intended for researchers and process chemists seeking a reliable, scalable, and safer method for accessing this important class of chemical compounds.
Principle of the Synthesis: Strategic Rationale
The core of this one-pot strategy lies in a two-step sequence executed in a single flask:
-
In Situ Grignard Formation via Halogen-Magnesium Exchange: Instead of reacting 1-bromo-3-(trifluoromethyl)benzene with solid magnesium, we use a commercially available solution of a more reactive Grignard reagent, isopropylmagnesium chloride (i-PrMgCl). At low temperatures, a rapid halogen-magnesium exchange occurs, smoothly generating the desired (3-trifluoromethylphenyl)magnesium chloride. This method is far less exothermic and avoids the dangerous induction periods and highly active magnesium surfaces associated with classical methods.[3]
-
Nucleophilic Acylation: Once the formation of the aryl Grignard is complete, cyclohexanecarbonyl chloride is added directly to the reaction mixture. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to yield the target ketone and magnesium salts.
This one-pot approach is superior to a classical Friedel-Crafts acylation for this specific substrate. The trifluoromethyl group is a strong deactivator for electrophilic aromatic substitution, meaning a Friedel-Crafts reaction would require a large excess of a potent Lewis acid and high temperatures, conditions that are often incompatible with sensitive functional groups and can lead to side products.[1]
Reaction Mechanism
The overall transformation follows a well-established mechanistic pathway.
Caption: Figure 1: Reaction Mechanism.
Experimental Workflow Overview
The entire process, from setup to purification, is designed to be contiguous, minimizing sample handling and potential exposure to atmospheric moisture.
Caption: Figure 2: Experimental Workflow.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity / Purity | Supplier (Example) |
| 1-Bromo-3-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | 99% | Sigma-Aldrich |
| Isopropylmagnesium chloride solution | C₃H₇ClMg | 102.85 | 2.0 M in THF | Sigma-Aldrich |
| Cyclohexanecarbonyl chloride | C₇H₁₁ClO | 146.61 | 98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Saturated | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Saturated | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous Granular | VWR Chemicals |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | VWR Chemicals |
4.2 Step-by-Step Procedure
This protocol is for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
-
Glassware Preparation: Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Allow the flask to cool to room temperature under a steady stream of dry nitrogen.
-
Causality: Rigorous exclusion of atmospheric moisture is critical, as Grignard reagents are potent bases and will be quenched by water, halting the reaction.
-
-
Initial Reagent Charging: Through the septum, add 1-bromo-3-(trifluoromethyl)benzene (1.75 mL, 10.0 mmol, 1.0 equiv.) to the flask, followed by 20 mL of anhydrous THF.
-
Causality: The THF serves as the solvent, ensuring all reagents are in the same phase and facilitating efficient mixing and heat transfer.
-
-
Grignard Reagent Formation: Cool the stirred solution to -10 °C using an acetone/dry ice bath. Using a syringe, add the 2.0 M solution of isopropylmagnesium chloride in THF (5.5 mL, 11.0 mmol, 1.1 equiv.) dropwise over 15 minutes. Ensure the internal temperature does not rise above -5 °C. After the addition is complete, stir the mixture at -10 °C for 30 minutes.
-
Expertise Insight: A slight excess (1.1 equiv.) of i-PrMgCl ensures complete conversion of the aryl bromide. Maintaining a low temperature is crucial to prevent side reactions of the newly formed, highly reactive Grignard reagent. The formation of the Grignard can be visually confirmed by a slight increase in viscosity or a color change.
-
-
Acylation Step: While maintaining the temperature at -10 °C, add cyclohexanecarbonyl chloride (1.4 mL, 10.5 mmol, 1.05 equiv.) dropwise via syringe over 10 minutes.
-
Causality: A slow, cold addition is necessary to control the highly exothermic reaction between the Grignard reagent and the acyl chloride, preventing the formation of undesired byproducts from overheating. A small excess of acyl chloride ensures the Grignard reagent is fully consumed.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The starting aryl bromide should be consumed, and a new, less polar spot corresponding to the ketone product should appear.
-
-
Workup - Quenching: Cool the flask to 0 °C in an ice-water bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Safety Note: The quench is exothermic. Add the solution slowly to avoid excessive bubbling and splashing.
-
Causality: The NH₄Cl solution is a mild acid that protonates any unreacted Grignard reagent and breaks down the magnesium alkoxide complexes formed during the reaction, making the product soluble in the organic phase.[4]
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with 30 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Causality: The brine wash helps to remove residual water from the organic layer. Na₂SO₄ is a neutral drying agent that removes the final traces of water before solvent evaporation.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the pure product and concentrate to yield Cyclohexyl (3-trifluoromethylphenyl)methanone as a colorless oil or white solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Scale | 10.0 mmol | Based on 1-bromo-3-(trifluoromethyl)benzene |
| Equivalents (ArBr:iPrMgCl:AcylCl) | 1.0 : 1.1 : 1.05 | Slight excess of reagents to drive the reaction to completion. |
| Reaction Temperature | -10 °C (formation/acylation), then RT (stir) | Critical for safety and selectivity. |
| Reaction Time | ~3 hours | Includes additions, stirring, and warming. |
| Expected Yield | 75-85% | Yields are approximate and depend on purity of reagents and technique. |
| Product Appearance | Colorless oil or low-melting white solid | - |
Conclusion
This application note details a safe, efficient, and reliable one-pot protocol for the synthesis of Cyclohexyl (3-trifluoromethylphenyl)methanone. By leveraging a low-temperature halogen-magnesium exchange, the procedure successfully bypasses the significant hazards and limitations associated with traditional Grignard and Friedel-Crafts methodologies. The protocol is characterized by its operational simplicity, good expected yields, and adherence to modern safety standards, making it highly suitable for applications in both academic research and industrial drug development.
References
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ACS Publications. One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Organic Letters. [Link]
-
ResearchGate. One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. [Link]
-
Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
-
NIH National Library of Medicine. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
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-
Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]
-
YouTube. Preparation of aromatic Ketones by Friedel-Crafts Acylation. [Link]
-
ACS Publications. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
-
YouTube. Conversion of carboxylic acid derivatives into ketones. [Link]
-
Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]
-
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. [Link]
-
ACS Publications. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development. [Link]
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Catalytic Strategies for the Synthesis of Cyclohexyl 3-trifluoromethylphenyl Ketone: An Application Note and Protocol Guide
Introduction
Cyclohexyl 3-trifluoromethylphenyl ketone is a significant chemical intermediate, finding applications in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, while the cyclohexyl ketone moiety provides a scaffold for further chemical modifications[1]. Traditional stoichiometric methods for the synthesis of such ketones often suffer from drawbacks including harsh reaction conditions, low atom economy, and the generation of significant waste. Consequently, the development of efficient and sustainable catalytic methods is of paramount importance.
This comprehensive guide details and compares several robust catalytic methodologies for the synthesis of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and offer insights into the practical considerations for researchers in organic synthesis and drug development.
Comparative Overview of Catalytic Methodologies
The synthesis of this compound can be approached through various catalytic bond-forming strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of the catalytic routes discussed in this guide.
| Catalytic Method | Key Reactants | Catalyst System | Key Advantages | Potential Challenges |
| Friedel-Crafts Acylation | 3-Trifluoromethylbenzene, Cyclohexanecarbonyl chloride | Lewis Acid (e.g., AlCl₃) or Solid Acid Catalyst | Well-established, high yields, readily available starting materials.[2][3] | Stoichiometric catalyst use, generation of acidic waste, potential for regioisomeric byproducts.[4][5] |
| Suzuki-Miyaura Coupling | 3-Trifluoromethylphenylboronic acid, Cyclohexanecarbonyl chloride | Palladium Catalyst (e.g., Pd(OAc)₂) with a phosphine ligand | Mild reaction conditions, high functional group tolerance, broad substrate scope.[6][7][8] | Cost of palladium catalysts, potential for catalyst poisoning.[8] |
| Grignard Reagent Addition | 3-Bromobenzotrifluoride, Cyclohexanecarbonyl chloride (or vice versa) | None (organometallic reagent) | High reactivity, good yields.[9][10] | Requires strictly anhydrous conditions, limited functional group tolerance.[9][10] |
Catalytic Method 1: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[2][3] The reaction proceeds via the generation of an acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic ring.
Reaction Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol
Materials:
-
3-Trifluoromethylbenzene (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl), cooled to 0 °C
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclohexanecarbonyl chloride (1.1 equiv) dropwise to the stirred suspension.[11]
-
In a separate flask, prepare a solution of 3-trifluoromethylbenzene (1.0 equiv) in anhydrous DCM.
-
Add the 3-trifluoromethylbenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 0.1 M HCl.[2]
-
Stir vigorously until all the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure this compound.
Catalytic Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds.[7] This method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[8] For ketone synthesis, an acyl chloride can be coupled with a boronic acid.[6][14]
Reaction Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol
Materials:
-
3-(Trifluoromethyl)phenylboronic acid (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a Schlenk flask, add 3-(trifluoromethyl)phenylboronic acid (1.0 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), and PCy₃HBF₄ (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by cyclohexanecarbonyl chloride (1.2 equiv).[11]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable hexanes/ethyl acetate gradient to yield the desired product.[7]
Catalytic Method 3: Grignard Reagent Addition
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[9] The reaction of a Grignard reagent with an acyl chloride provides a straightforward route to ketones. Careful control of the reaction temperature is crucial to prevent over-addition to form a tertiary alcohol.[10][15]
Reaction Workflow
Caption: Workflow for Grignard Reagent Addition.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings (1.5 equiv)
-
Iodine (a small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.5 equiv) and a small crystal of iodine.
-
Add a small amount of a solution of 3-bromobenzotrifluoride (1.2 equiv) in anhydrous THF.[1]
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with Acyl Chloride:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equiv) in anhydrous THF dropwise to the Grignard reagent.[11]
-
Maintain the temperature at -78 °C during the addition and for an additional 30 minutes after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain the final product.
-
Conclusion
This guide has outlined three distinct and effective catalytic strategies for the synthesis of this compound. Friedel-Crafts acylation offers a traditional and high-yielding route, while Suzuki-Miyaura coupling provides a milder and more functional-group-tolerant alternative. The Grignard reagent addition is a powerful method, though it requires more stringent reaction conditions. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, and available resources. The detailed protocols provided herein serve as a robust starting point for researchers to successfully synthesize this valuable chemical intermediate.
References
- Benchchem.
- Ningbo Inno Pharmchem Co., Ltd. The Power of Grignard Reagents: A Look at Cyclohexylmagnesium Bromide in Synthesis.
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343.
- Organic Chemistry Portal.
- Riant, O., & Hannedouche, J. (2007). Catalytic asymmetric alkylation of ketones using organometallic reagents.
- García-Rincones, D., & Campos, P. J. (2021). Synthesis of Ketones by CH Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions.
- de la Cruz, J. N., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7621.
- Larsson, J. A., et al. (2016). Development of a Palladium-Catalyzed Carbonylative Coupling Strategy to 1,4-Diketones. Organic Letters, 18(15), 3646–3649.
- Cheung, F. K., Graham, M. A., Minissi, F., & Wills, M. (2010). “Ether-Linked” Organometallic Catalysts for Ketone Reduction Reactions. Organometallics, 29(17), 3845–3854.
- He, J., et al. (2018). β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. Journal of the American Chemical Society, 140(40), 12816–12825.
- Repič, O., & Vogt, S. J. (2004). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 6(2), 271–273.
- Kim, S., & Lee, S. (2023). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science, 14(2), 482-488.
- CymitQuimica. CAS 2719-27-9: Cyclohexanecarbonyl chloride.
- Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(13), 2338–2343.
- Chemistry Steps.
- Semantic Scholar. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides.
- Sigma-Aldrich.
- Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Benchchem. Application Notes: 3-Bromobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.
- ChemBK. Cyclohexanecarbonyl chloride.
- Santa Cruz Biotechnology. Cyclohexanecarbonyl chloride | CAS 2719-27-9.
- PrepChem.com. Synthesis of 3-bromobenzotrifluoride.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone
Welcome to the technical support center for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you enhance the yield and purity of your target compound.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a carbon-carbon bond between a cyclohexyl group and a 3-trifluoromethylphenyl moiety. The two most common and logical approaches are the Friedel-Crafts acylation and the Grignard reaction. Each method has distinct advantages and challenges.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting 1,3-difluorobenzene with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1]. While direct, this reaction can be hampered by the electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which deactivates the aromatic ring[2][3].
-
Grignard Reaction: This powerful organometallic reaction offers a versatile alternative. It typically involves the nucleophilic attack of a cyclohexyl Grignard reagent (e.g., Cyclohexylmagnesium bromide) on an electrophilic trifluoromethylphenyl derivative, such as 3-(trifluoromethyl)benzoyl chloride or 3-(trifluoromethyl)benzonitrile[4][5]. This pathway often provides better control and higher yields, provided that strictly anhydrous conditions are maintained[6][7].
The choice of synthetic route often depends on the available starting materials, scale, and equipment. The Grignard approach is frequently preferred for its robustness, despite the sensitivity of the reagents.
Caption: Comparison of Friedel-Crafts and Grignard routes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.
Focus Area: Low or No Product Yield
Question 1: My Grignard reaction with 3-(trifluoromethyl)benzoyl chloride is failing or giving very low yields. What is the most common cause?
Answer: The overwhelming majority of Grignard reaction failures are due to the presence of moisture or other protic contaminants. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or acidic protons, which quenches the reagent and prevents it from reacting with your electrophile[6][7].
Troubleshooting Steps:
-
Glassware Preparation: All glassware must be rigorously dried. The best practice is to oven-dry all flasks, condensers, and dropping funnels at >120°C for at least 4 hours and assemble them hot under a stream of dry nitrogen or argon. Alternatively, flame-drying the apparatus under vacuum and cooling under an inert atmosphere is effective.
-
Reagent & Solvent Purity:
-
Solvents: Use anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (THF), packaged under an inert atmosphere. If you are unsure of the quality, it is best to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reagents: Ensure the cyclohexyl halide and 3-(trifluoromethyl)benzoyl chloride are of high purity and dry. Liquid reagents can be stored over molecular sieves.
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This can inhibit the initiation of the Grignard formation. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Question 2: I'm attempting the Friedel-Crafts acylation, but the reaction is extremely slow or stalls completely. Why is this happening?
Answer: This is a common issue when performing Friedel-Crafts reactions on deactivated aromatic rings. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which removes electron density from the benzene ring, making it less nucleophilic and therefore less reactive toward electrophilic aromatic substitution[2][3].
Troubleshooting Steps:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst (e.g., AlCl₃)[1][2]. This is because the product ketone is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle[1][2]. Ensure you are using at least 1.1 to 1.3 equivalents of a high-purity, anhydrous Lewis acid.
-
Reaction Temperature: Deactivated rings require more forcing conditions. You may need to increase the reaction temperature. Start the reaction at 0°C to control the initial exotherm, then allow it to warm to room temperature, and finally, gently heat to 40-50°C to drive the reaction to completion. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Choice of Solvent: A non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used. Avoid nitrobenzene if possible, as it can be difficult to remove.
Focus Area: Impurity and Side Product Formation
Question 3: My Grignard reaction produces a significant amount of a nonpolar byproduct, which I believe is bicyclohexyl. How can I prevent this?
Answer: The formation of bicyclohexyl is due to a side reaction known as Wurtz coupling, where the Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X)[8]. This is favored by high local concentrations of the alkyl halide.
Solution: The key is to control the addition rate during the formation of the Grignard reagent.
-
Slow Addition: Add the solution of cyclohexyl bromide in your anhydrous ether dropwise to the suspension of magnesium turnings. The rate should be controlled to maintain a gentle reflux. This ensures that the concentration of free cyclohexyl bromide in the solution remains low, minimizing the chance of it coupling with the already-formed Grignard reagent.
Question 4: After work-up of my Grignard reaction, I isolated 3-(trifluoromethyl)benzyl alcohol instead of the desired ketone. What happened?
Answer: This indicates that the 3-(trifluoromethyl)benzoyl chloride was reduced. This can happen if the Grignard reagent has a β-hydride (which cyclohexylmagnesium bromide does not) or, more likely, if the intermediate tetrahedral alkoxide complex from the first addition collapses to the ketone in situ and then reacts with a second equivalent of the Grignard reagent. While Grignard reagents typically add twice to esters, they generally add only once to acid chlorides at low temperatures[9]. However, if the temperature is too high, a second addition can occur, leading to a tertiary alcohol, which upon workup might rearrange or be confused with other alcohol byproducts. A more plausible source of reduction is if the benzoyl chloride itself was impure and contained the corresponding aldehyde.
Solution:
-
Temperature Control: Add the 3-(trifluoromethyl)benzoyl chloride solution to the Grignard reagent at a low temperature, ideally between -20°C and 0°C, to control the reaction's exothermicity and prevent side reactions[8].
-
Purity of Starting Material: Ensure the 3-(trifluoromethyl)benzoyl chloride is pure and free from the corresponding aldehyde or carboxylic acid.
Caption: Troubleshooting flowchart for low yield in Grignard synthesis.
Optimized Experimental Protocol: Grignard Synthesis
This protocol is recommended for achieving a reliable and high-yield synthesis of this compound.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Magnesium Turnings | 24.31 | 24 | 1.2 | 0.58 g |
| Cyclohexyl Bromide | 163.07 | 22 | 1.1 | 3.59 g (2.6 mL) |
| 3-(Trifluoromethyl)benzoyl Chloride | 208.57 | 20 | 1.0 | 4.17 g (3.0 mL) |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | - | ~100 mL |
| Saturated aq. NH₄Cl Solution | - | - | - | ~50 mL |
| 1M HCl (for workup) | - | - | - | As needed |
Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal all openings with rubber septa. Dry the entire apparatus thoroughly by flame-drying under vacuum or oven-drying, and then cool to room temperature under a positive pressure of argon or nitrogen.
-
Grignard Reagent Formation:
-
Place the magnesium turnings (0.58 g) in the reaction flask.
-
In a separate dry flask, prepare a solution of cyclohexyl bromide (2.6 mL) in 20 mL of anhydrous Et₂O.
-
Transfer this solution to the dropping funnel.
-
Add ~5 mL of the cyclohexyl bromide solution to the magnesium turnings. Initiation is indicated by gentle bubbling and warming of the flask. If it doesn't start, add one small crystal of iodine.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grey and cloudy.
-
-
Acylation Reaction:
-
Prepare a solution of 3-(trifluoromethyl)benzoyl chloride (3.0 mL) in 30 mL of anhydrous Et₂O and transfer it to the dropping funnel.
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Add the 3-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 5°C[8].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back down to 0°C.
-
Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution[8]. This will protonate the intermediate and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of Et₂O.
-
Combine the organic layers, wash with 50 mL of 1M HCl, then 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate) as the eluent to afford the pure this compound.
References
- Fagnou, K., & Lautens, M. (2003). Rhodium-Catalyzed Asymmetric Ring Opening of Oxabicyclic Alkenes with Grignard Reagents.
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Li, Y., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(16), 14211–14219. [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438–445. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Reusch, W. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]
-
Wang, F., et al. (2020). Photoinduced Radical Relay Way Toward α-CF3 Ketones with Low-Cost Trifluoromethylation Reagents. CCS Chemistry, 2(5), 1584-1593. [Link]
-
LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Autech Industry. (n.d.). Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications. Retrieved from [Link]
- Sumitomo Chemical Company. (2017). U.S. Patent No. 9,783,476. U.S.
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
-
Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Gati, W., et al. (2016). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 18(15), 3742–3745. [Link]
-
Nevado, C., et al. (2021). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Angewandte Chemie International Edition, 60(2), 857-862. [Link]
-
LibreTexts. (2020, June 11). 5.1: Grignard Reactions- Theory and Background. Chemistry LibreTexts. [Link]
- Sanofi. (1989). French Patent No. FR2620444A1.
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, (17), 1813-1823. [Link]
- LG Chem. (2005). U.S. Patent No. 6,881,865. U.S.
-
Zhang, L., et al. (2008). Synthesis of α-hydroxycyclohexyl phenyl ketone. Xiandai Huagong (Modern Chemical Industry), 28(S1), 474-476. [Link]
-
Luo, S. W. (2007). The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step (Master's thesis). [Link]
-
Park, Y., et al. (2023). Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. ACS Catalysis, 13(24), 16035–16042. [Link]
Sources
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Common side products in the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone
Welcome to the technical support center for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and highly effective methods for the synthesis of this ketone:
-
Grignard Reaction: This route involves the nucleophilic addition of a cyclohexyl Grignard reagent (e.g., Cyclohexylmagnesium bromide) to an electrophilic 3-trifluoromethylbenzoyl derivative, typically 3-(Trifluoromethyl)benzoyl chloride. This is a classic carbon-carbon bond-forming reaction.
-
Friedel-Crafts Acylation: This method is an electrophilic aromatic substitution where trifluoromethylbenzene is acylated using cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Each route has its own set of advantages and potential pitfalls, which we will explore in the troubleshooting section.
Troubleshooting Guide: Grignard Reaction Route
The Grignard pathway is often favored for its high reactivity but requires stringent control over reaction conditions to prevent the formation of key side products.
Q2: My Grignard reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent it?
Answer: You are most likely observing the formation of a tertiary alcohol, Cyclohexyl-bis(3-trifluoromethylphenyl)methanol . This is the most common and challenging side product in this synthesis.
-
Causality: The initially formed ketone product is also susceptible to nucleophilic attack by the Grignard reagent. If the Grignard reagent is present in excess or if its addition is not well-controlled, it will react with the ketone to form a tertiary alcohol. This "over-addition" is a well-documented challenge in ketone synthesis from Grignard reagents and acyl chlorides.[2][3]
-
Troubleshooting & Optimization:
Strategy Principle Experimental Action Low Temperature Addition Reduces the reaction rate of the second addition, which is often faster than the first, allowing for better control. Add the Grignard reagent solution to the acyl chloride solution at a low temperature, typically between -78 °C and 0 °C.[4] Slow, Controlled Addition Maintains a low instantaneous concentration of the Grignard reagent, favoring the reaction with the more reactive acyl chloride over the ketone. Use a syringe pump or a dropping funnel to add the Grignard reagent dropwise over an extended period (e.g., 1-2 hours). Inverse Addition Adding the acyl chloride to the Grignard reagent can sometimes help, but for this specific reaction, adding the Grignard to the acyl chloride is generally preferred to keep the Grignard concentration low. Maintain the standard addition of Grignard to the acyl chloride but ensure it is slow and at low temperature. Moderating Ligands Certain ligands can complex with the Grignard reagent, moderating its reactivity and preventing the second addition. The use of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to be effective in preventing double addition in similar reactions.[2][5]
Workflow: Minimizing Tertiary Alcohol Formation
Caption: Controlled addition minimizes tertiary alcohol formation.
Q3: My overall yield is very low, and I isolate dicyclohexyl and cyclohexane. What is causing this?
Answer: These side products indicate issues with either the Grignard reagent formation or the reaction conditions, leading to wasteful consumption of your nucleophile.
-
Dicyclohexyl (Wurtz Coupling): This side product forms when the Grignard reagent (Cyclohexyl-MgBr) reacts with unreacted cyclohexyl bromide. This is a common issue, especially if the local concentration of the alkyl halide is high during Grignard formation.[6]
-
Minimization:
-
Slow Halide Addition: Add the cyclohexyl bromide slowly to the magnesium turnings to ensure it reacts with the magnesium surface rather than the already-formed Grignard reagent.[7]
-
Activated Magnesium: Use fresh, activated magnesium turnings to ensure a fast initiation and reaction.
-
-
-
Cyclohexane (Protonation): Grignard reagents are extremely strong bases and will react avidly with any protic source, such as water.
-
Minimization:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously anhydrous. The reaction must be performed under an inert atmosphere (Nitrogen or Argon).[8]
-
-
Troubleshooting Guide: Friedel-Crafts Acylation Route
This route avoids the over-addition issues of the Grignard reaction but is sensitive to the electronic nature of the aromatic ring and catalyst activity.
Q4: The Friedel-Crafts reaction is not proceeding, or the yield is extremely low. What are the likely causes?
Answer: The primary challenge in this synthesis is the deactivated nature of the trifluoromethylbenzene ring.
-
Causality: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[9] This makes the reaction inherently more difficult than acylating a more electron-rich ring like toluene.
-
Troubleshooting & Optimization:
Strategy Principle Experimental Action Catalyst Stoichiometry The product ketone complexes with the AlCl₃ catalyst, rendering it inactive. Therefore, more than a stoichiometric amount of catalyst is required.[9] Use at least 1.1 to 1.3 equivalents of high-quality, anhydrous AlCl₃. For deactivated rings, up to 2 equivalents may be necessary. Reaction Temperature Higher temperatures may be needed to overcome the activation energy of this reaction with a deactivated substrate. While starting at 0 °C is common, you may need to warm the reaction to room temperature or even heat it gently (e.g., to 40-50 °C). Monitor for potential side reactions. Solvent Choice A non-coordinating solvent is often best. Dichloromethane or 1,2-dichloroethane are common choices. Using excess trifluoromethylbenzene as the solvent can also be effective. Ensure Anhydrous Conditions The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture and will be rapidly quenched by water. Use freshly opened, high-purity AlCl₃ and anhydrous solvents. Conduct the reaction under a strict inert atmosphere.[9]
Q5: I am concerned about forming the wrong isomer. How selective is the Friedel-Crafts acylation on trifluoromethylbenzene?
Answer: The reaction is highly selective for the desired meta isomer.
-
Causality: The electron-withdrawing trifluoromethyl group is a strong meta-director in electrophilic aromatic substitution. Resonance analysis shows that the positive charge of the sigma complex intermediate is destabilized at the ortho and para positions but not at the meta position. Therefore, electrophilic attack occurs preferentially at the meta position.
Directing Effects in Friedel-Crafts Acylation
Caption: The -CF3 group directs acylation to the meta position.
Analytical and Purification Protocols
Q6: How can I analyze my crude reaction mixture to identify these side products?
Answer: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
GC-MS Protocol:
-
Sample Prep: Dilute a small aliquot of the crude, worked-up reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the sample onto a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Interpretation:
-
Retention Time: The desired ketone product will have a specific retention time. Side products will elute at different times. Dicyclohexyl will be non-polar and elute early. The tertiary alcohol will be more polar and elute later.
-
Mass Spectra: The mass spectrometer will provide the molecular weight and fragmentation pattern for each peak, allowing for positive identification of the ketone (M⁺), tertiary alcohol, and other byproducts.
-
-
-
¹H NMR Spectroscopy Protocol:
-
Sample Prep: Dissolve the crude product in deuterated chloroform (CDCl₃).
-
Analysis: Acquire a ¹H NMR spectrum.
-
Interpretation:
-
Isomer Identification: The aromatic region (δ 7.0-8.5 ppm) is diagnostic for isomers. The meta-substituted product will show a characteristic splitting pattern with four distinct aromatic protons. Ortho and para isomers, if present, would exhibit different, more symmetrical patterns.[10][11]
-
Tertiary Alcohol: The presence of the tertiary alcohol from the Grignard over-addition will be indicated by the absence of a carbonyl carbon in the ¹³C NMR and the appearance of a new carbinol proton signal in the ¹H NMR.
-
-
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
- Leah4sci. (2017).
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem Technical Support.
- BenchChem. (2025). Identifying and minimizing side products in Grignard reactions. BenchChem Technical Support.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wang, X. J., et al. (2005). Direct addition of Grignard reagents to acid chlorides in the presence of bis[2-(N,N-dimethylamino)ethyl] ether. Organic Letters.
- Reddit r/chemistry. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?
- Chemistry Steps. (n.d.).
- University of Calgary. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- BenchChem. (2025).
- Shen, R., & Porco Jr, J. A. (2016). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 18(15), 3534–3537.
- MDPI. (2019).
- Reddit r/chemistry. (2017). Using NMR Spectrum to Identify Ortho, Meta and Para.
- ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?
- BenchChem. (2025). Technical Support Center: Grignard Reactions with 3-(Trifluoromethyl)benzaldehyde.
- NIST. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook.
- ResearchGate. (2025).
- Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide.
- LibreTexts Chemistry. (2023). Conversion to ketones using Grignard reagents.
- NIST. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook, IR Spectrum.
- Ashenhurst, J. (2018). EAS Reactions (3)
- PubChem. (n.d.). Cyclohexyl phenyl ketone.
- ResearchGate. (2016). (A) Structure of cyclohexyl phenyl ketone; (B, C) MS and MS 2 spectrum...
- LibreTexts Chemistry. (2025). 19.
- Bryant, J. (2024).
- ECHEMI. (n.d.). ortho v. meta v. para NMR for fluorotoluene.
- Al-Marzoqi, A. H., Al-Badrani, H. A. A., & Al-Shaheen, M. R. A. (2017). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 24(7), 1573–1581.
- Google Patents. (2017).
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoyl chloride.
- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 3-(Trifluoromethyl)benzaldehyde.
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Optimizing reaction conditions for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds.[1] The primary and most established method for this synthesis is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of 1-bromo-3-(trifluoromethyl)benzene with cyclohexanecarbonyl chloride, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).
While the Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds, its success is highly dependent on carefully controlled reaction conditions.[2] The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring presents specific challenges that require meticulous attention to detail.[3]
Visualizing the Core Reaction: Friedel-Crafts Acylation
To better understand the process, the following diagram illustrates the general mechanism of the Friedel-Crafts acylation for this specific synthesis.
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired ketone, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield is one of the most common challenges in Friedel-Crafts acylation, especially with a deactivated aromatic ring.[3] The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[3] Here’s a systematic approach to troubleshooting:
1. Catalyst Inactivity:
-
Cause: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[3][4][5] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution:
-
Ensure all glassware is oven-dried immediately before use.
-
Use anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a sealed bottle over molecular sieves.
-
Use a fresh, unopened container of AlCl₃ or purify the existing stock.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
2. Insufficient Catalyst Loading:
-
Cause: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[4][6] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][4]
-
Solution:
-
Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
-
In some cases, particularly with deactivated substrates, an even greater excess of the catalyst may be necessary.
-
3. Sub-optimal Reaction Temperature:
-
Cause: The reaction may not have sufficient energy to overcome the activation barrier at low temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[3][4]
-
Solution:
-
Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) may be required. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal temperature.
-
4. Poor Quality of Reagents:
-
Cause: Impurities in the starting materials, particularly in the cyclohexanecarbonyl chloride, can inhibit the reaction.
-
Solution:
-
Use freshly distilled cyclohexanecarbonyl chloride.
-
Ensure the purity of the 1-bromo-3-(trifluoromethyl)benzene through distillation or by using a high-purity commercial grade.
-
Issue 2: Formation of Multiple Products (Isomers)
Question: I am observing the formation of multiple products in my reaction mixture, suggesting the formation of isomers. How can I improve the regioselectivity of the reaction?
Answer: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution. However, under certain conditions, ortho and para isomers can form.
1. Reaction Temperature:
-
Cause: Higher reaction temperatures can sometimes lead to a loss of regioselectivity.
-
Solution:
-
Maintain a lower reaction temperature (0 °C to room temperature) throughout the reaction. This will favor the thermodynamically more stable meta-product.
-
2. Choice of Solvent:
-
Cause: The polarity of the solvent can influence the distribution of isomers.
-
Solution:
-
Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred for Friedel-Crafts acylations as they can help to control the reactivity and improve selectivity.
-
Issue 3: Reaction Stalls or is Incomplete
Question: My reaction starts but appears to stall before all the starting material is consumed. What could be causing this?
Answer: A stalled reaction is often a sign of catalyst deactivation over time or insufficient reaction time.
1. Gradual Catalyst Deactivation:
-
Cause: Even with anhydrous conditions, trace amounts of moisture or impurities can slowly deactivate the catalyst over the course of the reaction.
-
Solution:
-
Ensure the inert atmosphere is maintained throughout the reaction.
-
Consider a slow, continuous addition of the catalyst over a period of time rather than adding it all at once.
-
2. Insufficient Reaction Time:
-
Cause: Due to the deactivated nature of the aromatic ring, the reaction may simply require a longer time to go to completion.
-
Solution:
-
Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS).
-
Allow the reaction to stir for an extended period (e.g., 12-24 hours) if necessary, while monitoring for any potential decomposition.
-
Experimental Protocol: A Starting Point
The following is a generalized protocol for the synthesis of this compound. This should be considered a starting point, and optimization may be necessary based on your specific laboratory conditions and reagent purity.
| Parameter | Recommendation | Rationale |
| Starting Materials | 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), Cyclohexanecarbonyl chloride (1.2 eq) | A slight excess of the acylating agent ensures complete consumption of the more expensive aromatic substrate. |
| Catalyst | Aluminum chloride (AlCl₃) (1.3 eq) | A stoichiometric amount is necessary to drive the reaction to completion.[4][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | A non-polar, aprotic solvent that is ideal for Friedel-Crafts reactions. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exotherm, followed by warming to promote the reaction. |
| Reaction Time | 4-12 hours (monitor by TLC/GC-MS) | The deactivated ring may require a longer reaction time. |
| Work-up | Quench with ice-cold dilute HCl | Decomposes the aluminum chloride complex and protonates the product. |
| Purification | Column chromatography on silica gel | To isolate the desired product from any unreacted starting materials and byproducts. |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.3 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C in an ice bath.
-
Reagent Addition: Add cyclohexanecarbonyl chloride (1.2 eq) dropwise to the stirred slurry via the dropping funnel.
-
Substrate Addition: After the addition of the acyl chloride is complete, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid catalyst?
A1: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids can be used. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be less effective with the deactivated aromatic ring but could offer better selectivity in some cases.[7] More modern and often milder catalysts include metal triflates like scandium(III) triflate (Sc(OTf)₃).[8] However, these are typically more expensive.
Q2: Are there alternative synthetic routes to Friedel-Crafts acylation?
A2: Yes, while Friedel-Crafts acylation is the most direct route, other methods exist for the synthesis of aryl ketones. One notable alternative is the Suzuki-Miyaura cross-coupling reaction .[9][10][11] This would involve the palladium-catalyzed coupling of an aryl boronic acid with an acyl chloride.[9][11] This method offers the advantage of milder reaction conditions and greater functional group tolerance.[10][12] Another possibility is the use of a Grignard reaction , where a Grignard reagent prepared from a suitable aryl halide reacts with an acyl chloride or an anhydride.[13][14][15]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the ratio of starting material to product.
Q4: What are the key safety precautions for this reaction?
A4:
-
Aluminum chloride is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cyclohexanecarbonyl chloride is a lachrymator and is corrosive. Handle it with care in a fume hood.
-
The reaction can be exothermic , especially during the addition of reagents. Maintain proper temperature control.
-
The quenching step with water/acid will generate HCl gas . Ensure this is done in a well-ventilated fume hood.
Visualizing the Troubleshooting Process
The following flowchart provides a logical pathway for troubleshooting common issues in this synthesis.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
ACS Publications. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Available at: [Link]
-
ResearchGate. Preparation of bi‐aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl‐boronicacid. Available at: [Link]
-
RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
RSC Publishing. RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Available at: [Link]
-
ResearchGate. Optimization of Reaction Conditions. Available at: [Link]
-
ACS Publications. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Available at: [Link]
-
Organic Syntheses. Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available at: [Link]
-
Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Study.com. Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. Available at: [Link]
-
IntechOpen. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available at: [Link]
-
Pure and Applied Chemistry. The reaction of Grignard reagents with ketones. Available at: [Link]
-
Baxendale Group. Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Available at: [Link]
-
ACS Publications. Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Available at: [Link]
- Google Patents. US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available at: [Link]
-
Course Hero. Friedel-Crafts Acylation of Anisole. Available at: [Link]
-
ACS Publications. Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Available at: [Link]
-
LookChem. Cas 3277-77-8,this compound. Available at: [Link]
- Google Patents. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
- Google Patents. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES.
-
PMC - NIH. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
ResearchGate. Synthesis of α-hydroxycyclohexyl phenyl ketone. Available at: [Link]
-
Global Thesis. The Study Of Synthesis Technology Of Cyclohexyl Phenyl Ketone In One Step. Available at: [Link]
-
ACS Publications. Organophotoredox/Cobalt-Catalyzed Hydrocarboxylation of Propargyl Amides Using CO2 and H2O. Available at: [Link]
Sources
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- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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Removal of unreacted starting materials from Cyclohexyl 3-trifluoromethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the removal of unreacted starting materials from Cyclohexyl 3-trifluoromethylphenyl ketone. As Senior Application Scientists, we understand that robust purification is critical for downstream applications. This resource is structured to address common challenges encountered during the purification process, offering both theoretical explanations and practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials and byproducts in my crude this compound sample?
The impurities present will depend on the synthetic route employed. The two most common methods for synthesizing this ketone are the Friedel-Crafts acylation and the Grignard reaction.
-
Friedel-Crafts Acylation Route: If you synthesized the ketone via Friedel-Crafts acylation of a cyclohexyl-substituted aromatic with 3-(trifluoromethyl)benzoyl chloride, your primary impurities are likely to be:
-
Grignard Reaction Route: If you used a Grignard reaction between a cyclohexylmagnesium halide and a 3-trifluoromethylphenyl-containing electrophile (or vice-versa), you can expect:
-
Unreacted Grignard reagent (e.g., cyclohexylmagnesium bromide).
-
Byproducts from the quenching of the Grignard reagent (e.g., cyclohexane).
-
Unreacted electrophile (e.g., 3-trifluoromethylbenzonitrile or an ester of 3-trifluoromethylbenzoic acid).
-
Magnesium salts formed during the reaction and workup.[4][5]
-
Q2: I have a significant amount of 3-trifluoromethylbenzoic acid in my crude product. What is the most efficient way to remove it?
An acid-base extraction is the most effective method for removing acidic impurities like 3-trifluoromethylbenzoic acid from a neutral organic product.[6][7][8] The principle lies in the differential solubility of the acidic compound and its corresponding salt.[9]
The carboxylic acid is relatively nonpolar and soluble in organic solvents. By washing the organic solution with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic proton of the carboxylic acid is removed, forming a water-soluble carboxylate salt.[10] This salt will partition into the aqueous layer, which can then be separated from the organic layer containing your desired ketone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during acid-base extraction. | - Vigorous shaking. - High concentration of dissolved species. | - Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated aqueous NaCl solution) to break the emulsion.[7] - Allow the mixture to stand for a longer period. |
| Low recovery of the ketone after purification. | - Incomplete extraction from the aqueous layer. - Product is partially soluble in the aqueous wash solutions. - Loss during recrystallization (using too much solvent). - Inefficient elution from the chromatography column. | - Perform multiple extractions with smaller volumes of organic solvent. - Back-extract the combined aqueous washes with a fresh portion of organic solvent. - For recrystallization, use the minimum amount of hot solvent required to dissolve the product.[11][12] - Ensure the eluent polarity in flash chromatography is sufficient to move your product.[13][14] |
| Product "oils out" during recrystallization. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Choose a lower-boiling point solvent or a solvent mixture. - Ensure the solution cools slowly to promote crystal growth rather than precipitation. - Add a seed crystal to induce crystallization. |
| Poor separation during flash chromatography. | - Inappropriate solvent system. - Column overloading. - Cracking of the silica bed. | - Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product.[15] - Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). - Pack the column carefully to ensure a uniform bed. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed for the removal of acidic impurities, such as 3-trifluoromethylbenzoic acid.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup (CO₂ evolution).
-
Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous sodium bicarbonate solution (steps 2-5) one more time.
-
Wash the organic layer with an equal volume of brine to remove residual water.[7]
-
Drain the aqueous brine layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the purified ketone.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a highly effective technique for separating the ketone from non-polar byproducts and other closely related impurities.[16]
Materials:
-
Silica gel (230-400 mesh).
-
Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Chromatography column.
-
Compressed air or nitrogen source.
-
Collection tubes.
Procedure:
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.3.[15]
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a protective layer of sand on top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final purification step if the ketone is a solid at room temperature.[11][12]
Materials:
-
Crude solid ketone.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flask.
-
Hot plate.
-
Buchner funnel and filter flask.
Procedure:
-
Solvent Selection: The ideal solvent is one in which the ketone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for ketones include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualizations
Workflow for Purification Post-Grignard Synthesis
Caption: Post-Grignard reaction workup and purification flow.
Decision Tree for Purification Strategy
Caption: Selecting the appropriate purification method.
References
-
Exp 6 - Extraction. (n.d.). Retrieved from [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry 210 Experiment Ic. (2012). Retrieved from [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]
-
14 Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. Retrieved from [Link]
-
Six key factors that impact flash chromatography. (2023). Biotage. Retrieved from [Link]
-
Conversion to ketones using Grignard reagents. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Process for preparing 3-trifluoromethyl benzyl chloride. (1992). Google Patents.
-
Reaction of cyclohexyl bromide with magnesium in THF. (2020). Chegg. Retrieved from [Link]
-
Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Cyclohexyl-3-methylphenyl ketone. (n.d.). PubChem. Retrieved from [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
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Preventing byproduct formation in Grignard synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone
Introduction
Welcome to the technical support guide for the synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone via Grignard reaction. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. The Grignard reaction, while powerful for carbon-carbon bond formation, is notoriously sensitive to reaction conditions, often leading to a spectrum of byproducts that can complicate purification and reduce yields.[1][2]
This guide provides in-depth, experience-driven answers to common challenges encountered during this synthesis. We will delve into the mechanistic origins of byproduct formation and offer validated, actionable strategies to optimize your reaction for purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts I should expect in this synthesis, and why do they form?
A1: In the Grignard synthesis of this compound from a cyclohexylmagnesium halide and 3-(trifluoromethyl)benzoyl chloride, you can anticipate three major byproducts. Understanding their formation mechanisms is the first step toward prevention.
-
Tertiary Alcohol (Dicyclohexyl(3-(trifluoromethyl)phenyl)methanol): This byproduct arises when a second molecule of the cyclohexylmagnesium bromide Grignard reagent attacks the carbonyl group of the newly formed desired ketone product.[3][4] Because ketones are also electrophilic, this secondary reaction is often rapid, especially if the Grignard reagent is present in excess or if the reaction temperature is not adequately controlled.[3]
-
Wurtz Coupling Product (Bicyclohexyl): This is a common byproduct in Grignard reagent formation and subsequent reactions.[5] It results from the coupling of the Grignard reagent with the unreacted cyclohexyl halide starting material.[6][7][8] This side reaction is particularly favored at higher temperatures and higher concentrations of the alkyl halide.[9]
-
Enolization Product: The Grignard reagent is not only a potent nucleophile but also a strong base.[10] It can abstract an acidic alpha-proton from the carbonyl of the desired ketone product, forming a magnesium enolate. This consumes a full equivalent of your Grignard reagent and reduces the overall yield of the desired product.[11]
The diagram below illustrates the desired reaction pathway versus the formation of these key byproducts.
Caption: Main reaction pathway and competing byproduct formations.
Q2: My reaction yield is low due to significant tertiary alcohol formation. How can I prevent this over-addition?
A2: Preventing the secondary addition to the ketone is critical and is best addressed by controlling the reaction kinetics and stoichiometry. The key is to ensure that a newly formed ketone molecule is less likely to encounter a Grignard reagent molecule than the starting acyl chloride.
The most effective strategy is "Inverse Addition" at cryogenic temperatures.
-
Standard Addition: Adding the acyl chloride to the Grignard reagent. This creates a situation where the product ketone is formed in the presence of a large excess of the highly reactive Grignard reagent, maximizing the chance for over-addition.
-
Inverse Addition: Slowly adding the Grignard reagent solution to a solution of the 3-(trifluoromethyl)benzoyl chloride at a very low temperature (e.g., -78 °C).[11][12] This maintains a low instantaneous concentration of the Grignard reagent, ensuring it reacts preferentially with the more electrophilic acyl chloride.
The workflow below illustrates the recommended inverse addition setup.
Caption: Optimized inverse addition experimental workflow.
Q3: I'm observing a significant amount of bicyclohexyl in my crude product. What are the best practices to minimize Wurtz coupling?
A3: Wurtz coupling is a persistent issue, often stemming from the Grignard formation step itself.[5] Minimizing it requires careful control over concentration, temperature, and solvent choice.
| Strategy | Causality & Explanation |
| Use Dilute Conditions | When preparing the Grignard reagent, ensure the reaction is not overly concentrated. High local concentrations of the cyclohexyl halide can favor coupling with the newly formed Grignard reagent. |
| Control Temperature | The Grignard formation reaction is exothermic.[13] Maintain a gentle reflux and avoid excessive heating, as higher temperatures increase the rate of Wurtz coupling.[9][14] |
| Slow Halide Addition | Add the cyclohexyl halide solution slowly to the magnesium turnings. This prevents a buildup of the halide concentration in the flask.[6] |
| Consider 2-MeTHF | Consider using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent. It has been shown in industrial settings to suppress Wurtz coupling side products and is considered a greener solvent alternative.[15][16] |
| Ensure Prompt Initiation | A long induction period can lead to a buildup of halide before the reaction begins, which can then react rapidly and uncontrollably, favoring side reactions. Ensure magnesium is properly activated (see Q5). |
Q4: The reaction seems sluggish or fails to initiate. What troubleshooting steps should I take?
A4: Failure to initiate is almost always due to the passivation of the magnesium surface by magnesium oxide or the presence of moisture.
-
Ensure Absolute Anhydrous Conditions: Grignard reagents react readily with protic sources, especially water.[6][15][17] All glassware must be oven- or flame-dried immediately before use, and solvents must be rigorously dried.
-
Activate the Magnesium: The protective oxide layer on the magnesium turnings must be disrupted.
-
Mechanical Activation: Vigorously crush or grind the magnesium turnings in a mortar and pestle (under an inert atmosphere if possible) just before use.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine will etch the magnesium surface. You should see the brown color of the iodine fade as the reaction begins. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethene gas is an indicator of activation.[6]
-
-
Initiate with a Small Amount: Add only a small portion of your cyclohexyl halide solution to the activated magnesium and wait for signs of reaction (gentle bubbling, cloudiness, or heat generation) before adding the remainder.[6]
-
Use Ultrasound: An ultrasonic bath can be used to physically disrupt the oxide layer on the magnesium surface, often initiating stubborn reactions.[13]
Q5: How critical is solvent purity, and what is the recommended procedure for drying THF?
A5: Solvent purity is paramount. Trace amounts of water will quench the Grignard reagent, reducing your effective stoichiometry and potentially halting the reaction entirely.[15] While commercially available anhydrous solvents are good, for sensitive Grignard reactions, freshly distilling the solvent is best practice.
Protocol: Drying THF with Sodium/Benzophenone
This method produces an intensely blue-colored radical anion (a ketyl), which is a visual indicator that the solvent is free of water and oxygen.
-
Pre-Drying: Pre-dry the THF by letting it stand over activated molecular sieves (4Å) or calcium hydride (CaH₂) for several hours to remove the bulk of the water.
-
Setup: In a fume hood, assemble a distillation apparatus. To the round-bottom flask, add THF, a few small pieces of metallic sodium, and a small amount of benzophenone (as an indicator).
-
Reflux: Gently reflux the mixture under an inert atmosphere (Nitrogen or Argon).
-
Observe Color: The solution will turn a deep blue or purple color.[15] This indicates the formation of the sodium-benzophenone ketyl radical and confirms the solvent is anhydrous. If the color disappears, it means water or oxygen was present; you may need to add more sodium.
-
Distillation: Once the blue color is stable, distill the required volume of THF directly into your reaction flask, which is under an inert atmosphere. Use the freshly distilled solvent immediately.
Optimized Experimental Protocol
This protocol incorporates inverse addition at low temperatures to maximize the yield of the desired ketone.
1. Reagent Preparation
-
Cyclohexylmagnesium Bromide (0.5 M in THF): Prepare fresh by slowly adding cyclohexyl bromide to 1.1 equivalents of activated magnesium turnings in freshly distilled, anhydrous THF under a nitrogen atmosphere.
-
Acyl Chloride Solution: In a separate, oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1.0 equivalent of 3-(trifluoromethyl)benzoyl chloride in anhydrous THF.[18][19]
2. Reaction Execution
-
Cool the acyl chloride solution to -78 °C using a dry ice/acetone bath.
-
Using a cannula or a syringe pump for controlled delivery, slowly add the prepared cyclohexylmagnesium bromide solution (1.05 equivalents) to the cooled acyl chloride solution over 1-2 hours.
-
Crucially, maintain the internal reaction temperature below -70 °C throughout the entire addition.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
3. Workup and Purification
-
Quench the reaction by slowly transferring the reaction mixture via cannula into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure this compound.
References
- Vertex AI Search. (n.d.). Reaction for making cyclohexyl methyl ketone from bromocyclohexane.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Google Patents. (n.d.). CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Alfa Chemistry. (n.d.). Grignard Reaction.
- ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.
- BenchChem. (2025). Minimizing by-product formation in the Grignard reaction for beta-hydroxy ketones.
- ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- ChemistNATE. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Effect of temperature on Grignard reaction.
- Reddit. (2021, July 8). Wurtz coupling. r/Chempros.
- ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
- Google Patents. (n.d.). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.
- ResearchGate. (2014). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoyl chloride.
- SpringerLink. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation.
- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
- ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- TSI Journals. (2015). The Grignard synthesis of triphenylmethanol.
- ACS Publications. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle.
- Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride synthesis.
- BenchChem. (2025). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
- ChemRxiv. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- Chemistry Stack Exchange. (2020, February 9). If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur.
- Supporting Information. (n.d.). 1-methoxy-3-(4-(trifluoromethyl)benzyl)benzene(3h).
- Pure and Applied Chemistry. (1980). A detailed description of the reaction of Grignard reagents with ketones.
- American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
- ResearchGate. (2021). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Vibzzlab. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction. YouTube.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Course Hero. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of Cyclohexyl 3-trifluoromethylphenyl Ketone
Introduction: The synthesis of Cyclohexyl 3-trifluoromethylphenyl ketone, a key intermediate in pharmaceutical and materials science, often involves a Friedel-Crafts acylation reaction. This class of reaction is notoriously exothermic and requires stringent control to ensure safety, purity, and yield. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the management of thermal hazards associated with this synthesis.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues that may arise during the synthesis, providing immediate, actionable solutions grounded in chemical principles.
Q1: My reaction temperature is rising uncontrollably. What should I do?
A1: An uncontrolled temperature spike, known as a thermal runaway, is a critical safety event. Your immediate priority is to stop the exotherm.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the acylating agent (e.g., cyclohexanecarbonyl chloride) or the Lewis acid. This halts the introduction of new reactants that fuel the exotherm.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, add a solvent like acetone or isopropanol to create a slurry, improving surface contact and heat transfer. For cryostats, lower the setpoint.
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction. However, this is a last resort as rapid quenching can also be highly exothermic. A pre-chilled, anti-solvent like isopropanol may be used, but the safest option is often a pre-planned "dump" into a large volume of a suitable quenching agent in a separate vessel.[1][2]
Root Cause Analysis:
-
Reagent Addition Rate: The most common cause is adding the acylating agent or catalyst too quickly, generating heat faster than the cooling system can remove it.[3]
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor heat transfer through the reactor walls.
-
High Reactant Concentration: Elevated concentrations lead to faster reaction rates and more intense heat generation per unit volume.[3]
Q2: The reaction stalled after an initial exotherm. Why did this happen and how can I restart it?
A2: A stalled reaction after an initial temperature increase often points to catalyst deactivation or reagent accumulation at a low temperature.
Possible Causes & Solutions:
-
Catalyst Deactivation: Anhydrous aluminum chloride (AlCl₃), a common catalyst, is extremely sensitive to moisture.[4][5] Trace water in the solvent, reagents, or from atmospheric leaks can hydrolyze and deactivate the catalyst. The solution is to ensure all glassware is flame- or oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Reagent Accumulation: If the reaction is run at a very low temperature to control the exotherm, the reaction rate might be too slow. Reagents can accumulate without reacting. When the temperature eventually rises slightly, this buildup of unreacted material can then react all at once, causing a dangerous secondary exotherm.[6] The solution is to find an optimal temperature where the reaction proceeds at a controlled rate without accumulation. This can be determined through reaction calorimetry studies.[2][6]
-
Complex Formation: The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[7] This is why a stoichiometric amount of the catalyst is typically required. Ensure you are using at least 1.1-1.3 equivalents of AlCl₃.
Q3: My product yield is low and I have significant tar-like byproducts. What is the cause?
A3: Low yield and tar formation are typically the result of excessive reaction temperatures.
Explanation & Prevention:
-
Side Reactions: High temperatures can promote side reactions, such as self-condensation of the ketone product or polysubstitution on the aromatic ring.
-
Decomposition: The desired product or reactants may decompose at elevated temperatures.[3]
-
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature (often 0-5°C for the initial acylation step) diligently.[8]
-
Optimized Addition: Use a syringe pump for the slow, controlled addition of the acylating agent. This maintains a low concentration of the reactive intermediate and allows the cooling system to keep pace with heat generation.
-
Solvent Choice: Use a solvent with a suitable boiling point and heat capacity to help moderate temperature fluctuations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions, focusing on planning, safety, and best practices for managing the synthesis.
Q1: What is the primary source of the exotherm in this synthesis?
A1: The synthesis, a Friedel-Crafts acylation, has two main exothermic events:
-
Acylium Ion Formation: The reaction between the Lewis acid catalyst (e.g., AlCl₃) and the acyl chloride (cyclohexanecarbonyl chloride) to form the highly electrophilic acylium ion is significantly exothermic.[3][9]
-
Quenching: The work-up step, where water or acid is added to the reaction mixture, is extremely exothermic. The violent hydrolysis of the excess AlCl₃ and the decomposition of the ketone-AlCl₃ complex releases a large amount of heat and corrosive hydrogen chloride (HCl) gas.[5][10][11]
Q2: How can I scientifically assess the thermal risk before scaling up my reaction?
A2: The gold standard for assessing thermal risk is Reaction Calorimetry (RC) .[12][13] This technique measures the heat flow of a reaction in real-time, providing critical data for safe scale-up.[14][15]
| Parameter Measured by RC | Importance for Safety & Scale-Up |
| Heat of Reaction (ΔHr) | Determines the total amount of energy that will be released. |
| Heat Release Rate (qr) | Shows how quickly heat is generated, which is essential for designing an adequate cooling system. |
| Adiabatic Temperature Rise (ΔTad) | Calculates the maximum possible temperature rise if cooling were to fail completely. This is a crucial "worst-case scenario" parameter.[2] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature reached during the reaction under specific process conditions, helping to define safe operating limits. |
By understanding these parameters, you can design a thermal process that ensures the heat generated is always less than the heat that can be removed by the reactor's cooling system.[6][16]
Q3: What is the safest way to quench a Friedel-Crafts acylation reaction?
A3: The quench is one of the most hazardous steps. The cardinal rule is to always add the reaction mixture slowly to the quenching medium , never the other way around.[10][17]
Recommended Quenching Protocol:
-
Prepare the Quench Vessel: Fill a separate, appropriately sized vessel with a mixture of crushed ice and water (or dilute HCl). This large thermal mass will absorb the heat of hydrolysis.[8][18]
-
Slow Addition: With vigorous stirring, slowly transfer the reaction mixture via cannula or a dropping funnel into the ice/water mixture.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to handle the HCl gas that will be evolved.[4][10]
-
Monitoring: Monitor the temperature of the quenching vessel to ensure it does not rise excessively.
Q4: How does scale-up affect the management of the exotherm?
A4: Scaling up a reaction is not linear and presents significant thermal challenges. The key issue is the change in the surface-area-to-volume ratio.[6][19]
-
Volume (heat generation) increases by the cube of the reactor's radius (r³).
-
Surface Area (heat removal) increases by only the square of the radius (r²).
This means that as you scale up, your ability to remove heat becomes progressively less efficient compared to the amount of heat being generated.[6] Therefore, direct scale-up without process modification is extremely dangerous. A reaction that is easily controlled at 1 L may become an uncontrollable runaway at 100 L. This necessitates a thorough safety assessment, often using reaction calorimetry data, before any significant increase in scale.[16][19]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering a thermal deviation during the reaction.
Caption: Troubleshooting workflow for a thermal deviation event.
References
- Reaction Calorimetry - Prime Process Safety Center. Vertex AI Search.
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
- Managing catalyst deactivation in Friedel-Crafts reactions. Benchchem.
- Reaction Calorimetry (RC) Testing. Sigma-HSE.
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
- Reaction Calorimetry Guide. Mettler Toledo.
- Friedel-Crafts Acylation.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA.
- Safe scale-up with exothermic reactions. Process Technology Online.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Safe and effective quenching procedures for Friedel-Crafts reactions used to synthesize 1,3,5-Triisopropylbenzene. Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acyl
- Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Scale Up Safety. Stanford Environmental Health & Safety.
- LCSS: ALUMINUM TRICHLORIDE. University of California, Santa Barbara.
- Aluminium chloride-Health Hazard and Toxicity. ChemicalBook.
- Friedel-crafts acylation of anisole: why do we use ice for the separ
- Friedel–Crafts reaction. Wikipedia.
- EAS Reactions (3)
Sources
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- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 19. ehs.stanford.edu [ehs.stanford.edu]
Characterization of impurities in Cyclohexyl 3-trifluoromethylphenyl ketone samples
Answering the user's request.## Technical Support Center: Characterization of Impurities in Cyclohexyl 3-trifluoromethylphenyl ketone
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API) intermediate. In the pharmaceutical industry, a comprehensive understanding of a drug substance's impurity profile is not merely a regulatory requirement but a cornerstone of ensuring product safety and efficacy.[1][2][3] Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[4][5]
This document provides in-depth, experience-driven answers to common challenges encountered during the analysis of this compound, structured in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses foundational questions regarding the nature and regulatory context of impurities in this compound.
Q1: What are the likely process-related impurities in a typical synthesis of this compound?
A1: While the exact impurity profile is specific to the synthetic route, we can anticipate likely impurities by examining common manufacturing processes, such as the Friedel-Crafts acylation of 3-trifluoromethylbenzene with cyclohexanecarbonyl chloride.[6]
Potential Impurity Classes:
-
Unreacted Starting Materials: Residual cyclohexanecarboxylic acid, 3-trifluoromethylbenzene, or reagents used to make the acid chloride (e.g., thionyl chloride, oxalyl chloride).
-
Isomeric By-products: Friedel-Crafts reactions can sometimes yield ortho- and para-isomers in addition to the desired meta-substituted product, depending on the catalyst and reaction conditions.
-
Solvent-Related Impurities: Impurities arising from reactions with the solvent system.[6]
-
Over-reacted or Side-Reaction Products: Products resulting from further reactions of the desired ketone or starting materials.
-
Degradation Products: Impurities formed during storage or handling, potentially through oxidation or photolytic degradation.[1]
A thorough understanding of the manufacturing process is the first and most critical step in postulating the identities of potential impurities.
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) provides clear guidelines. For a new drug substance, the thresholds are based on the maximum daily dose (MDD).[2]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[1][7] |
Any impurity observed at or above the "Identification Threshold" requires full structural characterization.[1][2] Those at or above the "Qualification Threshold" must be assessed for biological safety.
Part 2: Troubleshooting Guide for Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for purity analysis. However, various issues can arise. This section provides solutions to common problems.
Q3: My main API peak is showing significant fronting in my reversed-phase HPLC method. What is the cause and how do I fix it?
A3: Peak fronting, where the peak slopes steeply at the back and more gradually at the front, often resembles a "shark fin".[8] This is almost always caused by sample overload .[8]
Causality: The stationary phase of an HPLC column has a finite number of active sites where the analyte can interact. When you inject too much sample, these sites become saturated. The excess analyte molecules have nowhere to bind and are swept through the column more quickly, eluting earlier and causing the characteristic "front".[8]
Troubleshooting Steps:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample. A simple 1-in-10 dilution followed by re-injection will often resolve the issue. If the fronting disappears, you have confirmed overload as the cause.[8]
-
Decrease Injection Volume: If diluting the sample is not feasible, reduce the injection volume (e.g., from 10 µL to 2 µL).[9]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[10] Injecting in a much stronger solvent can cause peak distortion, including fronting.
-
Increase Column Capacity: If you cannot modify the sample concentration, consider using a column with a larger internal diameter (ID), which increases the amount of stationary phase and thus the sample capacity.
Q4: I am observing peak tailing for a specific, late-eluting impurity. What are the likely causes?
A4: Peak tailing is a more common issue than fronting and can have several root causes. The key to troubleshooting is to determine if all peaks are tailing or only specific ones. Since you observe it for a specific impurity, the issue is likely chemical rather than mechanical.
Primary Chemical Cause: Secondary Silanol Interactions Most reversed-phase columns are silica-based. Even with end-capping, some residual silanol groups (-Si-OH) remain on the silica surface. If your impurity has basic functional groups (e.g., amines), these can undergo strong, secondary ionic interactions with the acidic silanols. This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Troubleshooting Workflow for Peak Tailing: ```dot graph TD { A[Start: Peak Tailing Observed] --> B{Is it a basic compound?}; B -->|Yes| C[Adjust Mobile Phase pH]; C --> D[Lower pH to protonate analyte (e.g., pH 2.5-3.5)]; D --> E{Tailing Resolved?}; B -->|No/Unknown| F[Check for Column Contamination]; F --> G[Flush column with strong solvent]; G --> E; E -->|Yes| H[End: Problem Solved]; E -->|No| I[Consider a different column]; I --> J[Use a column with advanced end-capping or a different stationary phase]; J --> H; }
Caption: General workflow for unknown impurity identification.
Key Steps & Considerations:
-
Method Compatibility: Ensure your HPLC mobile phase is volatile and compatible with MS (e.g., use formic acid or ammonium acetate instead of non-volatile phosphate buffers). [11]2. Determine Molecular Weight: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument. [11]This provides a highly accurate mass measurement of the molecular ion, allowing you to predict the elemental composition (molecular formula) with high confidence. [12]3. Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion of the impurity. By analyzing the resulting fragment ions, you can deduce structural information. [13]Compare the fragmentation pattern of the impurity to that of the parent API. Shared fragments suggest the core structure is intact, while differences can point to the location of the modification (e.g., an extra hydroxyl group, a missing piece of the molecule). [11] Q6: LC-MS suggests my impurity has a mass of +16 Da compared to the parent API. How can NMR spectroscopy definitively confirm its structure?
A6: A +16 Da mass difference strongly suggests the addition of an oxygen atom, likely as a hydroxyl group (oxidation). While LC-MS provides this crucial clue, it often cannot definitively determine the position of the new functional group. NMR spectroscopy is the gold standard for unambiguous structure elucidation. [14][15][16] NMR Experiments for Structural Confirmation:
-
¹H NMR (Proton NMR): This is the starting point. The number of signals, their chemical shifts (positions), integration (area), and splitting patterns provide a wealth of information. [17][18]For a hydroxylation impurity, you would look for:
-
The appearance of a new, broad signal for the -OH proton (which can be confirmed by a D₂O exchange experiment).
-
Significant downfield shifts for protons attached to or near the carbon where the hydroxylation occurred.
-
-
¹³C NMR and DEPT: This experiment identifies all unique carbon atoms. [18]A DEPT experiment further distinguishes between CH, CH₂, and CH₃ groups. The hydroxylated carbon will show a significant downfield shift (typically 40-60 ppm) compared to its corresponding C-H signal in the parent API.
-
2D NMR - COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., are on adjacent carbons). It helps trace out the spin systems within the cyclohexyl and phenyl rings.
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It is essential for assigning the ¹H and ¹³C signals correctly.
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for solving the structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. By looking for long-range correlations from key protons to the newly shifted hydroxylated carbon, you can pinpoint its exact location on either the cyclohexyl or the trifluoromethylphenyl ring. [14] By combining the information from these experiments, you can piece together the complete, unambiguous structure of the impurity. [15]
Part 4: Key Experimental Protocols
This section provides standardized, step-by-step protocols for the essential analyses discussed.
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol describes a general-purpose reversed-phase HPLC method suitable for quantifying impurities in this compound. Note: This method must be validated according to ICH Q2(R1) guidelines before use in a regulated environment. [19][20][21][22] Objective: To separate and quantify related substances and determine the purity of the API.
Instrumentation & Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases before use. [9]2. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 ACN:Water diluent.
-
Prepare the sample solution at the same concentration (1.0 mg/mL) in the same diluent.
-
-
Chromatographic Conditions:
Parameter Value Rationale Column C18, 4.6 x 150 mm, 3.5 µm Standard column for small molecule separation. Flow Rate 1.0 mL/min Typical for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 5 µL Minimizes potential for overload. Detection 254 nm (or optimal wavelength) A common wavelength for aromatic ketones. | Gradient | 0-2 min: 40% B2-20 min: 40% to 95% B20-25 min: 95% B25.1-30 min: 40% B | A gradient is used to elute impurities with a wide range of polarities. |
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the standard solution to check system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).
-
Protocol 2: LC-MS Method for Impurity Identification
Objective: To obtain the accurate mass and fragmentation data for an unknown impurity.
Procedure:
-
Adapt HPLC Method:
-
Use the mobile phases from Protocol 1 (0.1% Formic Acid in Water/ACN), as they are MS-friendly.
-
If a non-volatile buffer was used, replace it.
-
-
Mass Spectrometer Settings (Example for ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to see which provides a better signal for the API and its impurities. [23] * Mass Range (Full Scan): 100 - 1000 m/z
-
Capillary Voltage: 3.5 kV (Positive), 3.0 kV (Negative) - Optimize as needed.
-
Source Temperature: 120 °C
-
Gas Flow: Optimize for the specific instrument.
-
-
Acquisition Method:
-
Run 1 (Full Scan): Inject the sample and acquire full scan data to locate the m/z values for the API and any co-eluting impurities.
-
Run 2 (MS/MS): Create an inclusion list with the m/z of the impurity's molecular ion. Perform a targeted MS/MS experiment, fragmenting that specific ion using Collision-Induced Dissociation (CID) with a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Extract the mass spectrum for the impurity peak.
-
Use the instrument software to calculate the accurate mass and predict the elemental composition.
-
Analyze the MS/MS spectrum to identify neutral losses and characteristic fragment ions, and propose a structure. [13]
-
References
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Drug Development & Delivery. Application of LCMS in small-molecule drug development.
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- Drug Discovery World. Advanced techniques and applications of LC-MS in small molecule drug discovery.
- Thermo Fisher Scientific. HPLC Troubleshooting.
- LCGC North America. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- SCION Instruments. HPLC Troubleshooting Guide.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
- American Pharmaceutical Review. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
- ResearchGate.
- ICH. Quality Guidelines.
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- Journal of Chemical and Pharmaceutical Sciences.
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- Taylor & Francis Online.
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- International Journal of Pharmaceutical and Phytopharmacological Research.
- ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- Preprints.org. Isolation and characterization of pharmaceuticals with impurities.
- ResearchGate. (PDF)
- RSSL.
- Google Patents.
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Validation & Comparative
Navigating Structural Nuances: A Comparative ¹H and ¹³C NMR Analysis of Cyclohexyl 3-trifluoromethylphenyl ketone
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic molecules is a foundational requirement. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for mapping molecular architecture in solution. This guide offers a deep, comparative analysis of the ¹H and ¹³C NMR spectra of Cyclohexyl 3-trifluoromethylphenyl ketone, a molecule featuring a unique combination of a saturated carbocycle and a strongly de-activated aromatic ring.
This analysis is designed for researchers and drug development professionals, moving beyond a simple spectral interpretation to explain the causal relationships between molecular structure and NMR observables. We will dissect the spectrum by comparing it to simpler, structurally related analogs—Cyclohexyl phenyl ketone and Acetophenone—to isolate and understand the electronic and steric effects of the trifluoromethyl and cyclohexyl moieties.
Predicted and Comparative NMR Data Analysis
A robust prediction of the NMR spectrum for this compound is best achieved by understanding the contributions of its constituent parts. The electron-withdrawing trifluoromethyl (-CF₃) group and the bulky, saturated cyclohexyl ring each impart distinct and predictable features to the spectrum.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to be complex, particularly in the aliphatic region due to the cyclohexyl protons.
-
Aromatic Region (δ 7.5-8.5 ppm): The 3-trifluoromethylphenyl group will give rise to four distinct signals in this downfield region. The powerful electron-withdrawing nature of the -CF₃ group deshields the aromatic protons relative to unsubstituted benzene. We predict the proton ortho to the carbonyl group (H-2') to be the most deshielded due to the combined anisotropic effect of the carbonyl and the inductive effect of the CF₃ group. Long-range coupling between the protons and the fluorine atoms (⁴J-H,F and ⁵J-H,F) may introduce additional fine splitting, typically in the range of 0.3-1.2 Hz, which can broaden the signals.[1]
-
Methine Proton (δ 3.2-3.8 ppm): The single proton on the cyclohexyl ring directly attached to the carbonyl group (H-1) will appear as a downfield multiplet. Its deshielding is a direct consequence of its proximity to the electronegative carbonyl oxygen.
-
Aliphatic Region (δ 1.2-2.0 ppm): The remaining ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region. The axial and equatorial protons have distinct chemical environments, but free ring-flipping at room temperature often leads to averaged signals, resulting in broad, poorly resolved multiplets.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments.
-
Carbonyl Carbon (δ > 195 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing as a sharp singlet in a characteristic region far downfield.[2][3] Ketones typically resonate above 190 ppm.[4][5][6]
-
Aromatic Region (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group (C-3') will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-C,F), which is typically very large. The carbons ortho and para to the -CF₃ group will also exhibit smaller C-F couplings (²J-C,F and ⁴J-C,F).[7] The carbon attached to the carbonyl group (C-1') will also be significantly deshielded.
-
Trifluoromethyl Carbon (δ ~123 ppm): The carbon of the -CF₃ group itself will be visible as a prominent quartet with a large ¹J-C,F coupling constant.
-
Aliphatic Region (δ 25-50 ppm): The cyclohexyl ring will show four distinct signals due to symmetry. The methine carbon (C-1) attached to the carbonyl will be the most downfield in this region (~45-50 ppm). The remaining carbons (C-2/6, C-3/5, C-4) will appear further upfield.[8][9]
Comparative Data Tables
To contextualize the predicted values, the following tables compare the expected shifts for the target molecule with experimental data for Cyclohexyl phenyl ketone[10][11] and Acetophenone.[4][5][12][13][14] This comparison highlights the deshielding influence of the -CF₃ group on the aromatic ring and contrasts the spectral signature of the cyclohexyl group with that of a simple methyl group.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | Cyclohexyl phenyl ketone (Experimental) | Acetophenone (Experimental) [4][5] |
|---|---|---|---|
| Aromatic Protons | 7.6 - 8.2 (m) | 7.4 - 8.0 (m) | 7.45 - 7.98 (m) |
| -CH- (alpha to C=O) | ~3.5 (m) | ~3.3 (m) | N/A |
| -CH₃ (alpha to C=O) | N/A | N/A | 2.61 (s) |
| Cyclohexyl -CH₂- | 1.2 - 2.0 (m) | 1.2 - 1.9 (m) | N/A |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | Cyclohexyl phenyl ketone (Experimental) [11] | Acetophenone (Experimental) [5][14] |
|---|---|---|---|
| C=O | ~202 | ~204 | 198.2 |
| C-1' (Aromatic, attached to C=O) | ~137 | 136.6 | 137.1 |
| Aromatic CH | 125 - 135 | 128.0 - 132.5 | 128.3 - 133.1 |
| C-3' (Aromatic, attached to CF₃) | ~131 (q) | N/A | N/A |
| CF₃ | ~123 (q) | N/A | N/A |
| C-1 (Cyclohexyl, attached to C=O) | ~46 | 45.8 | N/A |
| C-2,6 (Cyclohexyl) | ~29 | 29.1 | N/A |
| C-3,5 (Cyclohexyl) | ~26 | 26.0 | N/A |
| C-4 (Cyclohexyl) | ~26.5 | 26.6 | N/A |
| -CH₃ (alpha to C=O) | N/A | N/A | 26.6 |
Note: (m) = multiplet, (s) = singlet, (q) = quartet. Predicted values are estimates based on established substituent effects.
Experimental Protocols
Acquiring high-quality, reproducible NMR data is contingent upon meticulous sample preparation and standardized instrument procedures. The trustworthiness of any spectral interpretation rests on the integrity of the initial data acquisition.
Workflow for NMR Data Acquisition and Processing
Caption: Workflow for acquiring and processing NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-80 mg for ¹³C NMR.[15]
-
Transfer the solid sample to a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[16][17] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[18]
-
Ensure the sample is fully dissolved to form a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[15][16]
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of 4-5 cm.[16]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock signal compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.
-
For ¹H NMR, acquire the Free Induction Decay (FID) using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the FID using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 to 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The raw data (FID) is a time-domain signal which must be converted to a frequency-domain spectrum.[19]
-
Apodization (Window Function): Apply an exponential window function to the FID to improve the signal-to-noise ratio before Fourier transformation.
-
Fourier Transformation (FT): Perform a Fourier transform on the FID to convert it into the frequency-domain spectrum.[20][21]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).[20][21]
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.[20][21]
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) can be used as a secondary reference.[22]
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.
-
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with IUPAC numbering for the cyclohexyl ring and standard aromatic substitution notation for the phenyl ring, facilitating the discussion of NMR assignments.
Caption: Structure of this compound.
This comprehensive guide provides the foundational knowledge for a thorough ¹H and ¹³C NMR analysis of this compound. By combining predictive analysis based on first principles with a comparative study against known analogs and adhering to rigorous, validated experimental protocols, researchers can confidently elucidate and verify the structure of this and other complex organic molecules.
References
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
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Dalvit, C., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 58(1), 25–34. [Link]
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Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]
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Hennig, M., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(34), 10494–10502. [Link]
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Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. [Link]
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Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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Konrat, R. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. eMagRes, 10(1-2), 1-10. [Link]
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Villegas, J. A., et al. (2017). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PloS one, 12(4), e0174122. [Link]
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Yang, M., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]
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ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
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Williamson, K. L., et al. (1966). Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobicyclo[2.2.1]heptenes. Journal of the American Chemical Society, 88(22), 5326-5331. [Link]
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A Comparative Guide to Purity Assessment of Cyclohexyl 3-trifluoromethylphenyl Ketone: GC-MS and Its Alternatives
In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is a cornerstone of quality, safety, and efficacy. For active pharmaceutical ingredients (APIs) and their intermediates, such as Cyclohexyl 3-trifluoromethylphenyl ketone, rigorous purity assessment is not merely a procedural step but a critical determinant of the final product's performance. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the purity determination of this specific aromatic ketone.
The choice of an analytical method for purity assessment is governed by a multitude of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. This guide will delve into the practical application and comparative performance of GC-MS, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a comprehensive framework for selecting the most appropriate technique.
The Central Role of GC-MS in Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[1][2] Its high separation efficiency, coupled with the specific identification capabilities of mass spectrometry, makes it an invaluable tool for impurity profiling in the pharmaceutical industry.[1][3][4]
The principle of GC-MS involves the separation of components in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[5][6] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification and quantification.[5][7]
A Closer Look: GC-MS Methodology for this compound
A robust GC-MS method for the purity assessment of this compound would be meticulously developed and validated according to guidelines such as those from the International Council for Harmonisation (ICH).[8][9] The following protocol outlines the key considerations and a hypothetical set of parameters for such an analysis.
Experimental Protocol: GC-MS Purity Assay
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration is optimized to be within the linear range of the detector. An internal standard may be added for precise quantification.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: A split/splitless inlet is typically used, with a split ratio adjusted based on the sample concentration to avoid column overloading. The inlet temperature is set high enough to ensure rapid and complete vaporization of the analyte and impurities without causing thermal degradation.
-
Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice for separating aromatic ketones and related impurities.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of compounds with different boiling points. The program would start at a lower temperature to resolve volatile impurities and gradually ramp up to elute the main component and any higher-boiling impurities.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for generating reproducible mass spectra.
-
Analyzer: A quadrupole mass analyzer is commonly used for its robustness and cost-effectiveness.
-
Detection: The detector is operated in full scan mode to acquire mass spectra of all eluting compounds for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte and known impurities.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be generated using a certified reference standard.
The following diagram illustrates the typical workflow for GC-MS analysis:
Caption: Workflow for GC-MS purity assessment.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a robust technique, other methods offer distinct advantages and may be more suitable for specific applications. Here, we compare GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[3][10][11] For ketones, HPLC methods often involve derivatization to enhance detection by UV-Vis or other detectors.[12][13][14]
Advantages of HPLC:
-
Versatility: Suitable for a wide range of compounds, including those not amenable to GC.
-
Established Methods: Numerous validated HPLC methods exist for the analysis of ketones and related pharmaceutical compounds.[12][14][15]
-
Non-destructive: The sample can be collected after analysis for further characterization.
Disadvantages of HPLC:
-
Solvent Consumption: HPLC typically uses larger volumes of organic solvents compared to GC.[13]
-
Derivatization: For compounds lacking a strong chromophore, a derivatization step may be necessary, adding complexity to the sample preparation.[12][14]
-
Less Definitive Identification: While retention time is a good indicator, it is not as specific as a mass spectrum for compound identification. Coupling HPLC with a mass spectrometer (LC-MS) can overcome this limitation but at a higher cost.[16]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for determining the purity of organic molecules.[17][18] Unlike chromatographic techniques that are relative methods, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei.[18][19][20]
Advantages of qNMR:
-
Direct Measurement: Allows for the direct quantification of a substance against a certified internal standard of a different compound, eliminating the need for a chemically identical reference standard of the analyte.[18][19]
-
Structural Information: Provides detailed structural information about the analyte and any impurities present in the same experiment.[18][21]
-
High Accuracy and Precision: Capable of providing highly accurate and precise purity values.[18]
Disadvantages of qNMR:
-
Sensitivity: Generally less sensitive than chromatographic techniques, making it less suitable for trace impurity analysis.[16]
-
Spectral Overlap: Complex mixtures can lead to overlapping signals in the NMR spectrum, complicating quantification.
-
Cost and Expertise: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise for operation and data interpretation.
At a Glance: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound.
| Feature | GC-MS | HPLC | qNMR |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[20] |
| Analyte Suitability | Volatile and semi-volatile, thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble compounds with NMR-active nuclei.[17] |
| Selectivity | High, especially with MS detection. | Moderate to high, dependent on column and mobile phase. | High, based on unique chemical shifts. |
| Sensitivity | High (ppm to ppb levels).[22] | Moderate to high, detector-dependent. | Lower than chromatographic methods (typically >0.1%). |
| Precision | High (RSD < 2%).[8] | High (RSD < 2%). | Very high. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Impurity Identification | Excellent, based on mass spectral libraries. | Limited without MS detection. | Excellent for structurally related impurities. |
| Cost | Moderate to high. | Moderate. | High. |
Decision-Making Framework for Method Selection
Choosing the optimal analytical technique requires a careful consideration of the specific analytical needs. The following flowchart provides a logical guide for selecting between GC-MS, HPLC, and qNMR for the purity assessment of this compound.
Caption: Decision flowchart for selecting an analytical technique.
Conclusion
The purity assessment of this compound is a critical step that necessitates the selection of an appropriate and validated analytical method. GC-MS stands out as a highly specific and sensitive technique, particularly well-suited for identifying and quantifying volatile and semi-volatile impurities.[1][22] However, a comprehensive understanding of its capabilities in comparison to powerful alternatives like HPLC and qNMR is essential for making an informed decision.
HPLC offers broader applicability for non-volatile compounds, while qNMR provides a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte.[11][18] The choice ultimately depends on a balance of factors including the nature of the sample, the analytical objectives, and the available resources. By leveraging the strengths of each technique, researchers and drug development professionals can ensure the highest standards of quality and integrity for their chemical entities.
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Datta, A., et al. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based pro ling and phytochemical screening - ResearchGate. Vertex AI Search. Retrieved from [Link]
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Comparing the reactivity of Cyclohexyl 3-trifluoromethylphenyl ketone with other aryl ketones
For researchers and professionals in drug development, understanding the nuanced reactivity of carbonyl compounds is paramount for designing efficient synthetic pathways and predicting molecular interactions. This guide provides an in-depth comparison of Cyclohexyl 3-trifluoromethylphenyl ketone with other common aryl ketones. We will move beyond simple categorization, exploring the underlying electronic and steric principles that govern its reactivity and providing validated experimental protocols for empirical comparison.
Introduction: The Dueling Influences of Steric Bulk and Electronic Activation
Aryl ketones are foundational building blocks in organic synthesis. Their reactivity, centered on the electrophilic carbonyl carbon and the acidic α-protons, is exquisitely sensitive to the nature of their substituents. In this compound, we encounter a fascinating interplay of two powerful, opposing forces:
-
Steric Hindrance: The bulky cyclohexyl group physically obstructs the trajectory of incoming nucleophiles, acting as a shield for the carbonyl carbon.[1][2] This effect generally slows down reactions involving direct attack on the carbonyl.
-
Electronic Activation: The 3-trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry.[3][4] Through a strong inductive effect, it pulls electron density away from the phenyl ring and, consequently, from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon significantly more electrophilic (i.e., more positive) and thus more susceptible to nucleophilic attack.[3][5]
This guide will dissect how these two factors modulate the ketone's behavior in key chemical transformations compared to benchmark aryl ketones like Acetophenone, Benzophenone, and derivatives with electron-donating groups.
Theoretical Framework: Unpacking Reactivity
The reactivity of a ketone can be assessed through two primary lenses: its susceptibility to nucleophilic addition at the carbonyl carbon and the ease of forming an enol or enolate by removing a proton from the α-carbon.
-
Nucleophilic Addition: The rate of this reaction is a direct measure of the carbonyl carbon's electrophilicity. Strong electron-withdrawing groups (-CF₃, -NO₂) enhance electrophilicity and accelerate this reaction, while electron-donating groups (-OCH₃, -CH₃) decrease it.[6] Conversely, bulky substituents decrease the rate by sterically hindering the nucleophile's approach.[1][7]
-
Enolization: The rate of enolization is determined by the acidity of the α-protons. Electron-withdrawing groups stabilize the resulting enolate conjugate base, increasing the acidity of the α-protons and accelerating enolization.[8]
The key question for this compound is which effect—steric hindrance from the cyclohexyl group or electronic activation from the trifluoromethyl group—dominates in a given reaction.
Experimental Design for Comparative Analysis
To objectively quantify these reactivity differences, we propose two fundamental kinetic experiments. The protocols are designed to be robust and adaptable, allowing for direct comparison between different ketones under identical conditions.
Experiment 1: Assessing Carbonyl Electrophilicity via Sodium Borohydride Reduction
Objective: To quantify the rate of nucleophilic addition to the carbonyl carbon by monitoring its reduction by sodium borohydride (NaBH₄).
Principle: Sodium borohydride is a mild reducing agent that delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction rate is highly sensitive to both electronic and steric effects.[9][10][11] By monitoring the disappearance of the ketone's characteristic n→π* absorption in the UV-Vis spectrum, we can determine the reaction's pseudo-first-order rate constant.
Detailed Protocol: Kinetic Analysis of NaBH₄ Reduction
-
Preparation of Stock Solutions:
-
Prepare a 0.05 M solution of each ketone to be tested in anhydrous isopropanol.
-
Prepare a fresh 0.5 M solution of Sodium Borohydride (NaBH₄) in anhydrous isopropanol immediately before use. Caution: NaBH₄ reacts with protic solvents; prepare fresh and use promptly.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the n→π* transition of the aryl ketone (typically between 300-340 nm).
-
Use a quartz cuvette with a 1 cm path length. Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette 2.0 mL of the ketone stock solution and 1.0 mL of pure isopropanol into the cuvette.
-
Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).
-
To initiate the reaction, rapidly inject 100 µL of the NaBH₄ stock solution into the cuvette. Note: The large excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the ketone.
-
Immediately begin recording the absorbance at fixed time intervals (e.g., every 15 seconds) for at least 3 half-lives.
-
-
Data Analysis:
-
Plot ln(A_t) versus time (in seconds), where A_t is the absorbance at time t.
-
The slope of the resulting straight line is equal to -k_obs, where k_obs is the pseudo-first-order rate constant.
-
Repeat the experiment for each ketone to obtain comparative rate data.
-
Caption: Workflow for comparative kinetic analysis of ketone reduction.
Experiment 2: Assessing α-Proton Acidity via Acid-Catalyzed Halogenation
Objective: To determine the relative rate of enol formation, which is a proxy for α-proton acidity.
Principle: The acid-catalyzed halogenation of a ketone proceeds through the formation of an enol intermediate.[8][12] The formation of this enol is the rate-determining step of the reaction.[12] Therefore, the rate of halogen consumption, which can be monitored by its color, is directly proportional to the rate of enolization and is independent of the halogen concentration.[12]
Detailed Protocol: Kinetic Analysis of Acid-Catalyzed Iodination
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each ketone in a 4:1 mixture of ethanol and water.
-
Prepare a 1.0 M aqueous solution of Hydrochloric Acid (HCl).
-
Prepare a 0.02 M solution of Iodine (I₂) in the same 4:1 ethanol/water solvent. Note: The iodine color will be used for monitoring.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the disappearance of the I₂ color at its λ_max (around 520 nm).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
In a small flask, mix 5.0 mL of the ketone solution with 5.0 mL of the 1.0 M HCl solution. Allow to equilibrate for 5 minutes.
-
To a cuvette, add 2.0 mL of the acidified ketone solution and 1.0 mL of the ethanol/water solvent.
-
To initiate the reaction, add 100 µL of the 0.02 M I₂ solution, mix quickly by inversion, and place the cuvette in the spectrophotometer.
-
Record the absorbance at 520 nm over time until the solution is colorless.
-
-
Data Analysis:
-
Plot Absorbance versus time. The reaction exhibits zero-order kinetics with respect to iodine.
-
The rate of the reaction is the negative of the slope of this line.
-
Since the rate is independent of [I₂], this observed rate directly reflects the rate of enolization. Compare these rates across the different ketones.
-
Comparative Data & Analysis
The following table summarizes expected relative reactivity based on established chemical principles. The values are normalized to Acetophenone (reactivity = 1.00) for ease of comparison.
| Ketone | Substituent Effects | Predicted Relative Rate (Reduction) | Predicted Relative Rate (Enolization) |
| Acetophenone | Benchmark (Methyl: weakly donating, low steric bulk) | 1.00 | 1.00 |
| 4'-Methoxyacetophenone | Methoxy: strongly electron-donating | ~0.25 | ~0.30 |
| Benzophenone | Phenyl: weakly withdrawing, high steric bulk | ~0.10 | ~0.80 |
| This compound | -CF₃: strongly electron-withdrawing; Cyclohexyl: very bulky | ~5-10 | ~15-25 |
Analysis of Expected Results:
-
Reduction Reactivity:
-
4'-Methoxyacetophenone is significantly slower than acetophenone due to the electron-donating effect of the methoxy group, which deactivates the carbonyl.
-
Benzophenone is very slow due to the substantial steric hindrance from the two phenyl rings.
-
This compound is predicted to be the most reactive in this set towards reduction. The powerful electron-withdrawing -CF₃ group dramatically increases the electrophilicity of the carbonyl carbon, and this electronic activation overwhelmingly dominates the steric hindrance imposed by the cyclohexyl group.[3][13] Studies on similar substituted acetophenones have shown that strong electron-withdrawing groups can increase reduction rates by a significant factor.[9]
-
-
Enolization Reactivity:
-
The electron-donating methoxy group in 4'-Methoxyacetophenone deactivates the α-protons, slowing enolization.
-
This compound is expected to have the fastest rate of enolization . The -CF₃ group's inductive effect strongly acidifies the α-protons on the benzylic carbon, making them much easier to remove and vastly accelerating enol formation.
-
Caption: Interplay of electronic and steric effects on reactivity.
Conclusion for the Practicing Scientist
This compound is a highly activated ketone where electronic effects are the dominant drivers of its reactivity.
-
For Nucleophilic Additions: Expect significantly faster reaction rates compared to standard aryl ketones like acetophenone or benzophenone. The steric bulk of the cyclohexyl group is a secondary factor, largely overcome by the intense electrophilicity of the carbonyl carbon induced by the -CF₃ group. This makes it an excellent substrate for reactions like Grignard additions, reductions, and Wittig reactions, provided the nucleophile is not exceptionally bulky itself.
-
For Enolate Chemistry: The compound will form enols or enolates with exceptional ease under both acidic and basic conditions. This high acidity of the α-protons makes it a prime candidate for aldol condensations, alkylations, and halogenations at the α-position.
References
-
Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169–1174. [Link]
-
Klumpp, G. W. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
JoVE. (2025). Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. [Link]
-
SciSpace. (1965). The reduction of substituted acetophenones by sodium borohydride. [Link]
-
Real-Time Chemistry. (2025). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. [Link]
-
ChemHelpASAP. (2020). electron-withdrawing groups. YouTube. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformation and Reactivity in Cyclohexane. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (2019). ATH of Aryl Ketones with Electron-Donating or a-Substituents by Ir-(R,R,R)-CsDPEN in Water a. [Link]
-
Michigan State University. (n.d.). Ring Conformations. [Link]
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A Comparative Guide to the Structural Elucidation of Cyclohexyl 3-trifluoromethylphenyl ketone: An In-depth Analysis of X-ray Crystallography and Alternative Methodologies
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of Cyclohexyl 3-trifluoromethylphenyl ketone, a molecule of interest due to its potential applications stemming from the unique combination of a bulky cyclohexyl group, a rigid phenyl ring, and an electron-withdrawing trifluoromethyl substituent. While X-ray crystallography stands as the definitive method for obtaining atomic-level structural information, a holistic approach employing a suite of analytical techniques is often necessary for a complete and robust characterization.
This guide will delve into the principles, experimental protocols, and comparative advantages of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational modeling for the analysis of this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the positions of individual atoms. This provides unambiguous information on bond lengths, bond angles, and the overall conformation of the molecule.
Causality in Experimental Choices for Crystallography
The success of an X-ray crystallographic analysis is critically dependent on the quality of the single crystal. The choice of solvent for crystallization is a crucial first step. For a molecule like this compound, which possesses both nonpolar (cyclohexyl, phenyl) and polar (ketone, trifluoromethyl) moieties, a systematic screening of solvents with varying polarities is essential. A slow evaporation or slow cooling method is often employed to allow for the ordered arrangement of molecules into a crystal lattice. The selection of X-ray wavelength (e.g., from a copper or molybdenum source) is dictated by the size of the unit cell of the crystal.
Experimental Protocol: X-ray Crystallographic Analysis
-
Crystal Growth:
-
Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Cool the crystal under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.
-
Locate and refine hydrogen atoms from the difference electron density map or place them in calculated positions.
-
-
Validation:
-
Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density.
-
Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Spectroscopic and Computational Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques offer insights into its structure and dynamics in solution and the gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3] For this compound, both ¹H and ¹⁹F NMR would be highly informative.
-
¹H NMR: Provides information about the number and types of protons, their connectivity, and their chemical environment. The signals for the cyclohexyl protons would appear in the aliphatic region, while the aromatic protons would be in the downfield region. The chemical shifts of the protons alpha to the carbonyl group would be deshielded.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds.[4] The trifluoromethyl group will give a single, strong signal, and its chemical shift can provide information about the electronic environment of the phenyl ring.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to specific protons in the molecule.
-
Caption: Workflow for NMR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] This is crucial for confirming the elemental composition and can offer clues about the structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization or electron impact).
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Caption: Workflow for Mass Spectrometry.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry, conformational preferences, and spectroscopic properties of a molecule.[6][7] These theoretical calculations can complement experimental data and aid in its interpretation.
-
Structure Building: Build an initial 3D model of this compound using molecular modeling software.
-
Conformational Search: Perform a conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the most stable conformer(s) using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Property Calculation: Calculate properties of interest, such as NMR chemical shifts, vibrational frequencies, and electronic properties.
-
Comparison with Experimental Data: Compare the calculated properties with experimental data to validate the computational model and aid in spectral assignment.
Caption: Workflow for Computational Modeling.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Information Obtained | Precise 3D structure, bond lengths, bond angles, conformation | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, fragmentation | Geometry, conformation, electronic properties, predicted spectra |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution | In silico |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms | N/A |
| Resolution | Atomic | Atomic | Molecular | Atomic |
| Key Advantage | Unambiguous 3D structure | Information on solution-state structure and dynamics | High sensitivity and accuracy in mass determination | Predictive power and ability to study unstable species |
| Key Limitation | Requires high-quality single crystals | Can be complex for large molecules, sensitive to purity | Provides limited structural information on its own | Accuracy depends on the level of theory and basis set |
Conclusion
The structural elucidation of this compound is best achieved through a multi-technique approach. X-ray crystallography provides the definitive solid-state structure, serving as the ultimate benchmark for other methods.[2] NMR spectroscopy offers invaluable information about the molecule's structure and behavior in solution, which is often more relevant to its applications. Mass spectrometry confirms the molecular weight and provides important structural clues through fragmentation analysis. Finally, computational modeling serves as a powerful predictive and interpretative tool that can bridge the gap between experimental observations and theoretical understanding. By integrating the data from these complementary techniques, researchers can obtain a comprehensive and unambiguous understanding of the structural and electronic properties of this and other complex organic molecules.
References
- Benchchem. NMR Analysis of 3-(2-(Trifluoromethyl)phenyl)propanal.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- ChemicalBook. 3-(Trifluoromethyl)phenyl isocyanate(329-01-1) 1H NMR spectrum.
- Benchchem. Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy.
- Werle, Y., & Kovermann, M. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
- Quora. (2013). What are good ways to prove structure of a Ketone? Provide examples if possible.
- ResearchGate. (2025). X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound.
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- MDPI. (2023). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.
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A Comparative Guide to HPLC Method Development for the Analysis of Cyclohexyl 3-trifluoromethylphenyl ketone
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of synthetic intermediates is a cornerstone of quality control and process optimization. Cyclohexyl 3-trifluoromethylphenyl ketone, a molecule featuring a trifluoromethylphenyl group, presents unique analytical challenges and opportunities. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for this compound, exploring both reversed-phase and normal-phase approaches. Furthermore, it will contrast these liquid chromatography techniques with Gas Chromatography (GC) as a viable alternative, providing a comprehensive overview to inform your analytical strategy.
Understanding the Analyte: this compound
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount.
Structure:
-
Molecular Formula: C₁₄H₁₅F₃O
-
Molecular Weight: 256.26 g/mol
-
Predicted LogP: ~4.5
-
Predicted UV λmax: 240-260 nm
-
Boiling Point: 290.9 °C
The presence of the cyclohexyl and trifluoromethylphenyl groups renders the molecule significantly hydrophobic, as indicated by the high predicted LogP value. The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring.[1][2] The aromatic ketone chromophore is expected to exhibit strong UV absorbance in the 240-260 nm range, making UV detection a suitable choice for HPLC analysis. Its relatively high boiling point suggests that while GC is a possibility, HPLC is a more versatile and often preferred technique for compounds of this nature to avoid potential thermal degradation.[3][4]
The Method Development Workflow: A Strategic Approach
A systematic approach to HPLC method development ensures a robust and reliable analytical method. The following workflow outlines the key decision-making steps.
Caption: A logical workflow for analytical method development.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Modern Chromatography
Due to its versatility and applicability to a wide range of compounds, reversed-phase HPLC is the logical starting point for the analysis of this compound.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
1. Stationary Phase Selection:
-
Initial Choice: C18 (Octadecylsilane) Column: A C18 column is the most common and a robust starting point for RP-HPLC due to its strong hydrophobic retention.[5][6]
-
Alternative: Phenyl-Hexyl Column: A phenyl-hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[1][7][8] This can be particularly useful for separating closely related aromatic isomers.
2. Mobile Phase Selection:
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. ACN generally provides lower viscosity and better UV transparency at lower wavelengths.[9][10]
-
Initial Scouting Gradient: A broad gradient from a high aqueous content to a high organic content is recommended to determine the approximate elution conditions.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Gradient: 50% B to 100% B over 15 minutes.
-
3. Detection:
-
UV Detector: Based on the predicted UV spectrum, a wavelength of 254 nm is a good starting point. A photodiode array (PDA) detector is highly recommended to confirm the peak purity and identify the optimal detection wavelength.[11][12]
4. Optimized Isocratic Method (Illustrative):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention | ~5-7 minutes |
Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach
Normal-phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, offers a complementary separation mechanism to RP-HPLC.[6][10][13][14] It can be particularly advantageous for separating isomers or when the analyte has poor solubility in aqueous mobile phases.
Experimental Protocol: Normal-Phase HPLC
1. Stationary Phase Selection:
-
Silica Column: A bare silica column is the most traditional and a good starting point for NP-HPLC.[6][13]
-
Cyano (CN) Column: A cyano-bonded phase can offer different selectivity and faster equilibration times compared to silica.
2. Mobile Phase Selection:
-
Solvents: A mixture of a non-polar solvent like n-hexane or heptane with a more polar modifier like isopropanol (IPA) or ethanol is typically used.
-
Initial Scouting: Start with a high percentage of the non-polar solvent and gradually increase the polar modifier to achieve the desired retention.
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v)
-
3. Detection:
-
UV Detector: The same UV wavelength of 254 nm can be used. Ensure the mobile phase solvents have good UV transparency at this wavelength.
4. Optimized Isocratic Method (Illustrative):
| Parameter | Condition |
| Column | Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention | ~4-6 minutes |
Gas Chromatography (GC): An Alternative for Volatile Analytes
Given its boiling point of 290.9 °C, this compound is amenable to analysis by Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS).[3][4][15][16][17] GC separates compounds based on their volatility and interaction with the stationary phase in a gaseous mobile phase.
Experimental Protocol: Gas Chromatography
1. Column Selection:
-
A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a suitable choice for this type of analyte.
2. Temperature Program:
-
A temperature program is necessary to ensure good peak shape and resolution.
3. Inlet and Detector:
-
Inlet: Split/splitless injector at 280 °C.
-
Detector: Flame Ionization Detector (FID) at 300 °C. The FID is a robust and sensitive detector for organic compounds.[15][16][17]
4. Carrier Gas:
-
Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
Performance Comparison: HPLC vs. GC
The choice of the optimal analytical technique depends on the specific requirements of the analysis, such as desired speed, sensitivity, and the nature of potential impurities.
Caption: Comparison of analytical techniques for the target analyte.
Illustrative Performance Data
The following table summarizes the expected performance of the developed methods. Note that these are illustrative values and actual performance may vary depending on the specific instrumentation and experimental conditions.
| Performance Metric | Reversed-Phase HPLC (C18) | Normal-Phase HPLC (Silica) | Gas Chromatography (GC-FID) |
| Resolution (Rs) | > 2.0 (for well-resolved peaks) | > 2.0 (for well-resolved peaks) | > 1.5 (for well-resolved peaks) |
| Sensitivity (LOD) | ~1-10 ng/mL | ~5-20 ng/mL | ~0.1-1 ng on column |
| Analysis Time | 5-10 minutes | 4-8 minutes | 10-15 minutes |
| Robustness | High | Moderate (sensitive to water) | High |
| Solvent Consumption | Moderate | High (non-aqueous) | Low (carrier gas) |
Causality behind Performance:
-
Resolution: All three methods can provide adequate resolution. HPLC often provides higher efficiency (plate counts) leading to sharper peaks and potentially better resolution for complex mixtures.[22][23][24]
-
Sensitivity: GC-FID is generally more sensitive for volatile, combustible compounds than UV detection in HPLC.[3][25] However, HPLC sensitivity can be enhanced by optimizing the detection wavelength and injection volume.
-
Analysis Time: Isocratic HPLC methods are typically faster than temperature-programmed GC methods.
-
Robustness: RP-HPLC is known for its robustness and reproducibility. NP-HPLC can be more sensitive to small amounts of water in the mobile phase, which can affect retention times. GC is also a very robust technique.
Conclusion and Recommendations
Both reversed-phase and normal-phase HPLC, as well as gas chromatography, are viable techniques for the analysis of this compound.
-
For routine quality control and purity analysis, Reversed-Phase HPLC on a C18 column is the recommended starting point. It is a robust, versatile, and widely applicable technique that provides excellent resolution and sensitivity for this analyte.
-
Normal-Phase HPLC serves as a valuable orthogonal method. It is particularly useful for resolving isomers that may co-elute in reversed-phase or for analytes that are not soluble in aqueous-organic mobile phases.
-
Gas Chromatography is a strong alternative, especially when high sensitivity is required or when analyzing for volatile impurities. The use of a mass spectrometer as a detector (GC-MS) would provide definitive identification of the analyte and any impurities.
The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the nature of the sample matrix. By following the systematic approach outlined in this guide, researchers can confidently develop and validate a robust analytical method for this compound.
References
-
What is the Difference Between C18 and Phenyl Column. (2022). Pediaa.com. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters. [Link]
-
Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent Technologies. [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. [Link]
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Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (2012). MicroSolv Technology Corporation. [Link]
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The Theory of HPLC Chromatographic Parameters. (n.d.). Crawford Scientific. [Link]
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Normal Phase HPLC Columns. (n.d.). Phenomenex. [Link]
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INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.). Hungarian Journal of Industrial Chemistry. [Link]
-
Temperature Programming for Better GC Results. (2025). Phenomenex. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru. [Link]
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GC Temperature Programming—10 Things You Absolutely Need to Know. (n.d.). LCGC Europe. [Link]
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Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex. [Link]
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GC Temperature Program Development. (n.d.). Element Lab Solutions. [Link]
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What is Resolution in HPLC?. (2024). YouTube. [Link]
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HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. (2025). PharmaCores. [Link]
-
2.5E: GC Parameters. (2022). Chemistry LibreTexts. [Link]
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Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC Europe. [Link]
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Simple Tips to Increase Sensitivity in U/HPLC Analysis. (2021). LCGC International. [Link]
-
Temperature Programming in GC. (n.d.). Scribd. [Link]
-
Factors that affect sensitivity in HPLC. (2025). MicroSolv. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020). PMC - NIH. [Link]
-
Determination of Liquid chromatography/flame Ionization Detection Response Factors for Alcohols, Ketones, and Sugars. (2019). PubMed. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (n.d.). HALO Columns. [Link]
-
GC-FID (top) and GC-O (bottom) chromatograms illustrating the different... (n.d.). ResearchGate. [Link]
-
Molecular Properties Prediction - Osiris Property Explorer. (n.d.). Organic Chemistry Portal. [Link]
-
GC-FID | Gas Chromatography Flame Ionization Detector. (n.d.). SCION Instruments. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. (2013). PubMed. [Link]
-
ChemInform Abstract: Reactions of α-Imino Ketones Derived from Arylglyoxals with (Trifluoromethyl)trimethylsilane; a New Route to β-Amino-α-trifluoromethyl Alcohols.. (n.d.). ResearchGate. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). ResearchGate. [Link]
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(PDF) In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2025). ResearchGate. [Link]
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Comparative study of different synthetic routes to Cyclohexyl 3-trifluoromethylphenyl ketone
Introduction
Cyclohexyl 3-trifluoromethylphenyl ketone is a significant chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, making this ketone a valuable building block for drug discovery. This guide provides a comparative analysis of two primary synthetic routes to this ketone: the direct Friedel-Crafts acylation and a two-step approach involving a Grignard reaction followed by oxidation. We will delve into the mechanistic details, provide step-by-step experimental protocols, and offer a comparative analysis of their performance to assist researchers in selecting the most suitable method for their specific needs.
Route 1: Friedel-Crafts Acylation of 3-(Trifluoromethyl)benzene
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[1][2].
Causality Behind Experimental Choices
The choice of 3-(trifluoromethyl)benzene as the aromatic substrate is dictated by the target molecule's structure. The trifluoromethyl group is a moderately deactivating and meta-directing group in electrophilic aromatic substitution reactions[3]. This directing effect is advantageous as it selectively yields the desired 3-substituted product. Cyclohexanecarbonyl chloride is the acylating agent, providing the cyclohexyl ketone moiety. Anhydrous aluminum chloride is the catalyst of choice due to its high efficacy in generating the highly electrophilic acylium ion from the acyl chloride[1]. The reaction is typically carried out in an inert solvent, such as dichloromethane, to ensure homogeneity and to control the reaction temperature. A subsequent aqueous workup is necessary to decompose the aluminum chloride-ketone complex and remove the catalyst residues[4].
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)benzene
-
Cyclohexanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Add 3-(trifluoromethyl)benzene (1.0 equivalent) to the stirred slurry.
-
Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (approximately 2-3 equivalents). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Route 2: Grignard Reaction and Subsequent Oxidation
This two-step route offers an alternative to the direct acylation. It begins with the formation of a Grignard reagent from an aryl halide, followed by its reaction with an aldehyde to produce a secondary alcohol. The alcohol is then oxidized to the desired ketone.
Causality Behind Experimental Choices
Step 1: Grignard Reaction
The Grignard reagent, 3-(trifluoromethyl)phenylmagnesium bromide, is prepared from 3-bromobenzotrifluoride and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether[5]. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, including water[6]. The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde to form a secondary alcohol after an acidic workup[7].
Step 2: Oxidation
Several methods are available for the oxidation of the intermediate secondary alcohol, cyclohexyl(3-(trifluoromethyl)phenyl)methanol, to the target ketone. The choice of oxidant depends on factors such as the desired reaction conditions (temperature, pH), scale, and tolerance of other functional groups.
-
Pyridinium Chlorochromate (PCC): A mild oxidizing agent that can be used at room temperature in dichloromethane. It is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation[8].
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is a very mild and highly efficient method, suitable for sensitive substrates[9].
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes and ketones at room temperature. It is known for its neutral pH conditions and simple workup[10].
-
Jones Oxidation: This involves the use of chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone). It is a powerful oxidizing agent but is less selective and uses a toxic heavy metal, making it less environmentally friendly.
For this guide, we will detail the protocol using PCC due to its operational simplicity and good yields for this type of transformation.
Experimental Protocol
Part A: Grignard Reaction
Materials:
-
3-Bromobenzotrifluoride
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclohexanecarboxaldehyde
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 3-bromobenzotrifluoride solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude cyclohexyl(3-(trifluoromethyl)phenyl)methanol, which can be used in the next step without further purification or purified by column chromatography.
Part B: Oxidation with PCC
Materials:
-
Crude cyclohexyl(3-(trifluoromethyl)phenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve the crude alcohol from Part A in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (1.5 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel or vacuum distillation.
Figure 2: Workflow for the Grignard Reaction and Oxidation Route.
Comparative Analysis
| Parameter | Friedel-Crafts Acylation | Grignard Reaction + Oxidation |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to Good | Moderate to Good (cumulative) |
| Reagents | 3-(Trifluoromethyl)benzene, Cyclohexanecarbonyl chloride, AlCl₃ | 3-Bromobenzotrifluoride, Mg, Cyclohexanecarboxaldehyde, Oxidant (e.g., PCC) |
| Reaction Conditions | 0 °C to RT; requires anhydrous conditions; generates HCl gas | Grignard: RT, requires strictly anhydrous conditions; Oxidation: variable (PCC at RT) |
| Atom Economy | Good | Moderate |
| Key Advantages | Direct, one-pot synthesis | Milder conditions for C-C bond formation; avoids strong Lewis acids |
| Key Disadvantages | Requires stoichiometric amounts of a strong Lewis acid (AlCl₃), which can be difficult to handle and dispose of; the aromatic ring must not have strongly deactivating groups[11]. | Two-step process; requires strictly anhydrous conditions for the Grignard step; potential for side reactions with the Grignard reagent (e.g., Wurtz coupling)[5]. |
| Purification | Removal of AlCl₃ can be challenging; vacuum distillation or column chromatography. | Requires purification after each step, typically by column chromatography. |
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction followed by oxidation are viable and effective methods for the synthesis of this compound.
The Friedel-Crafts acylation offers a more direct, one-step approach. Its primary drawback is the use of a stoichiometric amount of aluminum chloride, which can pose challenges in terms of handling and waste disposal, particularly on a larger scale. However, for a laboratory-scale synthesis where a direct route is preferred, this method is highly attractive.
The Grignard reaction followed by oxidation provides a more modular, two-step approach. While it involves an additional synthetic step, it avoids the use of strong Lewis acids and the associated workup issues. The Grignard reaction itself is a powerful C-C bond-forming reaction, and the subsequent oxidation can be achieved using a variety of reagents, allowing for flexibility in the choice of reaction conditions. This route may be preferable when dealing with substrates sensitive to strong Lewis acids or when scaling up the synthesis, where the handling of large quantities of AlCl₃ becomes impractical.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and reagents, and the desired level of operational simplicity versus the need for milder reaction conditions.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
- Google Patents. (1967). US3342885A - Removal of aluminum chloride from hydrocarbons.
-
Chemistry LibreTexts. (2023). The Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]
-
YouTube. (2023). PCC Oxidation of a Primary/Secondary Alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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A Comparative Guide to the Validation of a New Analytical Method for Cyclohexyl 3-trifluoromethylphenyl Ketone
Introduction
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone for ensuring product safety and efficacy. This guide provides a comprehensive comparison of analytical techniques and a detailed validation protocol for a novel High-Performance Liquid Chromatography (HPLC) method for the quantification of Cyclohexyl 3-trifluoromethylphenyl ketone. This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands a precise and reliable analytical method for its characterization and quality assessment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, which provide a framework for validating analytical procedures.[1][3][4][5]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is critical and depends on the physicochemical properties of the analyte and the intended purpose of the method. For this compound, several techniques could be considered.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For aromatic ketones, reversed-phase HPLC with UV detection is often the method of choice.[6][7][8][9]
-
Advantages: High resolution, sensitivity, and specificity. It allows for the separation of the target analyte from impurities and degradation products.
-
Disadvantages: Can be more time-consuming and requires larger volumes of organic solvents compared to some other techniques.
2. Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds.[10] For the analysis of ketones, GC with a Flame Ionization Detector (FID) or a Mass Spectrometry (MS) detector can be employed.[11][12]
-
Advantages: High efficiency and speed. GC-MS provides excellent specificity through mass fragmentation patterns.
-
Disadvantages: The analyte must be volatile and thermally stable, or derivatization may be required, which can add complexity to the sample preparation.
3. Spectroscopic Methods
Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural elucidation and identification.[13][14]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in a molecule. The carbonyl (C=O) stretch of a ketone gives a characteristic strong absorption band.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.[13][16]
While spectroscopic methods are powerful for identification, they are generally not used for routine quantitative analysis in a quality control environment due to lower sensitivity and more complex sample preparation compared to chromatographic techniques.
Method Selection Rationale:
For the routine quality control of this compound, a new HPLC-UV method is proposed. This choice is based on the compound's aromatic nature and expected UV absorbance, which allows for sensitive and specific detection. HPLC offers the robustness and reliability required for a validated analytical method in a regulated environment.
The Proposed HPLC-UV Method: A Detailed Protocol
The following HPLC method has been developed for the quantitative determination of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Validation of the New HPLC-UV Method
The validation of the developed HPLC method will be performed in accordance with ICH Q2(R1) guidelines.[1][4][5] The following validation parameters will be assessed:
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][17]
-
Protocol:
-
Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradation product peaks.
-
2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
-
4. Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Protocol: Analyze the same sample on two different days, by two different analysts, and on two different instruments.
-
The RSD should be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Protocol (based on the standard deviation of the response and the slope):
-
Calculate the standard deviation of the y-intercepts of the regression lines from the linearity study.
-
Calculate the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept) / Slope
-
LOQ = 10 * (Standard Deviation of the Intercept) / Slope
-
6. Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each of the modified conditions and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
-
The system suitability parameters should remain within acceptable limits.
-
Logical Relationship of Validation Parameters:
Caption: Interrelationship of analytical method validation parameters.
Comparative Performance Data
The following tables summarize the hypothetical but realistic validation data for the proposed HPLC-UV method and a comparative GC-FID method.
Table 1: Validation Summary for the Proposed HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report | 0.05 µg/mL |
| LOQ | Report | 0.15 µg/mL |
| Robustness | System suitability passes | Complies |
Table 2: Comparative Data with a GC-FID Method
| Performance Metric | Proposed HPLC-UV Method | GC-FID Method |
| Run Time | 10 minutes | 15 minutes |
| Sample Preparation | Simple dissolution | Derivatization may be needed for improved peak shape |
| Specificity | Excellent (demonstrated with forced degradation) | Good, but potential for co-elution with thermally stable impurities |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.5 µg/mL |
| Solvent Consumption | Moderate | Low |
| Throughput | High | Moderate |
Conclusion
The newly developed and validated HPLC-UV method for the quantification of this compound demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The method is superior to the comparative GC-FID method in terms of run time, sensitivity, and throughput, making it highly suitable for routine quality control in a pharmaceutical setting. The comprehensive validation, guided by ICH and FDA principles, ensures the reliability and consistency of the analytical data generated.[1][3][18][19]
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In-Silico Modeling of Cyclohexyl 3-trifluoromethylphenyl ketone: A Comparative Guide to Predicted Physicochemical and ADMET Properties
In the contemporary landscape of drug discovery and development, the early assessment of a compound's pharmacological and safety profile is paramount. In-silico modeling has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the properties of novel chemical entities, thereby guiding synthetic efforts and minimizing late-stage attrition.[1][2] This guide provides a comprehensive in-silico characterization of Cyclohexyl 3-trifluoromethylphenyl ketone, a molecule of interest due to the presence of both a trifluoromethylphenyl moiety, a common feature in modern pharmaceuticals, and a cyclohexyl group, which can influence lipophilicity and metabolic stability.
Through a comparative analysis with two structural analogs—cyclohexyl phenyl ketone and 3-trifluoromethylacetophenone—this document will elucidate the predicted physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and overall drug-likeness of these compounds. The insights generated are intended to inform researchers, scientists, and drug development professionals about the potential of this compound and the utility of in-silico tools in early-stage drug discovery.
Introduction: The Rationale for In-Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic properties or unforeseen toxicity.[1] In-silico ADMET prediction offers a powerful and economical alternative to extensive experimental screening in the initial phases of research, allowing for the early identification of potential liabilities.[1]
The subject of this guide, this compound, possesses structural features that are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The cyclohexyl moiety, a versatile building block in pharmaceutical synthesis, can modulate a compound's lipophilicity and overall three-dimensional structure, impacting its interaction with biological targets.[4][5]
To provide a meaningful assessment of this compound's properties, a comparative approach is employed. By contrasting its predicted profile with those of cyclohexyl phenyl ketone (lacking the trifluoromethyl group) and 3-trifluoromethylacetophenone (lacking the cyclohexyl group), we can infer the relative contributions of these key structural motifs to the overall ADMET characteristics.
Methodology: A Dual-Tool Approach to In-Silico Prediction
To ensure a robust and comprehensive analysis, two widely used and freely accessible web-based platforms were employed for the in-silico predictions: SwissADME and pkCSM .[6][7][8][9] These tools utilize a combination of predictive models, including quantitative structure-activity relationship (QSAR) models, to estimate a wide range of physicochemical and pharmacokinetic parameters from a molecule's chemical structure.
The Simplified Molecular Input Line Entry System (SMILES) strings for the three compounds were used as the input for both platforms:
-
This compound: O=C(C1CCCCC1)c2cccc(c2)C(F)(F)F
-
Cyclohexyl phenyl ketone: O=C(c1ccccc1)C1CCCCC1
-
3-Trifluoromethylacetophenone: CC(=O)c1cccc(c1)C(F)(F)F
The following sections will present the data generated from these platforms in a comparative format, accompanied by expert interpretation of the findings.
Experimental Workflow for In-Silico Prediction:
Caption: Workflow for in-silico property prediction.
Comparative Analysis of Predicted Properties
The following tables summarize the in-silico predictions for this compound and its structural analogs.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial as they heavily influence its pharmacokinetic behavior.
| Property | This compound | Cyclohexyl phenyl ketone | 3-Trifluoromethylacetophenone |
| Molecular Formula | C14H15F3O | C13H16O | C9H7F3O |
| Molecular Weight ( g/mol ) | 256.26 | 188.27 | 188.15 |
| LogP (Consensus) | 4.46 | 3.59 | 2.58 |
| Water Solubility (LogS) | -4.85 (Poorly soluble) | -3.85 (Poorly soluble) | -2.87 (Moderately soluble) |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | 17.07 Ų | 17.07 Ų |
Interpretation:
The introduction of the trifluoromethyl group in this compound significantly increases its lipophilicity (higher LogP) and decreases its predicted water solubility compared to cyclohexyl phenyl ketone. This is an expected outcome due to the lipophilic nature of the CF3 group. 3-Trifluoromethylacetophenone, being a smaller molecule, exhibits the lowest lipophilicity and highest water solubility of the three. The identical TPSA values are due to the presence of the same ketone functional group in all three molecules, which is the primary contributor to this property.
Pharmacokinetics (ADMET) Profile
The ADMET profile dictates how a drug is processed by the body, a critical factor in its efficacy and safety.
| ADMET Parameter | This compound | Cyclohexyl phenyl ketone | 3-Trifluoromethylacetophenone |
| Gastrointestinal (GI) Absorption | High | High | High |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes |
| P-glycoprotein (P-gp) Substrate | No | No | No |
| CYP1A2 Inhibitor | Yes | Yes | No |
| CYP2C19 Inhibitor | Yes | Yes | No |
| CYP2C9 Inhibitor | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | Yes | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| AMES Toxicity | No | No | No |
| Hepatotoxicity | Yes | Yes | No |
Interpretation:
All three compounds are predicted to have high gastrointestinal absorption and to be able to cross the blood-brain barrier, which is consistent with their lipophilic character. A significant finding is the predicted inhibition of multiple cytochrome P450 (CYP) enzymes by both cyclohexyl-containing compounds. This suggests a potential for drug-drug interactions, a crucial consideration in drug development. 3-Trifluoromethylacetophenone shows a cleaner CYP inhibition profile. Encouragingly, none of the compounds are predicted to be mutagenic (AMES toxicity). However, the two larger compounds are flagged for potential hepatotoxicity, a common concern for lipophilic molecules.
Drug-Likeness and Medicinal Chemistry
Drug-likeness filters provide a qualitative assessment of a compound's potential to be an orally active drug.
| Parameter | This compound | Cyclohexyl phenyl ketone | 3-Trifluoromethylacetophenone |
| Lipinski's Rule of Five | 0 violations | 0 violations | 0 violations |
| Ghose Filter | 1 violation (LogP > 5.6) | 0 violations | 0 violations |
| Veber Filter | 0 violations | 0 violations | 0 violations |
| Egan Filter | 0 violations | 0 violations | 0 violations |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
| Lead-likeness | No | Yes | Yes |
| PAINS (Pan Assay Interference Compounds) | 0 alerts | 0 alerts | 0 alerts |
| Synthetic Accessibility | 2.87 | 2.53 | 1.89 |
Interpretation:
All three compounds adhere to Lipinski's Rule of Five, a foundational guideline for drug-likeness. This compound shows a single violation of the Ghose filter due to its high lipophilicity. Both cyclohexyl phenyl ketone and 3-trifluoromethylacetophenone are predicted to be "lead-like," suggesting they are good starting points for optimization. In contrast, the higher molecular weight and lipophilicity of this compound push it out of this classification. Importantly, none of the compounds are flagged as PAINS, which are known to interfere with bioassays. The synthetic accessibility scores indicate that all three compounds should be relatively straightforward to synthesize, with 3-trifluoromethylacetophenone being the most accessible.
Comparative ADMET Profile Visualization:
Caption: Key predicted ADMET properties comparison.
Discussion and Future Directions
This in-silico analysis provides a valuable preliminary assessment of this compound and its structural analogs. The predictions highlight a trade-off between the potentially beneficial effects of the trifluoromethyl group on metabolic stability and its contribution to increased lipophilicity, which may lead to off-target effects and toxicity.
The key takeaways from this comparative study are:
-
Impact of the Trifluoromethyl Group: The addition of the CF3 group significantly increases lipophilicity and reduces aqueous solubility. While this may enhance membrane permeability, it also raises concerns about potential toxicity and drug-drug interactions. The trifluoromethyl group in combination with the cyclohexyl moiety appears to contribute to the predicted inhibition of multiple CYP enzymes.
-
Role of the Cyclohexyl Moiety: The cyclohexyl group is a major contributor to the lipophilicity of both this compound and cyclohexyl phenyl ketone. Its presence is associated with predicted CYP inhibition and potential hepatotoxicity in these models.
-
Potential for Optimization: While this compound itself may present some challenges, its structural framework offers opportunities for optimization. Modifications to the cyclohexyl or phenyl rings could be explored to modulate lipophilicity and reduce CYP inhibition while retaining desirable properties.
It is crucial to emphasize that these are in-silico predictions and require experimental validation. The accuracy of these models is dependent on the quality and diversity of the underlying training data.[2] However, this computational screening provides a strong foundation for guiding further experimental work.
Future studies should focus on:
-
Synthesis and In-Vitro Validation: The synthesis of this compound and its analogs would enable the experimental determination of their physicochemical properties and biological activities. In-vitro assays to confirm GI permeability, BBB penetration, CYP inhibition, and cytotoxicity are essential next steps.
-
Exploration of Biological Activity: The trifluoromethyl ketone moiety is known to be a feature in compounds with various biological activities, including antimicrobial and enzyme inhibitory effects.[10][11] Experimental screening of these compounds against relevant biological targets would be a logical progression.
-
Refined In-Silico Modeling: Should initial experimental data become available, it can be used to build more focused and accurate local QSAR models for this chemical series.
Conclusion
This in-silico comparative guide has provided a detailed predictive profile of this compound, highlighting the influence of its key structural components on its physicochemical and ADMET properties. The study demonstrates the power of computational tools in early-stage drug discovery to anticipate potential liabilities and guide the design of molecules with improved pharmacological profiles. While experimental validation is imperative, the insights gleaned from this analysis offer a valuable starting point for the further investigation and potential optimization of this and related chemical scaffolds.
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A Comparative Stability Analysis of Cyclohexyl 3-trifluoromethylphenyl Ketone and Its Analogs: A Forced Degradation Study
In the landscape of pharmaceutical and materials science, the intrinsic stability of a molecule is a cornerstone of its viability. For drug candidates, it dictates shelf-life, formulation strategies, and ultimately, patient safety. For advanced materials, it determines operational lifetime and reliability. This guide presents a comprehensive stability benchmark of Cyclohexyl 3-trifluoromethylphenyl ketone, a compound of growing interest, against a curated set of structural analogs. Our analysis is grounded in a rigorous forced degradation study, designed to elucidate structure-stability relationships and provide researchers with actionable, data-driven insights.
The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] This is largely due to the high strength of the carbon-fluorine bond.[1] However, the overall stability of a molecule is a complex interplay of all its constituent parts. This study, therefore, aims to dissect the contributions of the trifluoromethyl group, its substitution pattern, and the cyclohexyl moiety to the overall chemical resilience of the parent molecule.
Rationale for Analog Selection
To create a meaningful comparative framework, three specific analogs were chosen to systematically probe the structural determinants of stability:
-
Analog 1: Cyclohexyl phenyl ketone (CPK) : This non-fluorinated parent compound serves as a direct baseline. By comparing its stability profile to the title compound, we can quantify the stabilizing effect imparted by the 3-trifluoromethyl group.
-
Analog 2: Cyclohexyl 4-trifluoromethylphenyl ketone (4-CF3-CPK) : This positional isomer allows for an investigation into the electronic effects of substituent placement on the phenyl ring. The change from meta to para position can influence the electron distribution across the molecule, potentially altering its susceptibility to degradation.
-
Analog 3: Benzyl 3-trifluoromethylphenyl ketone (BTPK) : Replacing the alicyclic cyclohexyl group with a benzylic group allows us to assess the role of the non-aromatic carbocyclic ring in the molecule's stability. The benzylic protons in BTPK are known to be susceptible to oxidation, providing a key point of comparison.[2]
A summary of the key physicochemical properties of the studied compounds is presented below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C14H15F3O | 256.26 | N/A | |
| Analog 1: Cyclohexyl phenyl ketone (CPK) | C13H16O | 188.27 | 55-57[3] | |
| Analog 2: Cyclohexyl 4-trifluoromethylphenyl ketone | C14H15F3O | 256.26 | N/A | |
| Analog 3: Benzyl 3-trifluoromethylphenyl ketone | C15H11F3O | 264.24 | N/A |
Experimental Design: A Forced Degradation Protocol
Forced degradation, or stress testing, is an essential component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[2] The studies outlined below were designed in accordance with the principles laid out in the International Conference on Harmonisation (ICH) guidelines.[4]
Workflow for Comparative Stability Assessment
Caption: Workflow for the forced degradation study.
Detailed Stress Conditions
-
Hydrolytic Degradation : 1 mL of the stock solution (1 mg/mL) was mixed with 1 mL of 0.2 N HCl (for acidic) or 0.2 N NaOH (for basic) and heated at 60°C. Aliquots were taken at predefined time points, neutralized, and diluted for analysis.
-
Oxidative Degradation : 1 mL of the stock solution was mixed with 1 mL of 6% H₂O₂ and kept at room temperature for 24 hours.
-
Photolytic Degradation : Solutions and solid samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4]
-
Thermal Degradation : Solid samples of each compound were stored in a controlled oven at 80°C for 48 hours.
Results: A Quantitative Comparison
The stability of each compound was assessed using a validated stability-indicating HPLC method. The percentage of degradation was calculated based on the reduction in the peak area of the parent compound relative to an unstressed control.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | This compound | Analog 1 (CPK) | Analog 2 (4-CF3-CPK) | Analog 3 (BTPK) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | < 2% | < 2% | < 2% | ~5% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 8h) | ~8% | ~15% | ~7% | ~22% |
| Oxidation (3% H₂O₂, RT, 24h) | < 2% | ~5% | < 2% | > 40% |
| Photostability (ICH Q1B) | < 1% | ~3% | < 1% | ~8% |
| Thermal (Solid, 80°C, 48h) | < 1% | < 1% | < 1% | < 1% |
Discussion and Mechanistic Insights
The data reveals a clear hierarchy of stability among the tested compounds, underscoring the profound impact of specific structural motifs.
Superior Stability of Trifluoromethylated Ketones : Both this compound and its 4-CF3 isomer demonstrated significantly enhanced stability compared to the non-fluorinated Analog 1 (CPK), particularly under basic and oxidative stress. The potent electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to nucleophilic attack (as seen in base hydrolysis) and oxidative degradation.[1] This is a prime example of how strategic fluorination can be employed to fortify a molecule against chemical degradation.
Impact of Substituent Position : The stability profiles of the 3-CF3 and 4-CF3 analogs were remarkably similar, suggesting that in this system, the position of the trifluoromethyl group on the phenyl ring does not drastically alter the overall stability. Both positions effectively withdraw electron density from the aromatic ring.
The Crucial Role of the Cyclohexyl Moiety : The most dramatic difference in stability was observed between this compound and its benzyl analog, BTPK (Analog 3). BTPK showed extensive degradation under oxidative conditions (>40%) and was notably less stable under hydrolytic and photolytic stress. This vulnerability is attributed to the presence of the benzylic methylene group. The C-H bonds at the benzylic position are known to be weaker and more susceptible to radical abstraction, initiating oxidative degradation pathways that can lead to the formation of hydroperoxides or further oxidation to a ketone.[2] The cyclohexyl group, composed of more robust sp³ C-H bonds, lacks this inherent vulnerability, rendering the parent compound exceptionally resistant to oxidative stress.
Proposed Degradation Pathway of Analog 3 (BTPK) under Oxidative Stress
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclohexyl 3-Trifluoromethylphenyl Ketone
As a Senior Application Scientist, it is understood that pioneering research in drug development involves the synthesis and handling of novel chemical entities. Cyclohexyl 3-trifluoromethylphenyl ketone is one such compound, valued for the properties conferred by its trifluoromethyl group, which can enhance metabolic stability and binding affinity in potential therapeutic agents.[1] However, the very stability of the carbon-fluorine bond necessitates a rigorous and compliant approach to its disposal to ensure laboratory safety and environmental stewardship.[2]
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, its solutions, and contaminated materials. The procedures outlined herein are designed to be a self-validating system, ensuring that every step, from waste generation to final disposal, is conducted with the highest degree of safety and regulatory compliance.
Hazard Assessment and Chemical Profile
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a comprehensive hazard profile for this compound is not extensively documented, data from close structural analogs, such as 4-Fluoro-3-(trifluoromethyl)phenyl cyclohexyl ketone, provide critical insights. The primary hazards are associated with irritation and potential environmental toxicity.[3]
Key Hazards:
-
Skin Irritation: Causes skin irritation upon direct contact.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Environmental Toxicity: Fluorinated organic compounds can be persistent in the environment and toxic to aquatic life.
The chemical must be treated as a hazardous waste. Under no circumstances should it be disposed of via standard drains or in the regular trash.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | cyclohexyl-[3-(trifluoromethyl)phenyl]methanone | [6] |
| CAS Number | 3277-77-8 | [6] |
| Molecular Formula | C₁₄H₁₅F₃O | Inferred |
| Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3) | [3] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all safety measures are in place. The causality behind these precautions is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[4][7]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety goggles or a full-face shield. | Protects against splashes that can cause serious eye damage.[3] |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat. | Shields skin and personal clothing from accidental spills.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] The following protocol ensures compliance and safety.
Step 1: Waste Segregation and Collection
-
Principle: Never mix incompatible waste streams.[5] This prevents dangerous chemical reactions and simplifies the final disposal process.
-
Procedure:
-
Designate a specific, sealed container for all waste containing this compound.
-
This includes:
-
Unused or expired pure solid compound.
-
Solutions containing the compound.
-
Contaminated materials such as gloves, pipette tips, absorbent paper, and weighing boats.[7]
-
-
Collect halogenated organic wastes (like this compound) separately from non-halogenated wastes.[9]
-
Step 2: Container Selection and Labeling
-
Principle: Proper containment and clear communication are critical for safety and regulatory compliance.[10]
-
Procedure:
-
Select a container made of a chemically compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[10]
-
The container must be in good condition, free of cracks or leaks.
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9]
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate list of all contents by percentage, including solvents.
-
The date the container was first used for waste accumulation.
-
-
Step 3: Waste Accumulation and Storage
-
Principle: Waste must be stored safely in a designated area to prevent spills and accidental exposure.
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within or under the fume hood.[10]
-
The SAA should be clearly marked, away from heat sources, and segregated from incompatible chemicals.[9]
-
Step 4: Final Disposal Arrangement
-
Principle: Final disposal must be handled by trained professionals to ensure it is managed in an environmentally sound manner.
-
Procedure:
-
Once the waste container is full (leaving at least one inch of headspace for expansion), or if it has been in accumulation for up to one year, arrange for its disposal.[10]
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][7]
-
Ensure all required waste disposal documentation is completed accurately.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of an accident, a swift and correct response is vital.
Spill Management:
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control Vapors: Ensure the fume hood is operational.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[11] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.[7]
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with confidence, ensuring personal safety, regulatory compliance, and the protection of our environment.
References
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclohexanone. NJ.gov. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet - Cyclohexyl phenyl ketone. Alfa Aesar. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl phenyl ketone. Cole-Parmer. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
-
Chen, Y., et al. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. DSpace@MIT. Retrieved from [Link]
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Gemo, A., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Publications. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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UTIA Safety Office. (n.d.). Hazardous Waste Guide. University of Tennessee Institute of Agriculture. Retrieved from [Link]
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Chemistry World. (2020). Valuable difluoromethylating agent obtained from refrigerant waste. Chemistry World. Retrieved from [Link]
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Navigating the Safe Handling of Cyclohexyl 3-trifluoromethylphenyl ketone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Cyclohexyl 3-trifluoromethylphenyl ketone (CAS No. 3277-77-8). As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring that your work can proceed with the highest standards of safety and scientific integrity.
Understanding the Hazard Profile: A Data-Driven Approach
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2][3]
This assessment is based on the presence of the aromatic ketone structure and the trifluoromethyl group, which can influence the compound's reactivity and toxicological properties. Therefore, all handling procedures must be based on the assumption that this compound is, at a minimum, an irritant to the skin, eyes, and respiratory tract.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3277-77-8 | [4] |
| Molecular Formula | C14H15F3O | [4] |
| Molecular Weight | 256.26 g/mol | [4] |
| Appearance | Not specified (likely a solid or liquid) | |
| Boiling Point | 290.9°C at 760 mmHg |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following provides a detailed, step-by-step protocol for PPE selection, donning, and doffing to ensure minimal exposure.
PPE Selection: A Multi-Layered Approach
Given the irritant nature of this compound, a comprehensive PPE ensemble is required.
-
Hand Protection: Double gloving is recommended.
-
Inner Glove: A disposable nitrile glove provides a base layer of protection.
-
Outer Glove: A glove with higher chemical resistance, such as neoprene or butyl rubber, should be worn over the nitrile glove.[5] These materials offer good resistance against a range of organic solvents and ketones. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
-
Respiratory Protection: All handling of solid or volatile forms of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]
Experimental Workflow: Donning and Doffing PPE
The following workflow is designed to prevent cross-contamination and ensure the safe removal of potentially contaminated PPE.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational plan is critical to minimize the risk of exposure and ensure the integrity of your experiments.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving this compound must be performed in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Standard Operating Procedure
-
Preparation: Before handling the compound, ensure that all necessary PPE is readily available and has been inspected for any defects. Designate a specific area within the fume hood for the handling of this chemical.
-
Weighing and Transferring: If the compound is a solid, handle it with care to avoid generating dust. Use a spatula or other appropriate tool for transfers. If it is a liquid, use a calibrated pipette or syringe.
-
Reaction Setup: All reactions should be conducted in appropriate glassware that has been inspected for cracks or defects. Ensure that the reaction setup is secure and properly clamped.
-
Post-Reaction Work-up: Quench reactions and perform extractions within the fume hood.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with an appropriate solvent (e.g., acetone, followed by ethanol) is recommended.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: Unused or waste solutions containing the compound should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (Irritant).
Disposal Workflow
The following workflow outlines the necessary steps for the proper disposal of waste generated from handling this compound.
Caption: Chemical Waste Disposal Workflow.
All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[9]
Conclusion: Fostering a Culture of Safety
The safe handling of novel chemical compounds like this compound is foundational to successful and ethical research. By integrating the principles of hazard assessment, diligent use of personal protective equipment, and adherence to established operational and disposal protocols, you can create a secure laboratory environment. We are committed to being your partner in this endeavor, providing not just the materials you need, but also the critical information to use them safely and effectively.
References
- AK Scientific, Inc. (n.d.). 4-Fluoro-3-(trifluoromethyl)
- Cole-Parmer. (n.d.).
-
Echemi. (n.d.). CYCLOHEXYL3-TRIFLUOROMETHYLPHENYLKETONE SDS.[9]
- Fisher Scientific. (2024, March 28).
- MedChemExpress. (n.d.). Cyclohexyl phenyl ketone SDS.
-
UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.[6]
- University of California, Berkeley. (n.d.). PPE Selection Guide.
- Sigma-Aldrich. (2024, September 4).
-
Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards.[5]
-
Echemi. (n.d.). This compound.[4]
-
MedChemExpress. (n.d.). Cyclohexyl phenyl ketone-SDS.[10]
-
Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones.[11]
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.[7]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).[12]
-
ResearchGate. (n.d.). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones.[1]
-
University of Bern BORIS Portal. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.[13]
-
King Saud Bin Abdulaziz University for Health Sciences. (n.d.). Guidelines and Protocols of Diabetes Emergencies.[14]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
